[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Description
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-10-3-1-9(2-4-10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOWXPICRQBFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428133 | |
| Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160388-56-7 | |
| Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
An In-depth Technical Guide to the Synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound. This compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to the versatile chemical properties of the 1,2,4-triazole moiety, which is a key pharmacophore in numerous antifungal and anticancer agents.[1][2] This document details a three-step synthesis commencing from commercially available 4-(hydroxymethyl)phenyl acetate. Each stage of the synthesis, including the protection of the benzylic alcohol, subsequent bromination, N-alkylation with 1,2,4-triazole, and final deprotection, is described with meticulous step-by-step protocols. The causality behind experimental choices, characterization data, and safety considerations are thoroughly discussed to ensure reproducibility and understanding for researchers, scientists, and drug development professionals.
Introduction and Synthetic Strategy
The target molecule, this compound, incorporates a benzylic alcohol and a 1,2,4-triazole ring linked by a methylene bridge. The 1,2,4-triazole nucleus is of significant pharmacological interest, known for its diverse biological activities.[1] The synthetic challenge lies in selectively constructing the C-N bond between the benzylic carbon and the triazole ring without undesirable side reactions involving the benzylic alcohol.
To address this, a protection-functionalization-deprotection strategy is employed. The benzylic alcohol is first protected as an acetate ester. This allows for a clean conversion of the benzylic methyl group to a bromomethyl group, a reactive electrophile suitable for alkylating the triazole ring. The synthesis is logically designed in three key stages:
-
Synthesis of 4-(bromomethyl)phenyl acetate (Intermediate I): An efficient bromination of the acetate-protected starting material.
-
Synthesis of 1-(4-(acetoxymethyl)benzyl)-1H-1,2,4-triazole (Intermediate II): A nucleophilic substitution reaction to form the crucial C-N bond.
-
Synthesis of this compound: A final hydrolysis step to deprotect the acetate and yield the target alcohol.
Retrosynthetic Analysis
The synthetic plan is derived from a retrosynthetic analysis that disconnects the target molecule at its key bonds, revealing a practical path from simple precursors.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocols and Mechanistic Insights
This section provides detailed, self-validating protocols for each synthetic step. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Overall Synthetic Workflow
The complete transformation from the starting material to the final product follows a linear, three-step sequence.
Caption: Step-by-step synthetic workflow diagram.
Step 1: Synthesis of 4-(bromomethyl)phenyl acetate (Intermediate I)
Principle: This step employs an Appel reaction to convert the primary alcohol of 4-(hydroxymethyl)phenyl acetate into a benzylic bromide.[3] The acetate group serves as a robust protecting group for the eventual target alcohol, preventing its reaction under these conditions. Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are the key reagents that generate the brominating species in situ. The high reactivity of the resulting bromomethyl group makes it an excellent electrophile for the subsequent N-alkylation step.[3]
Protocol:
-
Reagents & Materials:
Reagent/Material Molar Mass ( g/mol ) Quantity Moles 4-(hydroxymethyl)phenyl acetate 166.17 10.0 g 60.2 mmol Carbon Tetrabromide (CBr₄) 331.63 21.9 g 66.2 mmol Triphenylphosphine (PPh₃) 262.29 17.3 g 65.9 mmol Dichloromethane (DCM) - 250 mL - | n-Hexane | - | ~200 mL | - |
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 4-(hydroxymethyl)phenyl acetate (10.0 g, 60.2 mmol) and carbon tetrabromide (21.9 g, 66.2 mmol).
-
Dissolve the solids in 250 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triphenylphosphine (17.3 g, 65.9 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Add ~200 mL of n-hexane to the resulting residue to precipitate the triphenylphosphine oxide byproduct.
-
Stir the slurry for 30 minutes, then filter through a pad of silica gel, washing with additional n-hexane.
-
Concentrate the filtrate under reduced pressure to yield 4-(bromomethyl)phenyl acetate as a solid.[4]
-
Self-Validation/Characterization:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, 2H), 7.05 (d, 2H), 4.50 (s, 2H, -CH₂Br), 2.30 (s, 3H, -COCH₃).
-
Purity: Typically >95% purity is achieved and can be used directly in the next step.
Step 2: Synthesis of 1-(4-(acetoxymethyl)benzyl)-1H-1,2,4-triazole (Intermediate II)
Principle: This step is a classic Sₙ2 reaction where the nucleophilic 1,2,4-triazolide anion attacks the electrophilic benzylic carbon of Intermediate I. To generate the triazolide anion, 1,2,4-triazole is deprotonated with a strong base like sodium hydride (NaH) or by using its commercially available sodium salt.[5] Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophile.
Protocol:
-
Reagents & Materials:
Reagent/Material Molar Mass ( g/mol ) Quantity Moles 1H-1,2,4-Triazole 69.07 4.6 g 66.6 mmol Sodium Hydride (60% in oil) 40.00 2.6 g 65.0 mmol 4-(bromomethyl)phenyl acetate 229.07 13.8 g 60.2 mmol Dimethylformamide (DMF) - 150 mL - Ethyl Acetate - ~300 mL - | Brine Solution | - | ~150 mL | - |
-
Procedure:
-
To a 500 mL three-neck flask under a nitrogen atmosphere, suspend sodium hydride (2.6 g, 65.0 mmol) in 50 mL of anhydrous DMF.
-
In a separate beaker, dissolve 1H-1,2,4-triazole (4.6 g, 66.6 mmol) in 50 mL of anhydrous DMF.
-
Cool the NaH suspension to 0 °C and add the triazole solution dropwise via an addition funnel. (Caution: Hydrogen gas evolution).
-
Stir the resulting mixture at room temperature for 1 hour until gas evolution ceases, indicating the formation of the sodium triazolide salt.
-
Dissolve 4-(bromomethyl)phenyl acetate (13.8 g, 60.2 mmol) in 50 mL of anhydrous DMF and add it dropwise to the sodium triazolide suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC until Intermediate I is consumed.
-
Cool the reaction to room temperature and carefully quench by slowly adding 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 75 mL) and then brine (1 x 75 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 1-(4-(acetoxymethyl)benzyl)-1H-1,2,4-triazole.
-
Self-Validation/Characterization:
-
Appearance: White crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H, triazole-H), 7.95 (s, 1H, triazole-H), 7.40 (d, 2H), 7.10 (d, 2H), 5.40 (s, 2H, -CH₂-triazole), 2.10 (s, 3H, -COCH₃).
-
MS (ESI+): m/z calculated for C₁₂H₁₃N₃O₂ [M+H]⁺: 232.11; found: 232.1.
Step 3: Synthesis of this compound
Principle: The final step involves the hydrolysis of the acetate protecting group to reveal the target benzylic alcohol. A base-catalyzed hydrolysis using sodium hydroxide in a methanol/water solvent system is effective and straightforward.[6] The methoxide ion (formed in situ) or hydroxide ion acts as the nucleophile, attacking the ester carbonyl to cleave the acyl-oxygen bond.
Protocol:
-
Reagents & Materials:
Reagent/Material Molar Mass ( g/mol ) Quantity Moles Intermediate II 231.25 11.6 g 50.2 mmol Sodium Hydroxide (NaOH) 40.00 3.0 g 75.0 mmol Methanol - 100 mL - Water - 50 mL - | 1M Hydrochloric Acid (HCl) | - | As needed | - |
-
Procedure:
-
Dissolve 1-(4-(acetoxymethyl)benzyl)-1H-1,2,4-triazole (11.6 g, 50.2 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (3.0 g, 75.0 mmol) in 50 mL of water.
-
Add the NaOH solution to the methanolic solution of the ester.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Neutralize the remaining aqueous solution to pH ~7 by the careful, dropwise addition of 1M HCl while cooling in an ice bath.
-
The product will precipitate out of the solution as a white solid.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (2 x 30 mL).
-
Dry the solid under vacuum at 40-50 °C to yield the final product, this compound.
-
Self-Validation/Characterization:
-
Appearance: White to off-white powder.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, triazole-H), 7.80 (s, 1H, triazole-H), 7.30 (d, 2H), 7.20 (d, 2H), 5.45 (s, 2H, -CH₂-triazole), 5.15 (t, 1H, -OH), 4.50 (d, 2H, -CH₂OH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 151.8, 145.0, 140.5, 135.0, 128.0, 127.5, 62.8, 51.5.
-
MS (ESI+): m/z calculated for C₁₀H₁₁N₃O [M+H]⁺: 190.10; found: 190.1.
Safety and Handling
-
Carbon Tetrabromide (CBr₄): Toxic and harmful to the environment. Handle in a well-ventilated fume hood.
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.
-
DMF: A potential reproductive toxin. Avoid skin contact and inhalation.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Conclusion
This guide has outlined a robust and well-documented three-step synthesis for this compound. By employing a strategic use of a protecting group, the synthesis proceeds through stable, isolable intermediates, culminating in a high-purity final product. The detailed protocols and mechanistic explanations provided herein are intended to equip researchers with the necessary knowledge to confidently replicate and, if necessary, adapt this synthesis for their specific applications in drug discovery and materials science.
References
-
Apicule. 1-(4-Aminobenzyl)-1,2,4-triazole (CAS No: 119192-10-8) API Intermediate Manufacturers . Available from: [Link]
-
Al-Ostoot, F.H., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities . BioMed Research International. Available from: [Link]
-
Kaur, P., et al. A review on methods of synthesis of 1,2,4-triazole derivatives . SciSpace. Available from: [Link]
-
Wang, S., et al. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives . Molecules. Available from: [Link]
-
PubChem. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid . Available from: [Link]
-
Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate . Available from: [Link]
-
ISRES Publishing. synthesis of 1,2,4 triazole compounds . Available from: [Link]
-
Al-Ghorbani, M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents . RSC Advances. Available from: [Link]
-
MDPI. 4-(4-(((1H-Benzo[d][3][7][8]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline . Available from: [Link]
-
Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links . Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles . Available from: [Link]
- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
PubMed. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution... . Available from: [Link]
-
RSYN RESEARCH. Synthesis And Characterization of Some 1,2,4-Triazole Derivatives . Available from: [Link]
-
ResearchGate. (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES . Available from: [Link]
-
ResearchGate. Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives . Available from: [Link]
-
UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES . Available from: [Link]
-
ResearchGate. Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4-oxadiazole... . Available from: [Link]
- Google Patents. CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
-
Organic Chemistry Portal. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives . Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4] . Available from: [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-(Bromomethyl)phenyl acetate | 52727-95-4 [smolecule.com]
- 4. 4-(Bromomethyl)phenyl Acetate 95% | CAS: 52727-95-4 | AChemBlock [achemblock.com]
- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. a2bchem.com [a2bchem.com]
- 8. apicule.com [apicule.com]
An In-depth Technical Guide to the Chemical Properties of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is a pivotal organic intermediate, integral to the synthesis of various pharmaceutically active compounds, particularly in the realm of antifungal agents. Its unique bifunctional structure, featuring a reactive benzylic alcohol and a versatile 1,2,4-triazole moiety, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic profile, and reactivity. The information presented herein is intended to empower researchers and drug development professionals in leveraging this compound for the creation of novel therapeutics.
Introduction
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in a variety of biological interactions and its metabolic stability.[1][2] This heterocycle is a cornerstone in the design of numerous drugs, most notably the "azole" class of antifungal agents like fluconazole and voriconazole. These drugs function by inhibiting lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The molecule this compound serves as a critical precursor in the construction of such complex therapeutic agents. Its structure combines the biologically active triazole nucleus with a phenylmethanol group, which provides a handle for further synthetic modifications. Understanding the chemical intricacies of this intermediate is paramount for the efficient and scalable production of these life-saving medicines.
Chemical Identity and Physical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic pathways. This section delineates the key identifiers and physicochemical characteristics of this compound.
Structure and Nomenclature
-
IUPAC Name: this compound
-
CAS Number: 143426-50-0[3]
Physicochemical Data
The physical properties of this compound are crucial for its handling, purification, and use in subsequent reactions. The following table summarizes its key physicochemical data.
| Property | Value | Reference(s) |
| Melting Point | 124-126 °C | [3] |
| Boiling Point | 383.0 ± 44.0 °C (Predicted) | [3] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from structure |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This approach is favored for its efficiency and the ready availability of starting materials.
Synthetic Pathway
The most common and logical synthetic route involves the N-alkylation of 1H-1,2,4-triazole with a suitable electrophile, namely a 4-(halomethyl)benzyl alcohol derivative. The general reaction scheme is depicted below.
reactant1 [label="4-(Bromomethyl)benzyl alcohol"]; reactant2 [label="1H-1,2,4-Triazole"]; product [label="this compound"]; base [label="Base (e.g., K2CO3, NaH)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Solvent (e.g., DMF, Acetonitrile)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reactant1 -> reaction_node [arrowhead=none]; reactant2 -> reaction_node; reaction_node [shape=point]; reaction_node -> product [label="Nucleophilic Substitution"]; base -> reaction_node [style=dashed]; solvent -> reaction_node [style=dashed]; }
Figure 2: General synthetic scheme for this compound.Causality behind Experimental Choices:
-
Choice of Halide: 4-(Bromomethyl)benzyl alcohol is often preferred over its chloro-analogue due to the better leaving group ability of the bromide ion, which facilitates the nucleophilic substitution.
-
Base: A mild to moderately strong base such as potassium carbonate or sodium hydride is employed to deprotonate the 1H-1,2,4-triazole, thereby increasing its nucleophilicity. The choice of base can influence the reaction rate and yield.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to solubilize the reactants and facilitate the SN2 reaction mechanism.
Detailed Experimental Protocol (Representative)
The following is a representative, self-validating protocol for the synthesis of this compound.
Materials:
-
4-(Bromomethyl)benzyl alcohol
-
1H-1,2,4-Triazole
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred solution of 1H-1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium salt of the triazole.
-
Add a solution of 4-(Bromomethyl)benzyl alcohol (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the alcohol proton, and the triazole protons.
-
Aromatic protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the para-substituted benzene ring.
-
Benzylic CH₂: A singlet at approximately δ 5.3-5.5 ppm.
-
Alcohol CH₂: A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm.
-
Alcohol OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Triazole Protons: Two singlets in the downfield region (δ 8.0-8.5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring, the benzylic carbon, the alcohol-bearing carbon, and the triazole ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=C (aromatic) | 1450-1600 |
| C-O (alcohol) | 1000-1260 |
| C-N (triazole) | 1250-1350 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 175, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group, the triazole ring, and cleavage of the benzylic C-N bond.
Chemical Reactivity and Applications in Synthesis
The bifunctional nature of this compound underpins its utility as a synthetic intermediate. Both the benzylic alcohol and the triazole ring can participate in various chemical transformations.
Reactions of the Benzylic Alcohol
The primary alcohol group is a versatile functional handle for a range of reactions:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, [4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde], using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). This aldehyde is a key intermediate for introducing further complexity, for instance, through Wittig reactions or reductive aminations.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.[8] This allows for the introduction of various side chains and the potential for prodrug strategies.
-
Halogenation: The hydroxyl group can be converted to a halide (e.g., chloride, bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This transforms the molecule into a more reactive electrophile for subsequent nucleophilic substitution reactions.
start [label="this compound"]; aldehyde [label="[4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde"]; ester [label="Ester Derivative"]; halide [label="4-(Halomethyl)benzyl-1H-1,2,4-triazole"];
start -> aldehyde [label="Oxidation"]; start -> ester [label="Esterification"]; start -> halide [label="Halogenation"]; }
Figure 3: Key reactions involving the benzylic alcohol functionality.Role as a Key Intermediate in Antifungal Synthesis
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also a flammable solid.[9]
-
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Keep container tightly closed.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, particularly in the development of antifungal agents. Its straightforward synthesis, combined with the versatile reactivity of its benzylic alcohol and the inherent biological relevance of the 1,2,4-triazole moiety, establishes it as a valuable molecular scaffold. This guide has provided a detailed overview of its chemical properties, offering a foundation for its effective utilization in research and drug development endeavors. Further exploration of its reaction pathways and applications is poised to unlock new avenues for the creation of novel and potent therapeutics.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
-
PubChem. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
MDPI. 4-(4-(((1H-Benzo[d][3][4][5]triazol-1-yl)oxy)methyl). [Link]
-
MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]
-
Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]
-
IISTE. The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. [Link]
-
RSYN RESEARCH. Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. [Link]
-
PMC. An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
ResearchGate. Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. [Link]
-
ResearchGate. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]
-
PMC. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
-
NIH. Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. [Link]
-
SynChem, Inc. SynChem, Inc.. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]
- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. [Link]
-
NIH. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]
-
ResearchGate. (PDF) Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. [Link]
Sources
- 1. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | 143426-50-0 [amp.chemicalbook.com]
- 4. 143426-50-0 (4-[1,2,4]Triazol-1-yl-phenyl)methanol AKSci W3124 [aksci.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. iiste.org [iiste.org]
- 9. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic Characterization of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol: A Technical Guide
Abstract
Introduction
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a benzyl alcohol moiety. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The structural integrity and purity of such compounds are paramount in the drug discovery and development process. Unambiguous characterization through spectroscopic methods is therefore a critical step to confirm the chemical identity and ensure the quality of the synthesized molecule.
This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for the structural elucidation of this compound. These techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, a detailed experimental protocol is provided, followed by an expert interpretation of the predicted spectral data.
Molecular Structure
The chemical structure of this compound is presented below. Understanding the arrangement of atoms and functional groups is fundamental to predicting and interpreting its spectroscopic signatures.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
3.1.1. Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
3.1.2. Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different types of protons in the molecule.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | s | 1H | H-3 (Triazole) |
| ~7.95 | s | 1H | H-5 (Triazole) |
| ~7.40 | d, J = 8.0 Hz | 2H | Aromatic-H (ortho to CH₂-Triazole) |
| ~7.30 | d, J = 8.0 Hz | 2H | Aromatic-H (ortho to CH₂OH) |
| ~5.40 | s | 2H | N-CH₂-Ph |
| ~4.70 | s | 2H | Ph-CH₂-OH |
| ~2.50 | br s | 1H | -OH |
Interpretation:
-
Triazole Protons: The two protons on the 1,2,4-triazole ring are in different chemical environments and are expected to appear as sharp singlets in the downfield region (~8.15 and ~7.95 ppm) due to the deshielding effect of the nitrogen atoms.
-
Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which at 400 MHz may be approximated as two doublets. The protons ortho to the electron-withdrawing triazolylmethyl group are expected to be slightly downfield (~7.40 ppm) compared to the protons ortho to the electron-donating hydroxymethyl group (~7.30 ppm).
-
Methylene Protons: The methylene protons connecting the triazole ring to the phenyl ring (N-CH₂-Ph) are expected to appear as a singlet around 5.40 ppm. The benzylic methylene protons adjacent to the hydroxyl group (Ph-CH₂-OH) will also likely be a singlet around 4.70 ppm.
-
Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent. It is expected to appear around 2.50 ppm and would disappear upon D₂O exchange.
¹³C NMR Spectroscopy
3.2.1. Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Parameters: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay should be used.
3.2.2. Predicted ¹³C NMR Data and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the nine unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-3 (Triazole) |
| ~145.0 | C-5 (Triazole) |
| ~141.0 | C-ipso (Aromatic, attached to CH₂OH) |
| ~136.0 | C-ipso (Aromatic, attached to CH₂-Triazole) |
| ~128.5 | Aromatic CH |
| ~127.5 | Aromatic CH |
| ~64.0 | Ph-CH₂-OH |
| ~52.0 | N-CH₂-Ph |
Interpretation:
-
Triazole Carbons: The two carbon atoms of the triazole ring are expected at the most downfield positions (~152.0 and ~145.0 ppm) due to the direct attachment to multiple nitrogen atoms.
-
Aromatic Carbons: The four aromatic carbons will have distinct chemical shifts. The two ipso-carbons (quaternary) will be in the range of 136.0-141.0 ppm. The two protonated aromatic carbons will appear around 127.5-128.5 ppm.
-
Aliphatic Carbons: The benzylic carbon bearing the hydroxyl group is expected around 64.0 ppm, while the methylene carbon attached to the triazole nitrogen will be further upfield at approximately 52.0 ppm.
Figure 2: General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
-
Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to induce fragmentation and obtain structural information.
Predicted Mass Spectrometry Data and Interpretation
The expected molecular weight of this compound (C₉H₉N₃O) is 175.0746 g/mol .
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 176.0824 |
| [M+Na]⁺ | 198.0643 |
Interpretation:
-
Molecular Ion: In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 176.0824. An adduct with sodium, [M+Na]⁺, at m/z 198.0643 may also be observed.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation may occur. A potential fragmentation pathway is the loss of water from the protonated molecule, resulting in a fragment at m/z 158.0718. Another likely fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a tropylium-like ion or a benzyl cation, which would then be further stabilized.
Figure 3: Predicted fragmentation pathway for [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be collected and subtracted from the sample spectrum.
Predicted Infrared Spectroscopy Data and Interpretation
The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3150-3100 | Medium | C-H stretch (aromatic and triazole) |
| 2950-2850 | Medium | C-H stretch (aliphatic CH₂) |
| 1610, 1510 | Medium | C=C stretch (aromatic ring) |
| 1550-1450 | Medium | C=N stretch (triazole ring) |
| 1250-1000 | Strong | C-O stretch (primary alcohol) |
| 820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Interpretation:
-
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl group.
-
C-H Stretches: Aromatic and triazole C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
Aromatic and Triazole Ring Vibrations: The C=C stretching vibrations of the aromatic ring will give rise to bands around 1610 and 1510 cm⁻¹. The C=N stretching of the triazole ring is expected in the 1550-1450 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region is characteristic of the C-O stretching of the primary alcohol.
-
Substitution Pattern: A strong absorption around 820 cm⁻¹ is indicative of the para-disubstitution pattern of the benzene ring.
Conclusion
This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of this compound. While experimental data for this specific molecule is not widely published, the predicted spectral features and detailed protocols presented here offer a robust starting point for researchers. The combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy, when applied as described, will enable the unambiguous structural elucidation and purity assessment of this and structurally related compounds, thereby supporting advancements in medicinal chemistry and drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- (Note: As no direct experimental data was found, specific journal articles for the target compound cannot be cited. The references provided are for general spectroscopic principles.)
An In-depth Technical Guide to the NMR Spectrum of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of the organic compound [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, including predicted chemical shifts, multiplicity, and coupling constants. The causality behind experimental choices and protocols for sample preparation and data acquisition are discussed to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of related heterocyclic compounds.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within the pharmaceutical sciences.[1][2][3][4] Its ability to provide detailed atomic-level information about molecular structure, connectivity, and dynamics makes it a gold standard for the characterization of novel chemical entities.[5] For a molecule such as this compound, which possesses distinct chemical environments—a triazole ring, a substituted benzene ring, a methylene bridge, and a primary alcohol—NMR spectroscopy offers a powerful means of confirming its identity and assessing its purity.
This guide will delve into the theoretical and practical aspects of the NMR analysis of this specific compound, providing a framework for its unambiguous identification.
Predicted NMR Spectra and Interpretation
While an experimentally acquired spectrum for this compound is not publicly available, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be constructed based on established chemical shift principles and data from analogous structures.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is detailed below. The choice of DMSO-d₆ is strategic, as it can solubilize the compound and its exchangeable proton (from the -OH group) will be readily observable.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-3 (Triazole) |
| ~8.0 | s | 1H | H-5 (Triazole) |
| ~7.35 | d, J ≈ 8 Hz | 2H | H-c (Aromatic) |
| ~7.25 | d, J ≈ 8 Hz | 2H | H-b (Aromatic) |
| ~5.4 | s | 2H | H-d (CH₂-Triazole) |
| ~5.2 | t, J ≈ 6 Hz | 1H | H-f (-OH) |
| ~4.5 | d, J ≈ 6 Hz | 2H | H-e (CH₂-OH) |
Diagram 1: Structural Assignment of Protons
A visual representation of the proton assignments for the target molecule.
Justification of Predicted Chemical Shifts:
-
Triazole Protons (H-3 and H-5): The protons on the 1,2,4-triazole ring are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen atoms. Literature data for 1,2,4-triazole itself shows signals around 8.0-9.0 ppm.[6]
-
Aromatic Protons (H-b and H-c): The protons on the para-substituted benzene ring will appear as two doublets, characteristic of an AA'BB' system. The protons ortho to the electron-withdrawing triazolylmethyl group (H-c) are expected to be slightly downfield from those ortho to the electron-donating hydroxymethyl group (H-b).
-
Methylene Protons (H-d and H-e): The benzylic methylene protons adjacent to the triazole ring (H-d) are expected to be downfield of the benzylic methylene protons of the hydroxymethyl group (H-e) due to the stronger electron-withdrawing effect of the triazole.
-
Hydroxyl Proton (H-f): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. In DMSO-d₆, it is expected to appear as a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is outlined below.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-5 (Triazole) |
| ~145 | C-3 (Triazole) |
| ~140 | C-a (Aromatic) |
| ~136 | C-x (Aromatic) |
| ~128 | C-c (Aromatic) |
| ~127 | C-b (Aromatic) |
| ~63 | C-e (CH₂-OH) |
| ~52 | C-d (CH₂-Triazole) |
Justification of Predicted Chemical Shifts:
-
Triazole Carbons (C-3 and C-5): These carbons are significantly deshielded due to the adjacent nitrogen atoms.
-
Aromatic Carbons (C-a, C-x, C-b, C-c): The quaternary carbons (C-a and C-x) will have distinct chemical shifts. The protonated aromatic carbons will appear in the typical aromatic region of 120-140 ppm.
-
Methylene Carbons (C-d and C-e): The carbon of the hydroxymethyl group (C-e) is expected to be more deshielded than the methylene carbon attached to the triazole (C-d).
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is a good starting point. Other potential solvents include CDCl₃ and MeOD.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
Diagram 2: NMR Sample Preparation Workflow
A streamlined workflow for preparing the NMR sample.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Conclusion and Future Perspectives
This technical guide provides a robust framework for the NMR analysis of this compound. The predicted ¹H and ¹³C NMR spectra, along with the detailed interpretation and experimental protocols, offer a solid foundation for the structural verification of this compound. For researchers in drug discovery and development, this information is critical for ensuring the identity and purity of synthesized molecules, which is a fundamental aspect of quality control and regulatory compliance. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, could be employed to unequivocally confirm the assignments presented in this guide.
References
- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
- PubMed Central. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
- ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles....
- ResearchGate. (n.d.). Experimental 1 H NMR spectrum of....
Sources
An In-depth Technical Guide to the Mass Spectrometry of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
This guide provides a comprehensive technical overview of the mass spectrometric analysis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and expected fragmentation patterns of this triazole-containing compound. The insights provided herein are grounded in established scientific principles and practical laboratory experience.
Introduction: The Analytical Significance of this compound
This compound is a small organic molecule featuring a 1,2,4-triazole ring linked to a phenylmethanol group via a methylene bridge. The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of pharmaceutical agents, particularly antifungal drugs.[1] The structural elucidation and sensitive detection of such compounds are paramount in pharmaceutical research and development, from metabolite identification in preclinical studies to quality control in manufacturing. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for the characterization of these molecules.[2] This guide will provide the foundational knowledge to develop and execute robust mass spectrometric methods for this compound.
Foundational Principles of Mass Spectrometry for Triazole-Containing Compounds
The mass spectrometric analysis of any compound hinges on three key processes: ionization, mass analysis, and detection. The choice of ionization technique is particularly critical as it dictates the nature of the ions generated and, consequently, the structural information that can be obtained.
Ionization Techniques: A Comparative Analysis
For a molecule like this compound, with its moderate polarity and thermal stability, several ionization methods are viable. The selection of the optimal technique is driven by the analytical objective, be it simple molecular weight confirmation or detailed structural elucidation.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is exceptionally well-suited for the analysis of polar and thermally labile molecules.[3] It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source.[4] This is advantageous for accurate molecular weight determination and for selecting a precursor ion for tandem mass spectrometry (MS/MS). Given the presence of nitrogen atoms in the triazole ring, which are readily protonated, ESI in positive ion mode is the recommended approach for this compound.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is often complementary to ESI. It is particularly effective for less polar compounds that are volatile enough to be vaporized in a heated nebulizer probe. While ESI is generally preferred for molecules with heteroatoms that can readily accept a proton in solution, APCI can also be a viable option.
-
Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons.[5] This process imparts significant energy to the molecule, leading to extensive fragmentation.[6] The resulting mass spectrum is a fragmentation fingerprint that can be highly valuable for structural elucidation and library matching.[7] However, the molecular ion may be weak or absent, which can complicate molecular weight determination. EI is typically coupled with Gas Chromatography (GC) and would require derivatization of the hydroxyl group in this compound to increase its volatility.
For the purposes of this guide, we will focus on Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS), as this combination offers the most versatile and sensitive approach for the analysis of this compound in complex matrices.[8]
Experimental Protocol: LC-MS/MS Analysis
A well-defined experimental protocol is the bedrock of reproducible and reliable mass spectrometric data. The following section outlines a step-by-step methodology for the LC-MS/MS analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition. These will be used for method development and calibration.
-
Matrix Samples: For analysis in biological fluids or other complex matrices, a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interferences.[2]
Liquid Chromatography Parameters
The chromatographic separation is crucial for isolating the analyte from matrix components and ensuring reliable quantification.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | The organic modifier for eluting the analyte from the reverse-phase column. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 5-10 minutes. | To ensure sharp peak shapes and efficient elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times. |
| Injection Volume | 1 - 10 µL | Dependent on the sensitivity of the mass spectrometer and the concentration of the sample. |
Mass Spectrometry Parameters
The following parameters are a starting point for method development on a typical tandem quadrupole or ion trap mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The triazole nitrogens are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | To ensure efficient spray formation. |
| Source Temperature | 120 - 150 °C | To aid in desolvation. |
| Desolvation Gas Flow | Instrument Dependent | To evaporate the solvent from the ESI droplets. |
| Desolvation Temperature | 350 - 450 °C | To facilitate the release of gas-phase ions. |
| Precursor Ion (MS1) | m/z 190.1 | Calculated [M+H]⁺ for C₁₀H₁₁N₃O. |
| Collision Gas | Argon | An inert gas for collision-induced dissociation (CID). |
| Collision Energy | 10 - 30 eV (to be optimized) | The energy required to induce fragmentation of the precursor ion. |
| Product Ions (MS2) | To be determined experimentally (see Section 4). | These are the characteristic fragments used for quantification and confirmation. |
Experimental Workflow Diagram
Caption: A typical LC-MS/MS experimental workflow for the analysis of this compound.
Fragmentation Analysis: Elucidating the Structure
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[9] By isolating the protonated molecule ([M+H]⁺, m/z 190.1) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide structural information. Based on the known fragmentation patterns of triazoles and benzyl-substituted compounds, we can propose a likely fragmentation pathway for this compound.[10][11]
Proposed Fragmentation Pathway
The primary fragmentation pathways are expected to involve the cleavage of the bonds in the methylene bridge and the fragmentation of the triazole ring.
-
Loss of the Triazole Moiety: A common fragmentation for N-benzyl substituted triazoles is the cleavage of the C-N bond connecting the benzyl group to the triazole ring. This would result in the formation of a stable benzyl cation.
-
Fragmentation of the Triazole Ring: The 1,2,4-triazole ring itself can undergo characteristic fragmentation, often involving the loss of neutral molecules such as N₂ or HCN.[10]
Expected Product Ions
Based on the proposed fragmentation pathways, the following product ions would be expected in the MS/MS spectrum of the precursor ion at m/z 190.1:
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Product Ion |
| 190.1 | 122.1 | C₂H₃N₃ | [C₈H₉O]⁺ (4-(hydroxymethyl)benzyl cation) |
| 190.1 | 107.1 | C₃H₄N₃ | [C₇H₇O]⁺ (tropylium-like ion from rearrangement of the benzyl alcohol) |
| 190.1 | 91.1 | C₃H₄N₃O | [C₇H₇]⁺ (tropylium ion from loss of the hydroxymethyl group) |
| 190.1 | 82.1 | C₇H₈O | [C₃H₄N₃]⁺ (protonated triazole) |
The most intense and characteristic fragment ions should be selected for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays for quantitative analysis.[8]
Fragmentation Diagram
Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of this compound.
Conclusion: A Framework for Confident Analysis
This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization, carefully developing an LC-MS/MS protocol, and predicting the fragmentation behavior, researchers can confidently approach the characterization and quantification of this and structurally related compounds. The methodologies and insights presented here serve as a robust starting point for method development and validation, ultimately enabling high-quality data generation in a research or drug development setting.
References
-
Bitesize Bio. (2022, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
- Singh, P., & Kumar, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).
-
Pharmacia. (2023, November 1). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Retrieved from [Link]
-
ResearchGate. (2024, November 6). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(t)(u)(v). Retrieved from [Link]
-
ResearchGate. (2023, November 1). (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 35(3), 321-353. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chromatographic and electrophoretic techniques used in the analysis of triazole antifungal agents-a review. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances, 12(1), 1-10. [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C9H9N3O | CID 708707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methyl-1H-1,2,4-triazole [webbook.nist.gov]
- 8. Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesciencesite.com [lifesciencesite.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
crystal structure of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
An In-Depth Technical Guide to the Prospective Crystal Structure of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol: A Roadmap for Drug Discovery Professionals
Foreword
As a Senior Application Scientist, it is understood that the precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function, particularly in the realm of drug design and development. The compound this compound, with its constituent triazole and phenylmethanol moieties, represents a significant scaffold in medicinal chemistry. Triazole derivatives are known for a wide spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview of the anticipated crystal structure of this compound. While a definitive crystal structure has not been publicly deposited in the Cambridge Structural Database (CSD) as of the time of this writing, this document will serve as a detailed roadmap for its determination and analysis.[4][5][6] We will delve into a robust, field-proven methodology for its synthesis, crystallization, and ultimate structure elucidation via single-crystal X-ray diffraction.
The Significance of this compound in Medicinal Chemistry
The 1,2,4-triazole ring is a key pharmacophore in a variety of clinically approved drugs.[7] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for π-π stacking interactions, both of which are crucial for binding to biological targets.[8] The phenylmethanol group provides a versatile handle for further chemical modification and can also participate in hydrogen bonding through its hydroxyl group. The combination of these two functional groups in this compound makes it a highly attractive building block for the synthesis of novel therapeutic agents. A detailed understanding of its solid-state conformation and intermolecular interactions through its crystal structure is therefore of paramount importance for structure-activity relationship (SAR) studies and rational drug design.
Proposed Synthesis and Crystallization
The synthesis of this compound can be approached through established synthetic routes for 1,2,4-triazole derivatives.[9][10] A plausible and efficient method is outlined below.
Synthetic Protocol
A proposed synthetic pathway is the reaction of 4-(bromomethyl)phenyl)methanol with 1H-1,2,4-triazole in the presence of a suitable base.
Diagram of the Proposed Synthetic Workflow:
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
stability and storage of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
An In-Depth Technical Guide to the Stability and Storage of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability and defining optimal storage conditions for this compound. Intended for researchers, scientists, and professionals in drug development, this document moves beyond generic protocols to explain the causal-driven methodologies required for a robust stability program. We will explore the inherent chemical liabilities of the molecule, detail the protocols for forced degradation studies, and outline the development of a stability-indicating analytical method. The principles and practices described herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory alignment.
Introduction: Understanding the Molecule
This compound is a key chemical intermediate characterized by a trifunctional structure: a stable 1,2,4-triazole ring, a phenyl ring, and a benzylic alcohol. This unique combination makes it a valuable building block in the synthesis of pharmacologically active compounds, particularly in the development of antifungal agents and other targeted therapies.[1][2] The integrity of this molecule is paramount, as any degradation can impact reaction yields, introduce impurities, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides the scientific rationale and experimental designs necessary to characterize the stability profile of this compound, ensuring its quality is maintained from the laboratory to manufacturing scales.
Predicted Stability Profile and Potential Degradation Pathways
A proactive assessment of a molecule's stability begins with an analysis of its constituent functional groups. The structure of this compound presents several key areas of potential chemical liability.
-
Benzylic Alcohol: The primary hydroxyl group is susceptible to oxidation . This is the most probable degradation pathway under ambient or oxidative stress conditions, potentially yielding the corresponding aldehyde, and subsequently, the carboxylic acid. This transformation can be catalyzed by atmospheric oxygen, trace metals, or oxidizing agents.
-
1,2,4-Triazole Ring: The 1,2,4-triazole ring is generally considered chemically robust and stable to thermal stress.[3] However, under extreme pH conditions (strong acid or base) or high-energy photolytic stress, ring-opening or other complex rearrangements could occur. Studies on similar triazole structures show that the initial decomposition mechanism for the 1,2,4-triazole ring itself involves a high-energy proton transfer, indicating significant stability.[3]
-
Methylene Bridge: The benzylic C-N bond connecting the phenyl ring to the triazole is another potential point of cleavage, particularly under harsh hydrolytic or photolytic conditions.
These predictions form the basis for designing targeted forced degradation studies to confirm or refute these potential pathways.
Caption: Predicted degradation pathways for the target molecule.
Recommended Storage and Handling Protocols
Based on the predicted chemical liabilities and standard laboratory practices for aromatic alcohols and heterocyclic compounds, the following storage conditions are recommended to preserve the integrity of this compound.
| Parameter | Recommendation | Rationale & Justification |
| Temperature | Store in a cool, dry place. Recommended: 2-8°C for long-term storage. | Reduces the rate of potential oxidative and hydrolytic degradation. Avoids thermal stress. |
| Light | Store in an amber vial or light-proof container. | Protects the benzylic alcohol and aromatic system from photolytic degradation. |
| Atmosphere | Keep container tightly closed.[4] Consider inert gas (N₂ or Ar) overlay for long-term storage. | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.[5] |
| pH | Store as a solid. If in solution, use a neutral, aprotic solvent. | The compound is expected to be most stable at neutral pH. Avoid strong acids and bases. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[6] | Prevents rapid, uncontrolled degradation reactions. |
A Framework for Comprehensive Stability Assessment
A robust stability study is a multi-stage process designed to identify potential degradants, develop a reliable analytical method to track them, and establish a shelf-life under defined storage conditions. This workflow is essential for ensuring product quality in a regulated environment.
Caption: Workflow for a comprehensive stability assessment program.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the core experiments of a stability assessment.
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.
Rationale: A validated stability-indicating method is the cornerstone of any stability study. It ensures that any decrease in the parent compound's concentration is accurately measured and that the formation of impurities is reliably tracked.[7]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) due to the moderate polarity of the target analyte.
-
Mobile Phase Selection:
-
Begin with a gradient elution to resolve the parent peak and any potential impurities. A common starting point is a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol).
-
Expertise Note: Formic acid is used to improve peak shape and provide protons for mass spectrometry (MS) detection if coupled. Acetonitrile often provides better resolution for aromatic compounds compared to methanol.
-
-
Detection Wavelength: Determine the UV absorbance maximum (λ-max) of the compound by scanning a dilute solution (e.g., 10 µg/mL) from 200-400 nm. The phenyl and triazole rings are expected to have strong absorbance.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a known concentration (e.g., 1 mg/mL for stock, diluted to 50 µg/mL for injection).
-
Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30°C) to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time (e.g., 5-15 minutes).
-
Method Validation (ICH Q2(R1) Principles):
-
Specificity: Inject blank, placebo (if in formulation), and stressed samples (from Protocol 5.2) to demonstrate that degradant peaks do not co-elute with the parent peak. Use a photodiode array (PDA) detector to assess peak purity.
-
Linearity: Analyze a series of at least five concentrations (e.g., 1-100 µg/mL) and demonstrate a linear relationship (R² > 0.999) between concentration and peak area.
-
Accuracy & Precision: Analyze replicate preparations at multiple concentration levels (e.g., 50%, 100%, 150% of the nominal concentration) to determine recovery (accuracy) and relative standard deviation (RSD) for repeatability and intermediate precision.
-
Protocol: Forced Degradation Studies
Objective: To intentionally degrade the compound under a variety of stress conditions to identify likely degradation products and demonstrate the specificity of the analytical method.[8]
Rationale: This study simulates the harsh conditions a compound might experience during its lifecycle. It provides a rapid way to understand degradation pathways and is a regulatory requirement for developing stability-indicating methods.[7][9]
Methodology:
For each condition, prepare a solution of the compound (e.g., 1 mg/mL) and a corresponding blank (reagent without the compound). Aim for 5-20% degradation.
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to the sample solution.
-
Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to the target concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to the sample solution.
-
Keep at room temperature or heat gently (e.g., 40-60°C) for a specified time.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the sample solution.
-
Keep at room temperature for a specified time, protected from light.
-
Withdraw aliquots, dilute, and analyze directly.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 80°C or higher, below the melting point) for a set period (e.g., 1-7 days).
-
Also, heat a solution of the compound (in a neutral solvent) as described for hydrolysis.
-
Prepare samples for analysis by dissolving the solid or diluting the solution.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Prepare samples for analysis and compare the chromatograms of the exposed and control samples.
-
Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of the compound under standard storage conditions to establish a retest period or shelf-life.
Rationale: While forced degradation reveals what can happen, long-term and accelerated studies determine if and when it will happen under realistic storage conditions. These studies are mandatory for regulatory submissions.[10]
Study Design:
-
Packaging: Store the compound in containers that simulate the proposed commercial packaging.
-
Conditions: Place samples in calibrated stability chambers set to the conditions defined by ICH/WHO guidelines for the intended climatic zones.[11][12][13]
-
Testing Schedule: Pull samples at predetermined time points and analyze using the validated stability-indicating method.
| Study Type | Climatic Zone | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | I and II (Temperate/Subtropical) | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 |
| Long-Term | III and IVa (Hot/Dry & Hot/Humid) | 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 |
| Long-Term | IVb (Hot/Very Humid) | 30°C ± 2°C / 75% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 |
| Accelerated | All Zones | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
Conclusion
The chemical stability of this compound is a critical quality attribute that must be thoroughly understood and controlled. Its primary liability is the potential oxidation of the benzylic alcohol, with hydrolytic and photolytic pathways being secondary concerns. By implementing the scientifically-grounded framework presented in this guide—encompassing predictive analysis, targeted forced degradation studies, development of a validated stability-indicating method, and formal stability trials—researchers and developers can ensure the long-term integrity of this valuable chemical intermediate. Adherence to these principles will generate a robust and reliable data package, supporting confident use in research and seamless progression through the drug development pipeline.
References
-
The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. ResearchGate. Available at: [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed Central. Available at: [Link]
-
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol. PubChem, National Institutes of Health. Available at: [Link]
-
Photodegradation of the Triazole Fungicide Hexaconazole. ResearchGate. Available at: [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed. Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form. Semantic Scholar. Available at: [Link]
-
4-(4-(((1H-Benzo[d][3][6][14]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. MDPI. Available at: [Link]
-
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol. PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Stability conditions for WHO Member states by region. World Health Organization. Available at: [Link]
-
Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. ResearchGate. Available at: [Link]
-
Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. ResearchGate. Available at: [Link]
-
Robust Summaries & Test Plan: 1H-1,2,4-triazole. US EPA. Available at: [Link]
-
Requirements for Stability Studies of Finished Pharmaceutical Products. World Health Organization. Available at: [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available at: [Link]
-
Mefentrifluconazole Degradate 1,2,4-triazole 49762553. US EPA. Available at: [Link]
-
A Q&A guide to stability storage. Q1 Scientific. Available at: [Link]
-
Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. ResearchGate. Available at: [Link]
-
Phenyl(4h-1,2,4-triazol-3-yl)methanol. PubChemLite. Available at: [Link]
-
(4-[3][14][15]triazol-1-yl-phenyl)methanol. Antimex Chemical Limited. Available at: [Link]
-
Climatic Zones for Stability Studies. Pharmaguideline. Available at: [Link]
-
VICH GL58 Stability Testing of New Veterinary Drug Substances and Medicinal Products in Climatic Zones III and IV. VICH. Available at: [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PubMed Central. Available at: [Link]
-
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link]99/25/1/1)
Sources
- 1. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. q1scientific.com [q1scientific.com]
- 11. cdn.who.int [cdn.who.int]
- 12. extranet.who.int [extranet.who.int]
- 13. Climatic Zones for Stability Studies | Climatic Zone Classification & Conditions | Pharmaguideline [pharmaguideline.com]
- 14. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Triazole Derivatives: A Privileged Scaffold in Modern Drug Discovery and Biological Activity
Introduction: The Versatility of the Triazole Core
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[1][2][3] These aromatic rings are not found in nature, yet they have become a cornerstone of medicinal chemistry, earning the designation of a "privileged scaffold."[4][5][6] This status is attributed to their unique physicochemical properties: they are remarkably stable to metabolic degradation, oxidation, and reduction, and their ability to form hydrogen bonds enhances solubility and target binding.[5][6] The triazole moiety often acts as a bioisostere for amide or ester groups, allowing for the modification of lead compounds to improve their pharmacological profiles.[4][6] The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,2,3-triazole derivatives particularly efficient and regioselective, further fueling their exploration in drug discovery.[1][4] Consequently, triazole derivatives have demonstrated an exceptionally broad spectrum of biological activities, leading to the development of numerous FDA-approved drugs for a variety of therapeutic areas.[4][5][6][7] This guide provides an in-depth exploration of the key biological activities of triazole derivatives, the mechanisms underpinning these actions, and the experimental protocols used for their evaluation.
Antifungal Activity: The Hallmark of Triazole Derivatives
The most well-established therapeutic application of triazole derivatives is in the treatment of fungal infections.[1][8] Drugs like fluconazole, itraconazole, and voriconazole have become indispensable in clinical practice for managing both superficial and systemic mycoses.[1][8][9]
Mechanism of Action: Inhibition of Ergosterol Synthesis
The primary mechanism of antifungal action for triazoles is the targeted disruption of the fungal cell membrane.[10] They achieve this by inhibiting a crucial cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[8][9][11] This enzyme is vital for the conversion of lanosterol to ergosterol, the predominant sterol component of the fungal cell membrane.[9][11] By binding to the heme iron atom in the active site of CYP51, triazoles block this conversion, leading to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[10][11] This disruption alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[10][11]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Inoculum:
-
A pure culture of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Preparation of Microdilution Plates:
-
A 96-well microtiter plate is used.
-
100 µL of sterile RPMI-1640 medium is added to wells in columns 2 through 12.
-
The triazole derivative is first dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
200 µL of the highest concentration of the triazole compound (in RPMI medium) is added to the wells in column 1.
-
A serial two-fold dilution is performed by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. 100 µL is discarded from column 10.
-
Column 11 serves as a growth control (no drug), and column 12 serves as a sterility control (no drug, no inoculum).
3. Inoculation and Incubation:
-
100 µL of the prepared fungal inoculum is added to all wells from column 1 to 11.
-
The plate is sealed and incubated at 35°C for 24-48 hours, depending on the fungal species.
4. Determination of MIC:
-
Following incubation, the plate is visually inspected or read using a microplate reader.
-
The MIC is the lowest drug concentration in which there is no visible growth compared to the positive control well (column 11).
Anticancer Activity: A Promising Frontier
The triazole scaffold is a key building block in the discovery of novel anticancer agents.[12][13] Derivatives have shown efficacy against a wide range of human cancer cell lines, including lung, breast, colon, and melanoma.[12][14]
Mechanisms of Action: Diverse and Multi-targeted
Unlike the well-defined antifungal mechanism, the anticancer activities of triazoles are diverse. They can act through various pathways, often depending on the specific substitutions on the triazole ring.[5][15] Key mechanisms include:
-
Tubulin Polymerization Inhibition: Some derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]
-
Kinase Inhibition: Triazoles serve as scaffolds for designing inhibitors of various protein kinases (e.g., VEGFR-2) that are crucial for tumor growth, angiogenesis, and metastasis.[15]
-
Induction of Apoptosis: Many triazole compounds trigger programmed cell death (apoptosis) in cancer cells through caspase-dependent or independent pathways, often involving an increase in mitochondrial membrane potential.[12][15]
-
Enzyme Inhibition: Certain derivatives inhibit enzymes critical for cancer cell survival and proliferation, such as matrix metalloproteinases (MMPs).[12][15]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17]
1. Cell Seeding:
-
Human cancer cell lines (e.g., A549-lung, MCF-7-breast) are cultured in appropriate media (e.g., DMEM with 10% FBS).[12]
-
Cells are harvested, counted, and seeded into a 96-well plate at a density of ~5,000-10,000 cells/well. The plate is incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the triazole derivative is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations.
-
The old medium is removed from the wells, and 100 µL of medium containing the test compounds (or vehicle control) is added.[12]
-
The plate is incubated for a further 24 to 72 hours.
3. MTT Addition and Formazan Solubilization:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Anticancer Activity
The efficacy of novel triazole derivatives is often compared using their IC50 values against various cancer cell lines.
| Compound ID | Linker/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | Phosphonate group | HT-1080 (Fibrosarcoma) | 15.13 | [12] |
| Compound 8 | Phosphonate group | MDA-MB-231 (Breast) | 16.32 | [12] |
| Compound 7a | Chalcone, Bromo group | A549 (Lung) | 8.67 | [15] |
| Compound 43 | Pyrimidine | NCI-H1650 (Lung) | 2.37 | [15] |
| Compound 44a | Pyrimidine | A549 (Lung) | < 1.0 | [15] |
Antiviral and Antibacterial Activities
Beyond antifungal and anticancer applications, the triazole scaffold is integral to the development of antiviral and antibacterial agents.[2][18]
Antiviral Activity
The broad-spectrum antiviral drug Ribavirin, a 1,2,4-triazole nucleoside analog, is a prime example of the scaffold's utility against both RNA and DNA viruses.[19][20] Triazole derivatives have shown promise against a variety of viruses, including influenza, HIV, herpes simplex, and hepatitis C.[19][21] Mechanisms of action can involve the inhibition of viral DNA synthesis, targeting of viral enzymes like proteases or polymerases, or blocking viral entry by targeting proteins like hemagglutinin.[19][22]
Antibacterial Activity
Novel triazole derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[23][24] The antibacterial effect can be achieved by disrupting the bacterial cell membrane or inhibiting essential enzymes such as DNA gyrase and topoisomerase IV, which are required for DNA replication.[24] The development of hybrid molecules, such as combining a triazole with a norfloxacin moiety, has shown enhanced efficacy compared to standard antibiotics.[25]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. discoveryjournals.org [discoveryjournals.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Utilization of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is a key organic intermediate characterized by a benzylic alcohol functional group and a pharmaceutically significant 1,2,4-triazole ring. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including potent antifungal and anticancer drugs.[1][2] This structural motif can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole interactions, making it a valuable component in drug design.[3] The benzylic alcohol group in this compound offers a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. This document provides detailed application notes and protocols for the synthetic manipulation of this versatile building block.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Core Synthetic Applications
The synthetic utility of this compound primarily revolves around the reactivity of its benzylic hydroxyl group. This section outlines key transformations and provides detailed protocols for each.
Esterification: Synthesis of Bioactive Esters
The hydroxyl group can be readily esterified to produce a range of esters, which may exhibit unique biological activities or serve as prodrugs.
Workflow for Esterification:
Sources
Application Notes & Protocols: The Role of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Key Pharmacophore in Modern Drug Discovery
The compound [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol represents a critical structural motif in medicinal chemistry. While not an end-drug itself, it serves as a pivotal building block, or synthon, for a class of drugs that have had a profound impact on treating infectious diseases. Its structure combines a 1,2,4-triazole ring, a phenyl group, and a methanol moiety. This specific arrangement is the cornerstone of many azole antifungal agents.[1][2][3]
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that has proven to be a "privileged scaffold" in drug development due to its unique physicochemical properties.[4][5] These properties include metabolic stability, the capacity for hydrogen bonding, and, most critically for its antifungal activity, the ability of a nitrogen atom to coordinate with metal ions in enzyme active sites.[4][6] This guide will provide an in-depth look at the primary application of this chemical scaffold in the development of antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51).
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary therapeutic utility of compounds derived from this compound lies in their ability to inhibit the fungal enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol.[6][7] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The Ergosterol Biosynthesis Pathway and Azole Inhibition:
-
Lanosterol Conversion: In fungi, the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[8] This is a critical step in the multi-enzyme pathway that converts lanosterol into ergosterol.
-
CYP51 Enzyme Family: This enzyme is a member of the cytochrome P450 superfamily, designated as CYP51.[8] It contains a heme iron cofactor at its active site, which is essential for its catalytic activity.[9]
-
Triazole Coordination: The antifungal agents built from the this compound scaffold function as potent and selective inhibitors of fungal CYP51. The un-substituted N4 nitrogen of the triazole ring coordinates tightly to the heme iron atom in the enzyme's active site.[9][10]
-
Disruption of Ergosterol Synthesis: This binding event blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol biosynthesis pathway.[9][11]
-
Cellular Consequences: The inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[11] This disrupts membrane structure and function, leading to increased permeability and inhibition of fungal growth (fungistatic activity).[12][13]
The selectivity of these drugs for fungal CYP51 over the human ortholog is a cornerstone of their therapeutic success, although off-target effects can still occur.[14]
Caption: Mechanism of triazole antifungal agents.
Applications in Medicinal Chemistry: A Scaffold for Potent Antifungals
The this compound core is central to the structure-activity relationship (SAR) of numerous antifungal drugs.[1][9] Medicinal chemists modify the hydroxyl group and the phenyl ring to optimize potency, spectrum of activity, and pharmacokinetic properties.
| Structural Moiety | Role in Activity and Pharmacokinetics | Examples of Modification in Drug Development |
| 1,2,4-Triazole Ring | Essential pharmacophore for binding to the heme iron of CYP51.[9] | Generally unmodified, as it is crucial for the mechanism of action. |
| Phenyl Ring | Serves as a scaffold for attaching various substituents that can enhance binding affinity and modulate properties like solubility and metabolic stability. | Halogenation (e.g., fluoro, chloro groups) can increase potency. Adding larger, more complex groups can broaden the spectrum of activity.[15] |
| Methanol Group (-CH₂OH) | A key site for derivatization to create more complex side chains. The hydroxyl group itself can form important hydrogen bonds in the enzyme's active site. | Replacement with more elaborate side chains containing other heterocyclic rings or functional groups to improve binding and pharmacokinetic profiles (e.g., fluconazole, voriconazole).[9][16] |
Experimental Protocols
Protocol 4.1: Synthesis of this compound
This protocol describes a common synthetic route to the title compound, often used as an intermediate.
Objective: To synthesize this compound from 4-(bromomethyl)phenyl acetate.
Materials:
-
4-(bromomethyl)phenyl acetate
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: N-Alkylation of 1,2,4-Triazole
-
In a round-bottom flask, dissolve 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq) in DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 4-(bromomethyl)phenyl acetate (1.0 eq) in DMF dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)phenyl acetate.
Step 2: Reduction of the Acetate Ester
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the crude 4-((1H-1,2,4-triazol-1-yl)methyl)phenyl acetate from Step 1 in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis shows complete conversion.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solid (aluminum salts) and wash thoroughly with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 4.2: In Vitro Evaluation of CYP51 Inhibition
This protocol outlines a cell-free enzymatic assay to determine the inhibitory potency (IC₅₀) of a test compound against fungal CYP51.[14][17]
Objective: To quantify the inhibitory effect of a test compound on the activity of recombinant fungal CYP51.
Materials:
-
Recombinant fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus)
-
Recombinant NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
Test compound (dissolved in DMSO)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., methanolic KOH)
-
Extraction solvent (e.g., hexane)
-
GC-MS or HPLC-MS for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, CYP51, CPR, and lanosterol.
-
Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (no inhibition) and a positive control inhibitor (e.g., ketoconazole).
-
Pre-incubation: Incubate the mixture for 10-15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the enzymatic reaction by adding NADPH.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37 °C with shaking.
-
Termination: Stop the reaction by adding the quenching solution.
-
Sterol Extraction: Extract the sterols from the reaction mixture using hexane. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Transfer the organic (hexane) layer to a new tube, evaporate the solvent, and reconstitute the residue in a suitable solvent for analysis by GC-MS or HPLC-MS.
-
Data Analysis: Quantify the amount of product formed (demethylated lanosterol). Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro CYP51 inhibition assay.
Protocol 4.3: Antifungal Susceptibility Testing (AST)
This protocol describes the broth microdilution method, a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate, based on CLSI and EUCAST guidelines.[18][19][20]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Test compound, serially diluted
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an agar plate. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve the final desired inoculum concentration.
-
Plate Preparation: Add 100 µL of RPMI medium to wells of a 96-well plate. Add the test compound to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the final diluted fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control well (inoculum, no drug) and a negative control well (medium only, no inoculum).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Endpoint Reading: Determine the MIC by visual inspection or by using a microplate reader. The MIC is the lowest concentration of the compound at which there is a significant (typically ≥50% for azoles) reduction in growth compared to the positive control.[20]
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a foundational piece in the armamentarium against fungal diseases. Its core structure is elegantly suited to disrupt a vital fungal-specific pathway, providing a template that has been masterfully elaborated upon by medicinal chemists to produce life-saving drugs. The continued exploration of derivatives built upon this scaffold remains a promising strategy for overcoming the challenges of drug resistance and for developing new agents with improved safety and efficacy profiles.[10][21] The protocols detailed herein provide a framework for the synthesis and evaluation of new chemical entities based on this invaluable pharmacophore.
References
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcdronline.org [jcdronline.org]
- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 16. New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing | Semantic Scholar [semanticscholar.org]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijprajournal.com [ijprajournal.com]
protocol for functionalizing [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Application Note & Protocols
Topic: Versatile Functionalization Strategies for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a key heterocyclic building block in modern drug discovery. Its structure uniquely combines three critical pharmacophores: a metabolically robust 1,2,4-triazole ring, a central phenyl scaffold for molecular recognition, and a highly versatile benzylic alcohol handle. The 1,2,4-triazole moiety is a cornerstone of numerous therapeutic agents, prized for its resistance to metabolic degradation, chemical stability, and ability to engage in crucial hydrogen bonding interactions.[1][2][3] This resilience makes it an ideal core for developing drugs with improved pharmacokinetic profiles.[4][5]
The benzylic alcohol is the primary reactive site, offering a gateway to a diverse array of chemical transformations. Its strategic functionalization allows for the systematic exploration of chemical space, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies. This guide provides detailed, validated protocols for the key transformations of this scaffold—esterification, etherification, oxidation, and halogenation—thereby empowering researchers to leverage its full synthetic potential.
Physicochemical Properties and Safety
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₁N₃O | - |
| Molar Mass | 189.22 g/mol | - |
| Appearance | White to off-white solid | [6] |
| Hazards | Skin Irritant, Serious Eye Irritant, May cause respiratory irritation | [6][7] |
Safety & Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[6]
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical advice if irritation persists.[8][9]
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its benzylic alcohol group.
-
Benzylic Reactivity: The hydroxyl group is positioned at a benzylic carbon. This is a critical feature because the phenyl ring can stabilize a positive charge on this carbon through resonance.[10] Consequently, reactions proceeding through a benzylic carbocation intermediate, such as SN1-type substitutions, are highly favored.[11] Protonation of the hydroxyl group converts it from a poor leaving group (OH⁻) into an excellent one (H₂O), facilitating nucleophilic attack.[11]
-
Triazole Stability: The 1,2,4-triazole ring is exceptionally stable under a wide range of conditions, including mild acidic and basic hydrolysis, as well as many oxidative and reductive environments.[1][2] This chemical inertness allows for selective functionalization of the benzylic alcohol without requiring protection of the triazole nitrogens, simplifying synthetic routes.[12]
The following protocols are designed to be robust and selective, targeting the benzylic alcohol while preserving the integrity of the core structure.
Figure 1. Key functionalization pathways for the title compound.
Experimental Protocols
Protocol 1: Synthesis of a Benzylic Ester via Acylation
Principle: This protocol describes the conversion of the benzylic alcohol to an ester using an acid chloride in the presence of a non-nucleophilic base. The base neutralizes the HCl byproduct, driving the reaction to completion. This is a fundamental transformation for creating prodrugs or modifying compound lipophilicity.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Add benzoyl chloride (1.2 eq) dropwise. A white precipitate (triethylammonium chloride) will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
Purification & Characterization:
-
Purification: The crude ester can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization.
-
Characterization (Expected):
-
¹H NMR: Appearance of new aromatic protons from the benzoyl group and a downfield shift of the benzylic CH₂ protons.
-
IR: Appearance of a strong C=O stretch around 1720 cm⁻¹.
-
MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the product.
-
Protocol 2: Synthesis of a Benzylic Ether via Williamson Ether Synthesis
Principle: This classic method involves deprotonating the alcohol with a strong base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. This protocol is highly effective for synthesizing a wide range of ethers.[13][14]
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Benzyl bromide (or other primary alkyl halide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Carefully wash the NaH dispersion (1.2 eq) with anhydrous hexanes three times under an inert atmosphere to remove the mineral oil, then dry the NaH powder under a stream of nitrogen.
-
Add anhydrous THF to the flask containing the washed NaH and cool to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. (Caution: H₂ gas evolution).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Re-cool the solution to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the mixture three times with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
Purification & Characterization:
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization (Expected):
-
¹H NMR: Disappearance of the alcohol -OH proton signal. Appearance of new signals corresponding to the added alkyl group.
-
¹³C NMR: Appearance of new carbon signals from the alkyl group.
-
MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the ether product.
-
Protocol 3: Oxidation to the Corresponding Aldehyde
Principle: Selective oxidation of the primary benzylic alcohol to an aldehyde requires a mild oxidant to prevent over-oxidation to the carboxylic acid.[10] Dess-Martin Periodinane (DMP) is an excellent choice due to its high selectivity, mild reaction conditions, and simple workup. The resulting aldehyde is a key intermediate for reactions like reductive amination and Wittig olefination.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
Step-by-Step Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in anhydrous DCM at room temperature, add DMP (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction is typically complete when the solution becomes cloudy. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pour the mixture into a flask containing a stirred solution of saturated NaHCO₃ and 10% Na₂S₂O₃ (1:1 ratio). Stir vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
Purification & Characterization:
-
Purification: The aldehyde is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.
-
Characterization (Expected):
-
¹H NMR: Disappearance of the benzylic CH₂ signal and the -OH proton. Appearance of a new singlet for the aldehyde proton (-CHO) around 9-10 ppm.
-
IR: Appearance of a strong C=O stretch around 1700 cm⁻¹.
-
Protocol 4: Conversion to a Benzylic Halide for Nucleophilic Substitution
Principle: Converting the alcohol to a benzylic halide transforms the hydroxyl group into an excellent leaving group, opening the door to a vast range of SN1 and SN2 reactions.[15] Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion to the chloride.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add thionyl chloride (2.0 eq) dropwise. (Caution: Exothermic reaction, evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.
-
Transfer to a separatory funnel and carefully neutralize with saturated NaHCO₃ solution until effervescence ceases.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the benzylic chloride, which should be used immediately in the next step due to potential instability.
Purification & Characterization:
-
Purification: Benzylic halides are often reactive and may not be stable to silica gel chromatography. It is best practice to use the crude material directly after an aqueous workup.
-
Characterization (Expected):
-
¹H NMR: A downfield shift of the benzylic CH₂ protons compared to the starting alcohol.
-
MS (ESI+): [M-Cl]⁺ corresponding to the carbocation fragment.
-
Summary of Functionalizations
| Protocol | Reagents | Resulting Functional Group | Typical Use Case |
| Esterification | RCOCl, Et₃N | Ester (-O-C(=O)R) | Prodrug synthesis, SAR studies |
| Etherification | NaH, R-X | Ether (-O-R) | Modifying solubility, metabolic stability |
| Oxidation | DMP | Aldehyde (-CHO) | Reductive amination, C-C bond formation |
| Halogenation | SOCl₂ | Chloride (-Cl) | Intermediate for nucleophilic substitution |
Conclusion
The protocols detailed in this application note demonstrate the synthetic tractability of this compound. The selective and high-yielding transformations of the benzylic alcohol moiety underscore the value of this compound as a versatile scaffold. By providing reliable and robust procedures for its functionalization, we aim to facilitate the rapid development of novel small molecules for applications in medicinal chemistry and materials science.
References
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]
-
ResearchGate. Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. Available at: [Link]
-
Mondal, S., et al. (2019). Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2021). meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. Chemical Science, 12(34), 11397-11404. Available at: [Link]
-
Hunt, I. Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]
-
Mondal, S., et al. (2020). Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. Current Organic Chemistry, 24(1), 2-23. Available at: [Link]
-
Stache, E. E., et al. (2020). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Journal of the American Chemical Society, 142(37), 15813-15819. Available at: [Link]
-
Sienkiewicz, N., et al. (2023). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry, 88(17), 12386-12396. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 875185. Available at: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2010). Pharmacological significance of triazole scaffold. PubMed, 25(5), 555-78. Available at: [Link]
-
Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Available at: [Link]
-
Ali, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883221. Available at: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2010). Pharmacological significance of triazole scaffold. Taylor & Francis Online, 25(5), 555-578. Available at: [Link]
-
Chen, J-Q., et al. (2022). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications, 58, 25-40. Available at: [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. Available at: [Link]
-
ResearchGate. Cross-coupling reactions of benzylic C–H bonds and alcohols via a radical relay pathway. Available at: [Link]
-
International Journal of Science and Research. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR. Available at: [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols. Available at: [Link]
-
Khan Academy. Reactions at the benzylic position. Available at: [Link]
-
ResearchGate. Thiazolium-Based Catalysts for the Etherification of Benzylic Alcohols under Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available at: [Link]
-
National Center for Biotechnology Information. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. PubChem Compound Summary. Available at: [Link]
-
Zhang, Y., et al. (2020). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 25(18), 4239. Available at: [Link]
-
MDPI. (2021). 4-(4-(((1H-Benzo[d][15][16][17]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Available at: [Link]
-
IISTE. (2015). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Journal of Natural Sciences Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Cellular Significance of Triazole-Surrogated Compounds | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological significance of triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C9H9N3O | CID 708707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 13. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Application Note: A Multi-faceted Analytical Approach for the Comprehensive Characterization of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Abstract
The robust characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development and manufacturing, ensuring product quality, safety, and efficacy. [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is a key structural motif found in various pharmacologically active compounds, particularly in the class of triazole antifungals. Its purity, identity, and physicochemical properties must be rigorously established. This guide provides a detailed framework of orthogonal analytical techniques—including chromatography, mass spectrometry, spectroscopy, and thermal analysis—to deliver a comprehensive characterization profile. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of methods and parameters, in alignment with global regulatory expectations such as those from the International Council for Harmonisation (ICH).[1][2]
Introduction: The Imperative for Rigorous Characterization
This compound is a pivotal intermediate whose structural integrity directly impacts the quality of the final API. Any impurities, be they residual starting materials, by-products, or degradants, can affect the safety and efficacy of the drug product.[][4] A multi-technique, or orthogonal, approach is therefore not just recommended but essential for building a complete quality profile.[5] This document outlines a logical workflow, beginning with separation and quantification, followed by definitive structural elucidation, and concluding with an assessment of key physicochemical properties.
The following analytical workflow provides a comprehensive strategy for characterization.
Caption: Integrated analytical workflow for comprehensive characterization.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatography is the workhorse for assessing the purity of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for this purpose due to its high resolution and precision.[6] Coupling HPLC with Mass Spectrometry (MS) provides an unparalleled ability to detect and identify trace-level impurities.[7][8]
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Causality: A reversed-phase HPLC method is selected based on the moderate polarity of the target molecule. The phenyl and triazole groups provide sufficient hydrophobicity to retain on a C18 stationary phase, while the methanol group ensures solubility in common reversed-phase mobile phases. A UV detector is chosen because the phenyl and triazole rings contain chromophores that absorb strongly in the UV region, enabling sensitive detection.[9][10]
Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound product and dissolve it in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as needed to fall within the linear range of the detector (e.g., to 0.1 mg/mL).
-
Chromatographic Conditions:
Parameter Recommended Setting Rationale Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column offering good resolution for this compound class. Mobile Phase A 0.1% Formic Acid in Water Provides protons for better peak shape and ionization in MS. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution. Gradient 5% B to 95% B over 20 min Ensures elution of both polar and non-polar impurities. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Injection Vol. 10 µL Balances sensitivity with potential for peak overload. | Detection | UV at 260 nm | Wavelength where triazole-containing compounds often show strong absorbance.[10] |
-
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area is ≤ 2.0%.[11]
-
Analysis: Inject the prepared sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
Causality: While HPLC-UV quantifies impurities, it does not identify them. LC-MS is employed to confirm the molecular weight of the main peak and to assign molecular weights to impurity peaks, providing crucial information for identifying their structures.[8] Electrospray Ionization (ESI) in positive mode is ideal as the triazole nitrogens are readily protonated to form [M+H]⁺ ions.[12]
Caption: General workflow for an LC-MS experiment.
Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system (as described in 2.1) coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.
-
LC Conditions: Use the same HPLC method as in section 2.1 to ensure retention time correlation.
-
MS Conditions:
Parameter Recommended Setting Rationale Ionization Mode ESI, Positive Efficiently ionizes the basic nitrogen atoms in the triazole ring. Capillary Voltage 3.5 - 4.0 kV Standard voltage to create a stable electrospray. Drying Gas Temp. 300 - 350 °C Optimizes desolvation of ions. Scan Range m/z 100 - 1000 Covers the expected molecular ion and potential impurities/dimers. | Fragmentor Voltage | 70 - 120 V | A moderate voltage to ensure ion transmission without excessive in-source fragmentation. |
-
Data Interpretation:
-
Expected Mass: The theoretical monoisotopic mass of C₁₀H₁₁N₃O is 189.0902. The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 189.09 + 1.0078 = 190.0980 .
-
Impurity Analysis: Correlate minor peaks in the UV chromatogram with their corresponding mass spectra to obtain the molecular weights of impurities. This is the first step in impurity identification.[]
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive information about the chemical structure, confirming the identity and connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[13][14] ¹H NMR confirms the presence and connectivity of different proton environments, while ¹³C NMR identifies all unique carbon atoms.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the labile -OH proton is often observed.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected Spectral Data: The structure of this compound suggests the following characteristic signals.
Assignment ¹H NMR (Predicted δ, ppm, DMSO-d₆) ¹³C NMR (Predicted δ, ppm, DMSO-d₆) Triazole H ~8.6 (s, 1H), ~8.0 (s, 1H) ~151, ~145 Methylene (-CH₂-) ~5.4 (s, 2H) ~52 Phenyl H ~7.4 (d, 2H), ~7.3 (d, 2H) ~140, ~135, ~128, ~127 Methanol (-CH₂OH) ~4.5 (d, 2H) ~62 | Hydroxyl (-OH) | ~5.2 (t, 1H) | - |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. Chemical shifts are estimates and may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[15] The vibrational frequencies of bonds act as "fingerprints" for the functional groups within the molecule.
Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: Look for characteristic absorption bands.
Wavenumber (cm⁻¹) Assignment Functional Group 3400 - 3200 (broad) O-H stretch Alcohol 3150 - 3000 C-H stretch Aromatic & Triazole 2950 - 2850 C-H stretch Aliphatic (CH₂) ~1610, ~1520 C=C stretch Aromatic Ring ~1540, ~1270 C=N, C-N stretches Triazole Ring[16] | ~1020 | C-O stretch | Primary Alcohol |
Thermal Analysis for Physicochemical Characterization
Thermal analysis techniques like DSC and TGA are vital for characterizing the solid-state properties of a pharmaceutical compound, which can influence stability, solubility, and processability.[17][18]
Caption: Information derived from TGA and DSC analyses.
Thermogravimetric Analysis (TGA)
Causality: TGA measures changes in mass as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound and to quantify the presence of volatile residues like water or solvents.[19]
Protocol: TGA
-
Instrumentation: A TGA instrument with a sensitive microbalance.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum pan.
-
Analysis Conditions: Heat the sample from ambient temperature (e.g., 30 °C) to an appropriate final temperature (e.g., 400 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[20]
-
Data Interpretation: A stable compound will show a flat baseline until the onset of decomposition, which is marked by a sharp drop in weight. Weight loss at lower temperatures (e.g., < 150 °C) may indicate the presence of residual solvent or water.[20]
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, which is a key indicator of purity.[4] The shape of the melting endotherm can provide qualitative information about purity (impurities tend to broaden the peak and lower the melting point). It is also the primary tool for screening for different crystalline forms (polymorphs).
Protocol: DSC
-
Instrumentation: A DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Analysis Conditions: Heat the sample from ambient temperature to a point past its melting temperature (e.g., 200 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Interpretation: The melting point is typically taken as the onset or peak of the endothermic event. A sharp melting peak is indicative of high purity.[4]
Conclusion
The characterization of this compound requires a synergistic application of multiple analytical techniques. This guide outlines a robust workflow that combines chromatographic methods (HPLC, LC-MS) for purity and impurity assessment, spectroscopic methods (NMR, FTIR) for definitive structural confirmation, and thermal analysis (TGA, DSC) for physicochemical characterization. Following these protocols enables a comprehensive understanding of the material's quality attributes, ensuring its suitability for downstream applications in pharmaceutical development and manufacturing, and satisfying stringent regulatory requirements.
References
-
Zhang, M., Moore, G. A., Barclay, M. L., & Begg, E. J. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 56(8), 4537–4540. [Link]
-
SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
-
ResearchGate. (2012). (PDF) A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. ResearchGate. [Link]
-
Korte, E. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies, Inc.[Link]
-
AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]
-
NETZSCH Analyzing & Testing. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. [Link]
-
Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia Journal. [Link]
-
Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica. [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]
-
ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. ResolveMass. [Link]
-
Mohan, S., Navamani, P., Dhanalekshmi, K. I., Jayamoorthy, K., & Srinivasan, N. (2021). NMR spectral, DFT and antibacterial studies of triazole derivatives. Taylor & Francis Online. [Link]
-
Proclinical. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Proclinical. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. Slideshare. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. dspace.ncl.res.in. [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
-
ACS Publications. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link]
-
MDPI. (n.d.). 4-(4-(((1H-Benzo[d][9][13][21]triazol-1-yl)oxy)methyl). MDPI. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]
-
Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [Link]
-
PubMed Central. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
-
Al-Nahrain University. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University. [Link]
-
ResearchGate. (2025). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. [Link]
-
NIST. (n.d.). 1H-1,2,4-Triazole. NIST WebBook. [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. ResearchGate. [Link]
-
ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. ResearchGate. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD [scioninstruments.com]
- 10. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 14. tandfonline.com [tandfonline.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. tsijournals.com [tsijournals.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. azom.com [azom.com]
- 21. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of [4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol in Antifungal Agent Development
Introduction: The Strategic Importance of the Triazole Moiety in Modern Antifungals
The landscape of antifungal drug development is continually shaped by the challenge of emerging resistance and the need for agents with broad-spectrum activity and improved safety profiles. Within the arsenal of antifungal compounds, the 1,2,4-triazole scaffold has proven to be a cornerstone pharmacophore, essential to the efficacy of numerous clinically significant drugs.[1][2] These agents function by potently and selectively inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450-dependent lanosterol 14α-demethylase.[3] This inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to compromised membrane integrity and ultimately, fungal cell death.
[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol emerges as a pivotal building block for the next generation of triazole-based antifungal agents. Its unique structure offers a strategic advantage for medicinal chemists. The 1,2,4-triazole ring provides the core functionality for interacting with the target enzyme, while the phenylmethanol group serves as a versatile handle for synthetic elaboration. This allows for the systematic modification of the molecule to optimize its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target-binding affinity. The thoughtful incorporation of this building block can lead to the discovery of novel antifungal candidates with enhanced potency and a wider therapeutic window.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a building block is paramount for its effective and safe utilization in a research and development setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 143426-50-0 | [4] |
| Molecular Formula | C₉H₉N₃O | [5] |
| Molecular Weight | 175.19 g/mol | [5] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity Specification | ≥95% - 97% | [5][6] |
Safety and Handling Precautions:
This compound is a flammable solid that can cause skin and serious eye irritation, as well as potential respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6] Keep the compound away from heat, sparks, open flames, and hot surfaces.[6]
In case of skin contact, wash with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[6] In the event of a fire, use carbon dioxide, dry chemical, or foam to extinguish.[7] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Synthetic Protocol: A Reliable Pathway to this compound
The following two-step protocol provides a robust and reproducible method for the synthesis of this compound, starting from commercially available 4-carboxybenzyl bromide. This protocol is based on established chemical transformations, ensuring a high degree of success and purity of the final product.
Workflow for the Synthesis of this compound
Sources
- 1. CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate - Google Patents [patents.google.com]
- 2. mdpi.org [mdpi.org]
- 3. 4-hydroxy benzyl bromide | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. 143426-52-2|1-(4-(Chloromethyl)phenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
Application Notes and Protocols for In Vitro Evaluation of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Analog
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2][3][4] This five-membered heterocyclic ring is prized for its ability to engage with a wide array of biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities.[3][5] Marketed drugs containing the 1,2,4-triazole scaffold include the antifungal agent fluconazole, the antiviral ribavirin, and the potent aromatase inhibitor letrozole, used in the treatment of hormone-responsive breast cancer.[6][7]
The compound of interest, [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, shares structural motifs with established pharmacologically active agents, particularly those targeting enzymes and cancer cells. Its structural similarity to aromatase inhibitors like letrozole suggests a potential role in modulating steroid biosynthesis. Aromatase is a critical enzyme that catalyzes the final step in estrogen production, and its inhibition is a key therapeutic strategy in estrogen receptor-positive (ER+) breast cancer.[8][9] Furthermore, the broad anticancer and cytotoxic activities reported for various triazole derivatives warrant a thorough investigation of this compound's effect on cancer cell viability.[10][11][12]
These application notes provide a comprehensive guide for the in vitro characterization of this compound. We present detailed protocols for assessing its potential as an aromatase inhibitor using both cell-free and cell-based assays, as well as a standardized method for evaluating its cytotoxic effects on a relevant human cancer cell line. The described methodologies are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.
I. Aromatase Inhibition Assays: Probing the Endocrine-Modulating Activity
A primary hypothesis for the biological activity of this compound is the inhibition of aromatase (CYP19A1). To rigorously test this, we propose a two-tiered approach: a direct, cell-free enzymatic assay and an indirect, cell-based functional assay. This dual-pronged strategy allows for the specific assessment of enzyme inhibition and its consequential effect in a cellular context.[8]
A. Cell-Free Aromatase Inhibition Assay (Fluorescent-Based)
This assay directly measures the ability of the test compound to inhibit the activity of recombinant human aromatase. The protocol utilizes a fluorogenic substrate that becomes fluorescent upon enzymatic conversion, providing a sensitive and high-throughput method for determining inhibitory potency.
Principle: Recombinant human aromatase converts a non-fluorescent substrate into a fluorescent product. An inhibitor will reduce the rate of this conversion, leading to a decrease in the fluorescent signal.
Workflow Diagram:
Caption: Workflow for the cell-free aromatase inhibition assay.
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Include a DMSO-only vehicle control.
-
As a positive control, prepare serial dilutions of letrozole or anastrozole.
-
-
Assay Plate Setup:
-
Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Add 2 µL of each compound dilution (or control) to the appropriate wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a working solution of recombinant human aromatase (CYP19) in the assay buffer.
-
Prepare a working solution of a suitable fluorogenic aromatase substrate (e.g., dibenzylfluorescein).
-
Add 98 µL of the enzyme/substrate mixture to each well. The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation.
-
Data Presentation:
| Compound | IC50 (nM) |
| This compound | TBD |
| Letrozole (Positive Control) | TBD |
B. Cell-Based Aromatase Activity Assay (MCF-7 Cell Proliferation)
This assay indirectly measures aromatase inhibition by assessing the proliferation of estrogen-dependent breast cancer cells (MCF-7) in the presence of an androgen precursor.
Principle: MCF-7 cells proliferate in response to estrogen. In a medium lacking estrogen but containing testosterone, their proliferation depends on the endogenous aromatase activity of the cells converting testosterone to estradiol. An aromatase inhibitor will block this conversion, thus inhibiting cell proliferation.
Workflow Diagram:
Caption: Workflow for the cell-based aromatase inhibition assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in a standard growth medium.
-
For the assay, switch the cells to a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours to deplete endogenous steroids.
-
Seed the hormone-deprived cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., letrozole) in the hormone-free medium.
-
Add the compound dilutions to the wells.
-
Add testosterone to all wells (except for the negative control) to a final concentration of 10 nM.
-
-
Incubation:
-
Incubate the plate for 5 to 7 days to allow for cell proliferation.
-
-
Proliferation Assessment:
-
Measure cell viability/proliferation using a suitable method such as the Sulforhodamine B (SRB) assay, MTT assay, or a luminescent-based assay like CellTiter-Glo®.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of testosterone-induced proliferation for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the curve.
-
Data Presentation:
| Compound | Proliferation IC50 (nM) |
| This compound | TBD |
| Letrozole (Positive Control) | TBD |
II. In Vitro Cytotoxicity Assay: Assessing Antiproliferative Effects
To determine if this compound possesses direct anticancer activity, a general cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay is a reliable and widely used method for this purpose, as it measures cell density based on the measurement of cellular protein content.[11]
Principle: The SRB dye binds to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of viable cells.
Signaling Pathway Context (Hypothetical):
Many anticancer agents, including some triazole derivatives, induce apoptosis (programmed cell death). A potential mechanism could involve the activation of intrinsic or extrinsic apoptotic pathways.
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by the test compound.
Protocol (SRB Assay):
-
Cell Seeding:
-
Seed a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours.
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
-
Absorbance Measurement:
-
Read the absorbance at 510 nm on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Data Presentation:
| Cell Line | Compound | Cytotoxicity IC50 (µM) |
| MCF-7 | This compound | TBD |
| MCF-7 | Doxorubicin (Positive Control) | TBD |
III. Trustworthiness and Self-Validation
To ensure the integrity of the generated data, the following practices are essential:
-
Positive and Negative Controls: Always include appropriate positive (known inhibitor/cytotoxic agent) and negative (vehicle) controls in every assay.
-
Dose-Response Curves: Generate full dose-response curves to accurately determine IC50 values and observe the dynamic range of the compound's effect.
-
Replicates: Perform all experiments with at least three biological replicates to ensure statistical significance.
-
Orthogonal Assays: The use of both cell-free and cell-based assays for aromatase inhibition provides an orthogonal validation of the compound's mechanism. A compound that is active in both assays is more likely to be a true aromatase inhibitor.
-
Cytotoxicity Confirmation: If the compound shows activity in the cell-based aromatase assay, its general cytotoxicity must be assessed to rule out non-specific cell death as the cause of reduced proliferation.
By adhering to these principles, researchers can confidently evaluate the in vitro pharmacological profile of this compound and make informed decisions about its potential for further development.
References
-
Triazole analogues as potential pharmacological agents: a brief review. PubMed Central. Available at: [Link]
-
Pharmacological significance of triazole scaffold. Taylor & Francis Online. Available at: [Link]
-
Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. NIH. Available at: [Link]
-
Recent Researches in Triazole Compounds as Medicinal Drugs. Current Medicinal Chemistry. Available at: [Link]
-
Triazole Compounds: Recent Advances in Medicinal Research. Journal of Pharmaceutical Research International. Available at: [Link]
-
A review on 'triazoles': their chemistry, synthesis and pharmacological potentials. SciSpace. Available at: [Link]
-
Aromatase Inhibition: Translation into a Successful Therapeutic Approach. AACR Journals. Available at: [Link]
-
In vitro potency of aromatase inhibitors. ResearchGate. Available at: [Link]
-
Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance?. PMC - NIH. Available at: [Link]
-
Development of aromatase inhibitors for the treatment of breast cancer: From the laboratory to the clinic. AACR Journals. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC - PubMed Central. Available at: [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC - PubMed Central. Available at: [Link]
-
Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. ResearchGate. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available at: [Link]
-
Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ResearchGate. Available at: [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology. Available at: [Link]
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry. Available at: [Link]
Sources
- 1. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials (2021) | Deepali Dixit | 57 Citations [scispace.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Scaling Up the Synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, a key building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, field-proven methodologies.
Introduction: The Significance of this compound
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. This compound serves as a crucial intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. Its bifunctional nature, possessing both a reactive triazole nitrogen and a versatile benzyl alcohol, makes it a valuable synthon for introducing the triazole pharmacophore into target molecules. The development of a robust and scalable synthesis is therefore of paramount importance for enabling its widespread use in drug discovery programs.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most common and scalable synthetic route to this compound involves a two-step process. This strategy hinges on the initial preparation of a reactive electrophilic intermediate, 4-(bromomethyl)benzyl alcohol, followed by the regioselective N-alkylation of 1,2,4-triazole.
Mechanistic Considerations: The Key to Regioselectivity
The alkylation of 1,2,4-triazole can theoretically occur at two different nitrogen atoms, N1 and N4, leading to the formation of two constitutional isomers. For many pharmaceutical applications, the N1-substituted isomer is the desired product. The regioselectivity of this reaction is influenced by several factors, including the nature of the base, the solvent, and the reaction temperature. Generally, the use of a weaker base and a polar aprotic solvent tends to favor the formation of the more thermodynamically stable N1-isomer.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
PART 1: Synthesis of 4-(Bromomethyl)benzyl alcohol (Intermediate)
This protocol describes the reduction of 4-bromomethylbenzoic acid to the corresponding benzyl alcohol. This intermediate is a key electrophile for the subsequent alkylation step.
Materials and Equipment:
-
4-Bromomethylbenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Ethyl acetate
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Suspend 4-bromomethylbenzoic acid (e.g., 5.04 g, 23.3 mmol) in anhydrous THF (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the borane-THF complex (e.g., 35 mL of a 1 M solution, 35 mmol) to the cooled suspension.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours.
-
Carefully quench the excess borane by the dropwise addition of methanol, followed by water.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Wash the ethyl acetate layer sequentially with 5% HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent in vacuo to yield 4-(bromomethyl)benzyl alcohol.[1]
Safety Precautions:
-
Borane-THF is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The quenching of borane is an exothermic reaction and should be performed with caution.
PART 2: Synthesis of this compound (Final Product)
This protocol details the N-alkylation of 1,2,4-triazole with the previously synthesized 4-(bromomethyl)benzyl alcohol. The choice of a solid base like potassium carbonate simplifies the work-up procedure, making it more amenable to scale-up.
Materials and Equipment:
-
4-(Bromomethyl)benzyl alcohol
-
1,2,4-Triazole
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column (if necessary for purification)
Procedure:
-
To a solution of 1,2,4-triazole (e.g., 1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (e.g., 2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes to form the triazole salt in situ.
-
Add a solution of 4-(bromomethyl)benzyl alcohol (1.0 equivalent) in a minimal amount of DMF to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale | Scale-Up Consideration | Rationale |
| Base Selection | Strong bases (e.g., NaH) can be used. | Weaker, solid bases (e.g., K2CO3, Cs2CO3) are preferred. | Easier to handle, safer on a large scale, and simplifies work-up. |
| Solvent | Aprotic polar solvents like DMF or THF are common. | Consider greener solvent alternatives or phase-transfer catalysis. | Reduces environmental impact and can improve reaction efficiency. |
| Reaction Monitoring | TLC is sufficient. | In-process controls (e.g., HPLC) are recommended. | Provides more quantitative data on reaction progress and impurity profiles. |
| Work-up | Liquid-liquid extraction is standard. | Consider crystallization or direct precipitation to isolate the product. | Reduces solvent usage and can be more efficient on a large scale. |
| Purification | Column chromatography is often used. | Recrystallization is the preferred method for large quantities. | More cost-effective and scalable than chromatography. |
Phase-Transfer Catalysis: A Greener Approach for Scale-Up
For the N-alkylation step, employing phase-transfer catalysis (PTC) can be a highly effective and environmentally friendly alternative. PTC allows the reaction to be carried out in a biphasic system (e.g., toluene/water) with a simple inorganic base like sodium hydroxide, avoiding the need for anhydrous polar aprotic solvents. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the triazole anion from the aqueous phase to the organic phase where it reacts with the benzyl bromide derivative.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the triazole protons (typically singlets around 8-9 ppm), the benzylic methylene protons (a singlet around 5.5 ppm), the aromatic protons, the benzylic alcohol proton (a broad singlet), and the methylene protons of the alcohol group. |
| ¹³C NMR | Resonances for the triazole carbons, the benzylic methylene carbon, the aromatic carbons, and the carbon bearing the hydroxyl group. |
| FT-IR | Characteristic absorptions for O-H stretching (broad, around 3300 cm⁻¹), C-H stretching, C=C stretching of the aromatic ring, and C-N stretching of the triazole ring. |
| Melting Point | A sharp melting point range is indicative of high purity. |
| HPLC | A single major peak with purity typically >95%. |
Safety and Handling
4-(Bromomethyl)benzyl alcohol:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[2]
-
Precautions: Handle in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
1,2,4-Triazole:
-
Hazards: Harmful if swallowed. Causes serious eye irritation. May damage fertility or the unborn child.[3]
-
Precautions: Avoid inhalation of dust. Use in a well-ventilated area. Wear appropriate PPE.[3]
This compound:
-
Hazards: While specific data is limited, it should be handled as a potentially hazardous chemical. Assume it may cause skin and eye irritation.
-
Precautions: Handle with care, avoiding contact with skin and eyes. Use in a well-ventilated area and wear standard laboratory PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before scaling up any chemical synthesis.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the reduction of a suitable benzoic acid derivative followed by the N-alkylation of 1,2,4-triazole. By carefully selecting the reaction conditions, particularly the base and solvent system, the desired N1-isomer can be obtained with high regioselectivity. For large-scale production, the use of solid bases and consideration of phase-transfer catalysis are recommended to enhance safety, efficiency, and environmental friendliness. Rigorous in-process controls and final product characterization are essential to ensure the quality and consistency of this important synthetic intermediate.
References
-
PrepChem. Step A: Preparation of 4-(bromomethyl)benzyl alcohol. Available at: [Link]
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. International Journal of Scientific Research in Science and Technology. 2022.
-
MDPI. 4-(4-(((1H-Benzo[d][1][4][5]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank. 2022.
-
The Royal Society of Chemistry. Supporting Information Fast Synthesis of[1][4][5]-Triazole Derivatives through an Efficient Method Executed by a Fe/Cu-Based Hybr. Available at: [Link]
Sources
Application Notes & Protocols: Safe Handling of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
<
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol. As a member of the triazole class of compounds, this chemical may be utilized in various research and development applications, including as a building block in medicinal chemistry.[1][2] While specific toxicological data for this exact compound is limited, the precautionary principle dictates that it should be handled with care, assuming hazards based on its chemical class and available safety data.[3][4] These protocols are designed for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe laboratory environment.
Compound Identification and Hazard Summary
Proper identification and understanding of the inherent hazards of a chemical are the foundation of safe laboratory practices.
Table 1: Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 143426-50-0[5] |
| Molecular Formula | C10H11N3O |
| Physical Form | Solid[6] |
Based on available Safety Data Sheets (SDS) for this compound and structurally similar azole derivatives, the following hazard classifications should be assumed.[6][7]
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word |
| Flammable Solids | Category 4 | Combustible solid.[6][8] | Warning |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6][8][9] | Warning |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[6][8][9] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6][9] | Warning |
Risk Assessment and Hierarchy of Controls
A systematic approach to risk mitigation involves implementing a hierarchy of controls. This strategy prioritizes the most effective measures for hazard reduction.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood. This is critical to prevent the inhalation of dust particles or vapors.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors.
-
Designated Work Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination. This area should be clearly marked.
Administrative Controls
These are work practices that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Adherence to the protocols outlined in this document is mandatory.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures for safe handling before commencing work.
-
Access Restriction: Limit access to the designated handling area to authorized and trained personnel only.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should not be relied upon as the sole means of protection. It must be used in conjunction with engineering and administrative controls.
Caption: Hierarchy of controls for mitigating chemical hazards.
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE are critical for preventing chemical exposure.[11]
Table 3: Required PPE for Handling this compound
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact.[8] Check for tears before use and wash hands thoroughly after removal. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects eyes from splashes and airborne particles.[8][11] |
| Body Protection | Flame-resistant lab coat | Protects skin and clothing from spills and splashes.[11] |
| Respiratory Protection | Not required if handled in a fume hood | A fume hood provides adequate respiratory protection.[8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8] |
Standard Operating Procedure (SOP) for Handling
This SOP details the step-by-step process for safely handling this compound in a laboratory setting.
Preparation and Weighing
-
Don PPE: Before entering the designated work area, put on all required PPE as specified in Table 3.
-
Prepare Work Area: Ensure the fume hood is on and functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Retrieve Compound: Obtain the container of this compound from its designated storage location.
-
Weighing: Tare a suitable weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound to the vessel, avoiding the creation of dust.
-
Close Container: Immediately and securely close the primary container of the compound.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.
Post-Handling and Cleanup
-
Decontaminate: Wipe down the balance and any other equipment used with a damp cloth.
-
Dispose of Waste: All contaminated materials (e.g., bench paper, pipette tips, gloves) must be disposed of in a designated hazardous waste container.[8]
-
Clean Work Area: Clean the work surface in the fume hood.
-
Remove PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash Hands: Wash hands thoroughly with soap and water after completing the work and removing PPE.[8]
Caption: Standard operating procedure workflow for safe handling.
Storage and Waste Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from heat, sparks, and open flames.[6]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[12]
Waste Disposal
-
Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations.[8]
-
Do not dispose of down the drain or in general waste.[13]
-
All spill cleanup materials must be collected and disposed of as hazardous waste.[14]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 4: Emergency Response Protocols
| Incident | Action |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][15] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12] |
| Small Spill | Alert others in the area.[16] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[16] Scoop the material into a designated hazardous waste container.[17] Clean the spill area with soap and water. |
| Large Spill | Evacuate the immediate area and alert others.[14] If the spill is flammable, turn off all ignition sources.[18] Contact your institution's Environmental Health and Safety (EHS) office or emergency services.[15] |
References
-
University of Georgia. (2026). Spill Control/Emergency Response - EHSO Manual 2025-2026. Environmental Health & Safety. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Azole. Retrieved from [Link]
-
PubChem. (n.d.). (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. National Institutes of Health. Retrieved from [Link]
-
Regulatory Mechanisms in Biosystems. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Retrieved from [Link]
- Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal, 37(3), 135–142.
-
Dovepress. (2026). Simultaneous determination of venetoclax and posaconazole in human pla. Retrieved from [Link]
- Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Alastruey-Izquierdo, A., et al. (2018). Simultaneous quantification of systemic azoles and their major metabolites in human serum by HPLC/PDA: role of azole metabolic rate. Diagnostic Microbiology and Infectious Disease, 91(4), 313–318.
- Jin, Y., et al. (2013). Recent developments in azole compounds as antibacterial and antifungal agents. Current Topics in Medicinal Chemistry, 13(16), 1999–2043.
Sources
- 1. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in azole compounds as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicine.dp.ua [medicine.dp.ua]
- 4. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | 143426-50-0 [amp.chemicalbook.com]
- 6. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to improve the yield and purity of your synthesis.
Introduction
This compound is a valuable chemical intermediate. Its synthesis, while conceptually straightforward, presents common challenges, particularly concerning regioselectivity and reaction optimization. The primary synthetic routes involve a critical N-alkylation step of 1,2,4-triazole followed by the transformation of a functional group on the phenyl ring. This guide will help you navigate these challenges to achieve higher yields and a more robust synthetic process.
Synthetic Strategies at a Glance
Two principal pathways are commonly considered for synthesizing the target molecule. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.
Technical Support Center: Purification of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Here is the technical support center for the purification challenges of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol.
Welcome to the technical support guide for this compound (CAS No. 143426-50-0).[1][2] This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical field experience to help you overcome common purification challenges.
The unique structure of this molecule, featuring a moderately polar benzyl alcohol group and a polar, weakly basic triazole ring, presents specific purification hurdles. This guide is designed to explain the causality behind these challenges and provide robust, validated solutions.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding the purification and handling of this compound.
Q1: What are the most likely impurities in my crude sample?
A1: Impurities typically arise from the synthetic route, which commonly involves the alkylation of 1,2,4-triazole with a 4-(halomethyl)benzyl derivative.[3]
-
Starting Materials: Unreacted 1,2,4-triazole and the 4-(halomethyl)benzyl precursor are common. 1,2,4-triazole is highly polar and water-soluble, making it removable with an aqueous wash during workup.[4]
-
Regioisomeric Impurity: The most challenging impurity is the N4-alkylation byproduct, [4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]methanol. The alkylation of 1,2,4-triazole can occur on either the N1 or N4 position, and while N1 is often the major product, the formation of the N4 isomer is frequent.[5] These isomers have very similar polarities and boiling points, making them difficult to separate by simple crystallization.
-
Oxidation Products: The benzylic alcohol is susceptible to oxidation, which can occur during the reaction or upon storage. This leads to the formation of [4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde] and, to a lesser extent, the corresponding carboxylic acid.
-
Process-Related Impurities: Residual high-boiling solvents (e.g., DMF, DMSO) used in the synthesis are common and can prevent crystallization.[6][7] Inorganic salts from bases (e.g., K₂CO₃) should be removed during the aqueous workup.
Q2: Which analytical techniques are best suited for purity assessment?
A2: A combination of methods is recommended for a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is effective for separating the target compound from its isomers and other impurities.[8][9] UV detection around 220-240 nm is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation and identifying key impurities. The N1 and N4 isomers can often be distinguished by subtle differences in the chemical shifts of the triazole protons and the methylene bridge protons. The presence of an aldehyde impurity will show a characteristic peak around 9-10 ppm.
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the main product and identifying impurities by their mass-to-charge ratio.
Q3: What are the general solubility properties of this compound?
A3: The molecule's structure imparts moderate polarity.
-
Good Solubility: It is generally soluble in polar protic solvents like methanol and ethanol.
-
Moderate Solubility: It may have moderate solubility in solvents like ethyl acetate, dichloromethane, and acetone.
-
Poor Solubility: It is expected to be poorly soluble in nonpolar solvents such as hexanes and diethyl ether. Its water solubility is likely low but not negligible due to the polar functional groups.[4]
This solubility profile is key to designing effective crystallization and chromatography methods.
Section 2: Troubleshooting Guide - Common Purification Scenarios
This section provides solutions to specific experimental problems, explaining the underlying chemistry and offering clear action plans.
Scenario 1: My ¹H NMR spectrum shows two distinct sets of triazole proton signals and two methylene singlets, but the mass spectrum is correct.
-
Probable Cause: Your sample is a mixture of the desired N1-substituted isomer and the undesired N4-substituted regioisomer. These isomers are often formed together during synthesis and co-purify during basic crystallization procedures.
-
Validation: In ¹H NMR (in CDCl₃ or DMSO-d₆), the two triazole protons of the N1 isomer are distinct, while those of the more symmetric N4 isomer are equivalent. You will see signals for:
-
N1 Isomer: Two singlets for the triazole protons (e.g., ~8.2 ppm and ~8.0 ppm) and one singlet for the -CH₂- bridge.
-
N4 Isomer: One singlet for the two equivalent triazole protons (e.g., ~8.4 ppm) and a separate singlet for its -CH₂- bridge.
-
-
Solution: Purification via Flash Column Chromatography. Separation requires the higher resolving power of chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is most effective. Start with a less polar system and gradually increase polarity. A common system is a gradient of ethyl acetate in hexanes or, for more polarity, methanol in dichloromethane.
-
Justification: The N1 isomer is typically slightly less polar than the N4 isomer and will elute first. The difference in polarity arises from the different dipole moments and hydrogen bonding capabilities of the two isomers. Careful fraction collection monitored by TLC or HPLC is essential to isolate the pure N1 product.
-
Diagram 1: Isomer Separation Workflow
Caption: Workflow for separating N1 and N4 isomers using column chromatography.
Scenario 2: My product is an oil or a low-melting solid that fails to crystallize, even after chromatography.
-
Probable Cause: This is often due to the presence of residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) or the formation of a eutectic mixture with an impurity like the benzaldehyde oxidation product.
-
Validation:
-
Residual Solvent: A ¹H NMR spectrum will show characteristic peaks for these solvents (e.g., DMF at ~8.0, 2.9, 2.7 ppm; DMSO at ~2.5 ppm).
-
Oxidation: The presence of the aldehyde will show a singlet at ~9.9 ppm in the ¹H NMR.
-
-
Solution 1: Remove Residual Solvents.
-
Azeotropic Removal: Dissolve the oil in a solvent like toluene and evaporate under reduced pressure. Repeat this process 2-3 times. Toluene forms an azeotrope with many high-boiling solvents, facilitating their removal.
-
High Vacuum: Place the sample under a high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle warming (40-50°C), to remove the solvent.
-
-
Solution 2: Purification by Recrystallization. Once solvents are removed, a carefully chosen solvent system can force crystallization and exclude impurities.
| Solvent System | Target Solubility | Impurity Solubility | Rationale |
| Ethyl Acetate / Hexane | Soluble in hot EtOAc, insoluble in hexane | Soluble in EtOAc/hexane mixture | Good for moderately polar compounds. Dissolve in minimal hot EtOAc, then add hexane dropwise until cloudy. Cool slowly. |
| Ethanol / Water | Soluble in hot ethanol | Soluble in ethanol/water mixture | The product should precipitate upon the addition of water (an anti-solvent) and cooling.[10] |
| Dichloromethane / Hexane | Soluble in DCM, insoluble in hexane | Remains in solution | Similar to EtOAc/hexane but for slightly less polar impurities.[6] |
Scenario 3: The yield from my purification is very low, and I see multiple spots on TLC.
-
Probable Cause: This indicates either an incomplete reaction or significant side product formation. A multi-step purification strategy is required before attempting a final crystallization.
-
Solution: Implement a General Purification Workflow. Do not proceed directly to crystallization if the crude material is very impure. A preliminary chromatographic separation is essential to isolate the product from baseline impurities and compounds with very different polarities.
Diagram 2: General Purification and Troubleshooting Workflow
Caption: Decision-making workflow for purifying the target compound.
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step methods for the analysis and purification of your compound.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This method is designed to provide a quantitative measure of purity and resolve the target N1 isomer from the N4 isomer and other impurities.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 225 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of your sample in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% to 90% B.
-
15-18 min: Hold at 90% B.
-
18-20 min: Return to 10% B and equilibrate for 5 minutes before the next injection.
-
-
Analysis: The N1 isomer is expected to elute slightly earlier than the N4 isomer. Integrate the peak areas to determine the relative purity.
Protocol 2: High-Resolution Purification by Flash Column Chromatography
This protocol is optimized for separating gram-scale quantities of the N1/N4 isomer mixture.
-
Column Packing: Select a silica gel cartridge appropriate for your sample size (typically a 100:1 ratio of silica to crude material). Equilibrate the column with the starting mobile phase (e.g., 100% Dichloromethane or 5% Ethyl Acetate in Hexanes).
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" technique provides superior resolution. Carefully load the powder onto the top of the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity. For a Dichloromethane/Methanol system, a typical gradient would be:
-
0-2 Column Volumes (CV): 100% DCM
-
2-10 CV: Gradient from 0% to 5% MeOH in DCM.
-
10-15 CV: Hold at 5% MeOH in DCM.
-
-
Fraction Collection & Monitoring: Collect fractions and monitor them by TLC (using the same solvent system or one with slightly higher polarity to get Rf values between 0.2-0.5).
-
Product Isolation: Combine the fractions containing the pure desired product (as determined by TLC and confirmed by NMR/LCMS) and evaporate the solvent under reduced pressure.
Protocol 3: Bulk Purification by Recrystallization
This method is ideal for purifying material that is already >90% pure to achieve high crystallinity and remove minor impurities.
-
Solvent Selection: Choose a suitable solvent system from the table in Scenario 2 (e.g., Ethyl Acetate/Hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., Ethyl Acetate) in small portions while heating gently (e.g., on a 60-70°C hotplate) until the solid just dissolves. Do not add excessive solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat. If using a two-solvent system, add the anti-solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath or refrigerator for several hours. Slow cooling is critical for forming large, pure crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold anti-solvent (Hexane) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by HPLC, NMR, and melting point analysis.
References
-
Synthesis of 4-(4-(((1H-Benzo[d][6][11][12]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinolin. MDPI. Available from: [Link]
- Process for producing 1h-1,2,4-triazole. Google Patents.
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PubMed Central. Available from: [Link]
-
Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. National Institutes of Health. Available from: [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. Available from: [Link]
-
Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. National Institutes of Health. Available from: [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available from: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. National Institutes of Health. Available from: [Link]
-
Crystal Structure of 4-{[(1H-1,2,4-triazol-1-yl)meth-yl]sulfan-yl}phenol. PubMed. Available from: [Link]
-
Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. Available from: [Link]
-
Anastrozole-Impurities. Pharmaffiliates. Available from: [Link]
-
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol. PubChem. Available from: [Link]
-
HPLC determination of 1-methyl-1H-1,2,4-triazole in water. ResearchGate. Available from: [Link]
- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google Patents.
-
Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. Available from: [Link]
-
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol. ChemBK. Available from: [Link]
-
1H-1,2,4-Triazole. PubChem. Available from: [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available from: [Link]
-
Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. ResearchGate. Available from: [Link]
- Process for preparing enantiomerically pure 6-{4-chlorophenyl) (1 H-1,2,4-triazol-1-YL) methyl}. Google Patents.
-
(4-[6][10][11]triazol-1-yl-phenyl)methanol. Antimex Chemical Limited. Available from: [Link]
-
Phenyl(4h-1,2,4-triazol-3-yl)methanol. PubChem. Available from: [Link]
Sources
- 1. [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | 143426-50-0 [amp.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 4. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
- 12. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Welcome to the technical support center for the synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reaction conditions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary route discussed involves the N-alkylation of 1,2,4-triazole with a suitable benzyl halide, such as (4-(bromomethyl)phenyl)methanol.
Question 1: My final product shows two major isomers in my NMR and LC-MS analysis that are very difficult to separate. What are these isomers and how can I improve the selectivity?
Answer:
This is the most common issue in the synthesis of 1-substituted-1,2,4-triazoles. The 1,2,4-triazole anion is an ambident nucleophile, meaning it can be alkylated at different nitrogen atoms. The two isomers you are observing are almost certainly the desired N1-substituted product and the undesired N4-substituted regioisomer.
-
Desired Product: [4-(1H -1,2,4-triazol-1-ylmethyl)phenyl]methanol
-
Side Product: [4-(4H -1,2,4-triazol-4-ylmethyl)phenyl]methanol
The formation of these isomers is a result of competing reaction pathways at the different nucleophilic nitrogen atoms of the triazole ring.[1][2] The ratio of these products is highly dependent on the reaction conditions.
Root Cause Analysis & Mitigation Strategies:
The regioselectivity of the alkylation is critically influenced by the choice of base and solvent.[3][4]
| Condition | Base | Solvent | Typical N1:N4 Ratio | Rationale |
| Recommended (N1-Selective) | DBU | THF | ~90:10 | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, sterically hindered base that favors the formation of the thermodynamically more stable N1 isomer.[3][4] THF is a less polar solvent, which also promotes N1 selectivity. |
| Less Selective | NaH, K₂CO₃ | DMF, Acetone | Variable (often poor) | Strong, less hindered bases like sodium hydride (NaH) or potassium carbonate in polar aprotic solvents like DMF can lead to mixtures of N1 and N4 isomers, as the reaction is under kinetic control.[1][5] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocol for N1-Selective Synthesis:
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 1,2,4-triazole (1.1 equivalents) and anhydrous Tetrahydrofuran (THF).
-
Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise at room temperature and stir for 30 minutes.
-
Alkylation: Dissolve (4-(bromomethyl)phenyl)methanol (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 2: My reaction yield is very low, and I observe significant baseline material on my TLC plate or unidentifiable polar byproducts in my LC-MS.
Answer:
Low yields with highly polar byproducts often point to two potential issues: degradation of the starting material or over-alkylation of the triazole product.
Potential Causes and Solutions:
-
Over-Alkylation to Form Triazolium Salts: The N-alkylated triazole product can be alkylated a second time by the benzyl bromide starting material. This reaction forms a quaternary triazolium salt, which is highly polar and will often appear as baseline material on a TLC plate.[4]
-
Solution: Use a slight excess of the 1,2,4-triazole nucleophile (e.g., 1.1-1.2 equivalents) relative to the benzyl bromide electrophile. This ensures the electrophile is consumed before it can react with the product. Avoid high temperatures, which can accelerate this side reaction.
-
-
Starting Material Degradation: Benzyl halides, especially those with electron-donating groups like a hydroxymethyl substituent, can be unstable. They can undergo self-condensation (polymerization) or hydrolysis if moisture is present.
-
Solution: Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The starting material, (4-(bromomethyl)phenyl)methanol, should be of high purity.[6]
-
Caption: Main reaction pathway vs. key side reactions.
Frequently Asked Questions (FAQs)
Q1: Is it better to introduce the triazole first and then create the alcohol, or use a pre-formed benzyl alcohol derivative?
A: Both routes are viable, but they present different challenges.
-
Route A (Alkylation of (4-(bromomethyl)phenyl)methanol): This is the more direct route. Its main challenge is the regioselectivity issue (N1 vs. N4 alkylation) discussed above. The free hydroxyl group can also potentially cause minor side reactions like ether formation, though this is less common under the recommended basic conditions (DBU).
-
Route B (Reduction of a Precursor): This involves alkylating a precursor like 4-(bromomethyl)benzoic acid or its methyl ester with 1,2,4-triazole, followed by reduction to the alcohol. This route can offer excellent regioselectivity in the alkylation step. However, the subsequent reduction must be chosen carefully.
-
Recommended Reducing Agent: A borane-tetrahydrofuran complex (BH₃·THF) is ideal for reducing the carboxylic acid to an alcohol without affecting the benzylic bromide or the triazole ring.[7]
-
Agents to Avoid: Strong, less selective reducing agents like lithium aluminum hydride (LiAlH₄) could potentially cleave the C-N bond or reduce the triazole ring itself, leading to a complex product mixture.
-
Q2: How can I definitively confirm the structure of my product as the N1 isomer?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. The chemical shifts of the protons on the triazole ring are distinct for the N1 and N4 isomers.
-
¹H NMR: In the N1-substituted isomer, you will typically observe two distinct singlets for the triazole protons (at C3-H and C5-H). In the N4-substituted isomer, which has higher symmetry, these two protons are equivalent and will appear as a single singlet, usually at a different chemical shift.
-
¹³C NMR: The chemical shifts of the triazole carbons also differ between the two isomers.
-
NOE Spectroscopy: A 2D NOESY or ROESY experiment can show a through-space correlation between the benzylic CH₂ protons and the C5-H of the triazole ring, which is only possible for the N1 isomer.
References
-
Boraei, A. T. A., et al. (2017). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Journal of the Serbian Chemical Society. Available at: [Link]
-
Slideshare Presentation on Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]
-
Bulger, P. G., et al. (2007). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF on ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. Available at: [Link]
-
Flippen-Anderson, J. L., et al. (2001). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ARKIVOC. Available at: [Link]
-
Rocchitta, G., et al. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds. ACS Omega. Available at: [Link]
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Available at: [Link]
-
ResearchGate Publication. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Welcome to the technical support center for the synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable chemical intermediate. We will address frequent issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, which typically involves the N-alkylation of 1,2,4-triazole with a 4-(halomethyl)benzyl alcohol derivative.
Q1: My overall reaction yield is disappointingly low. What are the most likely causes and how can I improve it?
Answer: Low yield is a frequent issue stemming from several factors. Let's break down the primary causes and their solutions.
-
Causality: The N-alkylation of 1,2,4-triazole is a nucleophilic substitution reaction. Its efficiency depends on the reactivity of the electrophile (your benzyl halide derivative), the strength and concentration of the nucleophile (the triazolide anion), and the stability of all species under the reaction conditions. Harsh conditions can lead to decomposition or side reactions.[1]
-
Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in either the 1,2,4-triazole or the alkylating agent can inhibit the reaction or introduce side products. Always verify the purity of your reactants by NMR or another suitable analytical method before starting.[1]
-
Base Strength and Stoichiometry: The base is critical for deprotonating the 1,2,4-triazole to form the reactive triazolide anion.
-
Weak Bases (e.g., K₂CO₃): May require higher temperatures or longer reaction times, which can lead to degradation. However, they can sometimes offer better regioselectivity.
-
Strong Bases (e.g., NaH, DBU): Are highly effective at deprotonation but can promote side reactions if not used carefully. Using a slight excess (1.1-1.2 equivalents) is often optimal. The use of DBU as a base has been shown to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles.[2]
-
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also promote the formation of byproducts or cause decomposition. Start at room temperature and gently heat if the reaction is slow to proceed. For challenging alkylations, microwave-assisted synthesis can sometimes provide improved yields with shorter reaction times.[3]
-
Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can hydrolyze the alkylating agent and consume the base.
-
Q2: I'm getting a mixture of N1 and N4 isomers. How can I improve the regioselectivity for the desired N1 product?
Answer: This is the most common challenge in the alkylation of 1,2,4-triazole. The triazolide anion has two nucleophilic nitrogen atoms (at the 1- and 4-positions), leading to two possible regioisomers. Achieving high regioselectivity is key to a successful synthesis.[4]
-
Causality: The ratio of N1 to N4 alkylation is influenced by a delicate balance of steric effects, electronic effects, and the nature of the counter-ion (dictated by the base and solvent). The N1 position is generally considered the thermodynamically favored product, while the N4 can sometimes be the kinetically favored one.
-
Optimization Strategies:
-
Choice of Base: This is arguably the most critical factor.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): In solvents like THF, DBU has been reported to consistently favor the N1 isomer, often achieving ratios of 90:10 or better.[2] This is a highly recommended starting point.
-
Alkali Metal Carbonates/Hydroxides (K₂CO₃, Cs₂CO₃, NaOH): These bases can produce variable isomer ratios depending on the solvent and temperature.[3][5] Cesium carbonate (Cs₂CO₃) is sometimes used to enhance the rate and selectivity due to the "cesium effect."
-
-
Solvent System: The solvent influences the dissociation of the ion pair.
-
Less Polar Solvents (e.g., THF, Dioxane): Can favor N1 substitution, especially when paired with bulky organic bases like DBU.[2]
-
Polar Aprotic Solvents (e.g., DMF): While excellent for solubility, they can sometimes lead to decreased selectivity.
-
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with an inorganic base (e.g., K₂CO₃) can improve the yield and may influence the isomer ratio.
-
A summary of common conditions and their effect on regioselectivity is presented below.
Table 1: Effect of Reaction Conditions on N1:N4 Isomer Ratio
| Base | Solvent | Typical N1:N4 Ratio | Reference |
|---|---|---|---|
| DBU | THF | ~90:10 | [2] |
| K₂CO₃ | DMF | Variable (often requires optimization) | [5] |
| NaOH | DMF | Variable | [5] |
| K₂CO₃ / Ionic Liquid | Microwave | High Yield (N1 favored) |[3] |
Q3: I am struggling with the purification of this compound. What are the best practices?
Answer: Purification can be challenging due to the product's polarity and the potential presence of a similarly polar N4 isomer.
-
Causality: The presence of both a hydroxyl group and a triazole ring makes the target molecule quite polar. The N4 isomer has a very similar elemental composition and polarity, making separation difficult.
-
Purification Protocol:
-
Work-up: After the reaction is complete, quench it carefully (e.g., with water or a saturated NH₄Cl solution). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove the bulk of inorganic salts and residual DMF.
-
Column Chromatography: This is the most reliable method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution is highly recommended. Start with a less polar system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane. The N1 isomer usually elutes before the more polar N4 isomer.[6]
-
-
Recrystallization: If the product obtained from chromatography is still not pure enough, recrystallization can be an effective final step.[7] Suitable solvent systems could include ethyl acetate/hexanes or isopropanol/water.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of my reaction?
A: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[1]
-
TLC: Use a suitable mobile phase (e.g., 10% Methanol in Dichloromethane) to track the consumption of the starting material and the appearance of the product spot(s). Visualizing with a UV lamp is typically sufficient.
-
¹H NMR: Periodically take a small aliquot from the reaction, perform a mini-workup, and analyze it by ¹H NMR. The disappearance of the starting material's signals and the emergence of characteristic peaks for the triazole protons (typically between 8.0 and 9.5 ppm) and the methylene bridge (around 5.3-5.5 ppm) confirm product formation.[1][8]
Q: Do I need to protect the hydroxyl group on my 4-(halomethyl)benzyl alcohol starting material?
A: It is highly recommended. The free hydroxyl group is acidic and can be deprotonated by the base, consuming your reagents and potentially leading to side reactions (e.g., ether formation). A simple and effective strategy is to use 4-(bromomethyl)benzyl acetate as the starting material. The acetyl protecting group is stable under the alkylation conditions and can be easily removed in a subsequent step (e.g., using K₂CO₃ in methanol or LiOH in THF/water) to yield the final product.
Q: How can I distinguish between the N1 and N4 isomers using ¹H NMR?
A: The chemical environment of the triazole protons is different in the two isomers.
-
N1-substituted Isomer (Symmetrical): You will typically see two distinct singlets for the two triazole ring protons (H-3 and H-5). For example, in a similar structure, these protons appear at δ 8.23 and 9.25 ppm.[8]
-
N4-substituted Isomer (Unsymmetrical): You will see a single, often broader, singlet for the two equivalent triazole protons (H-3 and H-5), which typically appears further downfield than the H-5 proton of the N1 isomer.
Visualized Workflows and Pathways
Reaction Pathway Diagram
The following diagram illustrates the competitive N-alkylation of 1,2,4-triazole, leading to the desired N1 isomer and the N4 byproduct.
Caption: N-alkylation pathway of 1,2,4-triazole.
Troubleshooting Workflow: Low Reaction Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis via Acetate Protection
This protocol utilizes a protecting group strategy to maximize yield and simplify purification.
Part A: Synthesis of 4-(bromomethyl)benzyl acetate
-
Dissolve 4-(hydroxymethyl)phenylmethanol (1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C.
-
Slowly add acetyl chloride (1.2 eq.) and stir at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to get 4-(hydroxymethyl)benzyl acetate.
-
Dissolve the intermediate in DCM and add phosphorus tribromide (PBr₃) (0.5 eq.) at 0 °C. Stir for 2 hours.
-
Carefully quench with ice water, extract with DCM, dry, and concentrate to yield the crude 4-(bromomethyl)benzyl acetate, which can be purified by chromatography.
Part B: N-Alkylation of 1,2,4-Triazole
-
To a solution of 1,2,4-triazole (1.0 eq.) in anhydrous THF, add DBU (1.1 eq.) at room temperature and stir for 20 minutes.
-
Add a solution of 4-(bromomethyl)benzyl acetate (1.05 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography (Hexane/Ethyl Acetate gradient) to isolate the acetate-protected N1 product.
Part C: Deprotection to Yield Final Product
-
Dissolve the purified acetate intermediate in methanol.
-
Add a catalytic amount of potassium carbonate (K₂CO₃) (0.2 eq.).
-
Stir at room temperature for 2-4 hours until TLC shows complete conversion.
-
Neutralize with a few drops of acetic acid, concentrate the mixture, and purify by silica gel chromatography (DCM/Methanol gradient) to obtain pure this compound.
References
- BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions.
- BenchChem. (n.d.). Troubleshooting common issues in 1,2,4-triazole synthesis pathways.
- ResearchGate. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
- Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.
- ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques.
- Bulger, P. G., et al. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.
- Zhang, Y., et al. (2019). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Welcome to the technical support guide for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, a key intermediate in pharmaceutical synthesis, notably for antifungal agents like Voriconazole.[1] This document provides in-depth troubleshooting for common reaction failures and frequently asked questions to support researchers, scientists, and drug development professionals. Our focus is on explaining the "why" behind experimental steps, ensuring scientifically sound and reproducible outcomes.
Compound Profile
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 143426-50-0 | [3] |
| Molecular Formula | C10H11N3O | [4] |
| Molecular Weight | 189.22 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥97% | [2][7] |
Part 1: Troubleshooting Failed Reactions
This section addresses common issues encountered when using this compound as a reactant. The primary reactive sites are the benzylic alcohol and the 1,2,4-triazole ring.
Issue 1: Low Yield or No Reaction in Nucleophilic Substitution of the Hydroxyl Group
The benzylic alcohol functionality is prone to nucleophilic substitution, a key transformation for building more complex molecules. Failures in this step often trace back to improper activation of the hydroxyl group or suboptimal reaction conditions.
Question: I am attempting to replace the -OH group with a halide (e.g., -Cl or -Br) using SOCl₂ or PBr₃, but my reaction is incomplete or shows significant byproduct formation. What is going wrong?
Answer:
Direct substitution of a benzylic alcohol can be challenging. The hydroxyl group is a poor leaving group and requires activation. Here’s a breakdown of potential failure points and solutions:
-
Inadequate Activation of the Hydroxyl Group: The hydroxyl must be protonated or converted into a better leaving group.[8] For reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), trace amounts of water can consume the reagent, reducing its effectiveness.
-
Causality: The high reactivity of benzylic carbocations, stabilized by resonance with the phenyl ring, favors SN1-type mechanisms.[9] However, for this to occur, the C-O bond must be sufficiently weakened.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., DCM, THF) and glassware thoroughly. Use fresh, high-purity SOCl₂ or PBr₃.
-
Optimize Temperature: Run the reaction at low temperatures (e.g., 0 °C to start) to control the initial exothermic reaction and then allow it to slowly warm to room temperature. This minimizes the formation of undesired side products.
-
Consider a Base: The addition of a non-nucleophilic base like pyridine can neutralize the HCl or HBr generated, preventing potential acid-catalyzed side reactions on the triazole ring.
-
-
-
Side Reactions Involving the Triazole Ring: The 1,2,4-triazole ring contains nucleophilic nitrogen atoms that can react under certain conditions, especially in the presence of strong acids or electrophiles.
-
Causality: The lone pair of electrons on the nitrogen atoms can be protonated or alkylated, leading to undesired salt formation or quaternization.
-
Troubleshooting Protocol:
-
Use Milder Reagents: Consider using milder halogenating agents like N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃) for bromination, which operates under neutral conditions.
-
Protecting Groups (Advanced): In complex syntheses, temporarily protecting the triazole ring might be necessary, although this adds steps to the overall process.
-
-
Logical Flow for Troubleshooting Nucleophilic Substitution
Caption: Troubleshooting workflow for nucleophilic substitution.
Issue 2: Failure in Oxidation of the Benzylic Alcohol
Oxidation of the benzylic alcohol to the corresponding aldehyde, 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, is another common synthetic step.
Question: My oxidation reaction using PCC/PDC or Swern/Dess-Martin conditions is sluggish, or I am seeing over-oxidation to the carboxylic acid. How can I improve this?
Answer:
The benzylic position is activated towards oxidation, but careful selection of the oxidant and conditions is critical to stop at the aldehyde stage.
-
Incomplete or Slow Reaction: This often points to an insufficiently powerful oxidant or deactivation of the oxidant.
-
Causality: Milder oxidants may struggle to overcome the activation energy, especially at lower temperatures. The triazole moiety could potentially coordinate with certain metal-based oxidants, reducing their efficacy.
-
Troubleshooting Protocol:
-
Choice of Oxidant: For a robust and clean oxidation, Dess-Martin periodinane (DMP) in DCM is an excellent choice as it is highly selective for primary alcohols to aldehydes and operates under mild, neutral conditions.
-
Swern Oxidation: If using a Swern oxidation, ensure the anhydrous DMSO and oxalyl chloride are of high quality and that the reaction is maintained at a very low temperature (typically below -60 °C) during the initial steps to prevent side reactions.
-
-
-
Over-oxidation to Carboxylic Acid: This is a common problem, especially with stronger, non-selective oxidants or if water is present.
-
Causality: The intermediate aldehyde can form a hydrate in the presence of water, which is then readily oxidized to the carboxylic acid.
-
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: This is paramount. Use anhydrous solvents and reagents.
-
Avoid Chromium (VI) Reagents in Aqueous Acid: Reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) will almost certainly lead to the carboxylic acid. If using PCC or PDC, ensure they are used in an anhydrous organic solvent like DCM.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the stability and recommended storage for this compound?
A1: The compound is a stable solid at room temperature.[2] However, for long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Q2: I am having trouble with the initial synthesis of the title compound via N-alkylation of 1,2,4-triazole with 4-(bromomethyl)phenylmethanol. What are the key parameters?
A2: This is a classic N-alkylation reaction. Success hinges on the base and solvent system.
-
Base Selection: A moderately strong base is needed to deprotonate the 1,2,4-triazole (pKa ≈ 10.2). Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like DMF or acetonitrile.
-
Phase Transfer Catalysis (PTC): For a greener and often more efficient process, consider using a phase transfer catalyst like tetrabutylammonium bromide (TBAB).[10] This allows the use of aqueous inorganic bases (like NaOH) with an organic solvent, facilitating the reaction between the water-soluble triazole salt and the organic-soluble benzyl bromide.[11]
Workflow for N-Alkylation Synthesis
Caption: Synthetic pathways for N-alkylation.
Q3: Can the triazole ring participate in reactions?
A3: Yes. While generally stable, the 1,2,4-triazole ring can act as a nucleophile or a ligand.
-
Acyl Transfer: The deprotonated 1,2,4-triazole anion is an effective acyl transfer catalyst.[12][13] This property is generally not a concern during typical synthetic transformations but highlights the nucleophilic character of the ring nitrogens.
-
Cycloadditions: Derivatives of 1,2,4-triazoles, particularly triazolinediones, are known to participate in cycloaddition reactions, such as the Diels-Alder reaction.[14] While the parent 1,2,4-triazole ring in the title compound is not as reactive, this potential should be considered under harsh thermal or photochemical conditions.
Q4: What are the expected ¹H NMR signals for this compound?
A4: While the exact shifts depend on the solvent, the characteristic proton signals are:
-
Benzylic CH₂ (next to triazole): A singlet around 5.3-5.5 ppm.
-
Benzylic CH₂OH: A singlet or doublet (if coupled to OH) around 4.6-4.8 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-7.5 ppm).
-
Triazole Protons: Two singlets, typically downfield, around 8.0 and 8.5 ppm.
-
Hydroxyl Proton: A broad singlet, which can vary in position and may exchange with D₂O.
Note: Always acquire your own analytical data (NMR, MS, IR) to confirm the identity and purity of your starting materials and products.[6][15]
References
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022).
-
4-(4-(((1H-Benzo[d][16][17][18]triazol-1-yl)oxy)methyl) - MDPI. Retrieved from
- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC - PubMed Central. (2025).
- This compound, ≥97%, Thermo Scientific.
- Reactions at Benzylic Positions: Videos & Practice Problems - Pearson. (2024).
- Benzylic substitution, benzylation - Organic Chemistry Portal.
- Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). (2020).
- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- Supplementary Information - The Royal Society of Chemistry.
- Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary.
- A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018).
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central.
- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025).
- US8263769B2 - Process for preparing voriconazole - Google Patents.
- Reactions at the Benzylic Position - Chemistry Steps.
- The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives - IISTE.org.
- Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.
- 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides - Chemistry LibreTexts. (2014).
- Asymmetric synthesis of voriconazole | Download Scientific Diagram - ResearchGate.
- PTC N-Alkylation of Carbazole Derivative - PTC Organics, Inc.
- Acyl Transfer Catalysis with 1,2,4-Triazole Anion - PMC - NIH.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH.
- PHASE TRANSFER CATALYSTS - Jetir.Org.
- Acyl Transfer Catalysis with 1,2,4-Triazole Anion - Organic Chemistry Portal.
- [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol - ChemicalBook.
- This compound, 97%.
- CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents.
- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- (1-phenyl-1H-1,2,3-triazol-4-yl)methanol - PubChem - NIH.
- Practical Methylation Procedure for (1H)‐1,2,4‐Triazole - ResearchGate. (2025).
- CN105503834B - Synthetic method of voriconazole intermediate - Google Patents.
- Process For Synthesis Of Voriconazole - Quick Company.
-
Synthesis of Gallic-Acid-1-Phenyl-1H-[16][17][18]Triazol-4-yl Methyl Esters as Effective Antioxidants - PubMed. (2016). Retrieved from
- 1-Methyl-1H-1,2,4-triazole as the main marker of 1,1-dimethylhydrazine exposure in plants.
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov.
- US5746840A - Process for preparing enantiomerically pure 6-{4-chlorophenyl) (1 H-1,2,4-triazol-1-YL) methyl} - Google Patents.
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | 143426-50-0 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C9H9N3O | CID 708707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. labware-shop.com [labware-shop.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. jetir.org [jetir.org]
- 12. Acyl Transfer Catalysis with 1,2,4-Triazole Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl Transfer Catalysis with 1,2,4-Triazole Anion [organic-chemistry.org]
- 14. acgpubs.org [acgpubs.org]
- 15. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elar.urfu.ru [elar.urfu.ru]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
how to remove impurities from [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
< < Technical Support Center: Purification of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Such as 4-(bromomethyl)phenyl)methanol or 1H-1,2,4-triazole.
-
Isomeric Byproducts: Positional isomers can form, which may have similar physical properties to the desired product, making them challenging to remove.[1][2][3]
-
Over-alkylation Products: Dimerization or further reaction of the product can occur.
-
Solvent Residues: Residual solvents from the reaction or initial work-up, such as dimethylformamide (DMF) or acetonitrile.
Q2: What is the initial step I should take to purify my crude product?
A2: A simple aqueous work-up is an effective initial purification step. This involves dissolving the crude product in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate, and washing with water or brine. This process helps to remove water-soluble impurities like inorganic salts and residual polar solvents.[4]
Q3: My crude product is an oil and won't crystallize. What should I do?
A3: If the crude product is an oil, it is likely due to the presence of impurities that are inhibiting crystallization. In this case, column chromatography is the recommended next step to remove these impurities. Once a purer fraction is obtained, crystallization can be attempted again.
Q4: How do I choose the right solvent system for recrystallization?
A4: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, common and effective recrystallization solvents include ethanol, methanol, or a mixture of dichloromethane and hexane.[5][6][7] It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | Co-crystallization of impurities with similar solubility profiles. | Perform a second recrystallization using a different solvent system. If purity remains low, consider column chromatography. |
| Poor Separation in Column Chromatography | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation (Rf value of the target compound around 0.3-0.4). A gradient elution may be necessary. |
| Product Degradation During Purification | Exposure to strong acids, bases, or high temperatures for extended periods. | Use milder purification conditions. For example, use a weaker base for extraction or perform chromatography at room temperature. |
| Presence of Isomeric Impurities | Non-selective reaction conditions during synthesis. | Isomeric impurities can be particularly challenging to remove. High-performance liquid chromatography (HPLC) may be required for their separation.[8] Consider modifying the synthetic route to improve regioselectivity.[9] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for crude this compound with moderate purity.
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol is recommended for crude products with significant impurities or for separating isomers.
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
This technique can be effective for removing acidic or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent like dichloromethane.
-
Acid Wash: To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[10]
-
Base Wash: To remove acidic impurities, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).[10]
-
Water Wash: Wash the organic layer with water to remove any residual acid or base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to yield the purified product.
Workflow and Logic
The purification strategy for this compound should be a stepwise process, starting with simpler techniques and progressing to more complex methods as needed.
Caption: General purification workflow for this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of purity and for monitoring the progress of column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of trace impurities, including isomers.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of impurities. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product and identification of impurities. |
| Melting Point | A sharp melting point range is indicative of high purity. |
References
-
Sundaram, D. T. S. S., et al. "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole." Scientia Pharmaceutica, vol. 83, no. 3, 2015, pp. 445-452. [Link]
-
Al-Masoudi, Najim A., et al. "4-(4-(((1H-Benzo[d][1][2][5]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, X-ray, Hirshfeld, DFT and Molecular Docking Studies." Molecules, vol. 27, no. 19, 2022, p. 6529. [Link]
-
Sundaram, D. T. S. S., et al. "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole." ResearchGate, 2015. [Link]
-
Sundaram, D. T. S. S., et al. "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole." Semantic Scholar, 2015. [Link]
- "Purification of triazoles.
-
"Voriconazole and its Impurities." Pharmaffiliates. [Link]
-
"Supporting Information." Organic Letters. [Link]
- "Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
-
"Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 )." DEA.gov. [Link]
-
"HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column." SIELC Technologies. [Link]
-
"Acid-Base Extraction." Chemistry LibreTexts, 2022. [Link]
-
Al-Hourani, B. J., et al. "Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate." Acta Crystallographica Section E: Crystallographic Communications, vol. 75, no. 12, 2019, pp. 1775-1780. [Link]
-
Al-Masoudi, Najim A., et al. "Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)benzonitrile." Molecules, vol. 27, no. 22, 2022, p. 7808. [Link]
- "Process for producing 1h-1,2,4-triazole.
-
"Mefentrifluconazole Degradate 1,2,4-triazole 49762553." EPA. [Link]
-
Belletire, J. L., and S. L. Fremont. "Practical Methylation Procedure for (1H)‐1,2,4‐Triazole." Synthetic Communications, vol. 17, no. 14, 1987, pp. 1747-1753. [Link]
- "Synthesizing process of 1H-1,2,4-triazole.
-
D'Anna, F., et al. "Synthesis and Crystallization of N-Rich Triazole Compounds." Molecules, vol. 28, no. 17, 2023, p. 6271. [Link]
- "Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Gumrukcuoglu, N., et al. "Synthesis, extraction and antibacterial studies of some new bis-1,2,4-triazole derivatives part II." Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 9, no. 1, 2022, pp. 1-12. [Link]
-
"Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Portal. [Link]
-
"Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study." PubMed, 2018. [Link]
-
"Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole." ResearchGate, 2013. [Link]
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of [4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol. This molecule is a critical precursor and primary impurity in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.[1] Understanding its degradation is paramount for ensuring the stability, efficacy, and safety of the final drug product. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Answer: The degradation of this compound can be categorized into two main pathways: metabolic (in vivo) and chemical (in vitro).
-
Metabolic Degradation: As a direct precursor to Voriconazole, its metabolic fate is equivalent to that of Voriconazole. It is extensively metabolized in the liver, with less than 2% of a dose being excreted unchanged.[2] The primary metabolic routes are N-oxidation, hydroxylation of the methyl group, and hydroxylation of the fluoropyrimidine ring (in the case of Voriconazole).[2][3]
-
Chemical Degradation: Forced degradation studies show the compound is susceptible to hydrolysis under acidic and basic conditions, and to oxidation.[4][5] It is particularly sensitive to basic conditions.[6][7] Degradation under photolytic stress (UV light) has also been observed.[8][9]
Q2: Which enzymes are responsible for the metabolic degradation of this compound?
Answer: The metabolism is complex and involves several cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs).[2][3][10]
-
Primary Enzyme: CYP2C19 is the principal enzyme responsible for its metabolism, primarily catalyzing the formation of the N-oxide metabolite.[2][11]
-
Secondary Enzymes: CYP3A4 and CYP2C9 also play a role, though generally to a lesser extent than CYP2C19.[11][12]
-
Other Contributors: The FMO enzyme family is estimated to mediate about 25% of the total metabolism.[2][3]
Genetic variations (polymorphisms) in the CYP2C19 gene can lead to significant inter-individual variability in metabolism, classifying individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[2][11] This is a critical consideration in preclinical and clinical development.
Q3: We are observing significant batch-to-batch variability in our in vitro metabolism assays. What could be the cause?
Answer: This is a common issue directly linked to the enzymatic pathways. The most likely cause is the genetic variability of the human liver microsomes (HLMs) you are using.
-
CYP2C19 Genotype: HLMs are pooled from various donors. If the pool contains a high percentage of donors who are "poor metabolizers" due to their CYP2C19 genotype, the overall metabolic rate will be significantly lower.[2] On average, poor metabolizers can exhibit 4-fold higher drug exposure.[2]
-
Enzyme Inhibition: The compound and its metabolites can act as both substrates and inhibitors of CYP enzymes, particularly CYP2C19 and CYP3A4.[2][13] This can lead to auto-inhibition and non-linear kinetics, which may manifest as variability if substrate concentrations are not carefully controlled.
Troubleshooting Action:
-
Source Genotyped HLMs: Procure HLMs that are specifically genotyped for CYP2C19 to stratify your experiments by metabolizer status (e.g., pools of extensive metabolizers vs. poor metabolizers).
-
Use Recombinant Enzymes: To isolate variables, conduct parallel experiments using recombinant human CYP2C19, CYP3A4, and CYP2C9 enzymes to quantify the contribution of each isozyme independently.[12]
Q4: During forced degradation under basic hydrolysis, we see a major degradation product. What is its likely identity?
Answer: While the exact structure requires formal identification (e.g., via LC-MS/MS and NMR), forced degradation studies of Voriconazole have identified specific impurities. Under basic hydrolysis, Voriconazole has been shown to degrade into impurities designated as imp-A and imp-D.[4] Given the structural similarity, your compound would likely undergo analogous transformations. The triazole ring itself can also be susceptible to degradation under harsh conditions.[14]
Troubleshooting Action:
-
Co-injection: If you have qualified standards for known Voriconazole impurities, perform a co-injection with your degraded sample in your HPLC system to see if retention times match.[4]
-
Mass Spectrometry: Use LC-MS to determine the mass of the degradation product. This will provide crucial information about the chemical transformation that occurred (e.g., loss of a functional group, addition of a hydroxyl group).
Troubleshooting Guide: Unexpected Peaks in Stability HPLC
Researchers often encounter unexpected peaks during stability and forced degradation studies. This guide provides a logical workflow to identify and resolve these issues.
Problem: An unknown peak has appeared in the chromatogram of a stressed sample of this compound.
Caption: Troubleshooting workflow for unknown HPLC peaks.
Visualizing the Degradation Pathways
Metabolic Degradation Pathway
The in vivo degradation of the parent compound follows the established metabolic pathway of Voriconazole. The primary transformations are N-oxidation and hydroxylation, followed by further metabolism and conjugation.
Caption: Primary and secondary metabolic pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the chemical stability of this compound under various stress conditions as recommended by ICH guidelines.[8]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile and water
-
Phosphate buffer
-
Calibrated HPLC with PDA/DAD detector
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix 5 mL of the stock solution with 5 mL of the stressor in a suitable flask. Prepare a control sample by mixing 5 mL of stock with 5 mL of the solvent.
-
Acid Hydrolysis: Add 1 M HCl. Heat at 60°C for 2 hours.[8]
-
Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 30 minutes.[7][8] This reaction is often rapid.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Store the solid compound in a hot air oven at 60°C for 24 hours, then dissolve for analysis.[8]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a period sufficient to deliver 1.2 million lux hours and 200 watt hours/m².[8]
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
HPLC Analysis:
-
Inject the control and stressed samples into the HPLC system.
-
Use a validated stability-indicating method (a method that resolves the parent peak from all degradation products).
-
Monitor the peak purity of the parent compound in all stressed samples using the PDA/DAD detector.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Calculate the mass balance to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.[8]
-
Summary of Expected Forced Degradation Outcomes
| Stress Condition | Expected Degradation | Common Degradation Products | Reference |
| Acid Hydrolysis | Moderate Degradation | Impurity-A, Impurity-D (Voriconazole analogues) | [4][5] |
| Base Hydrolysis | Significant Degradation | Impurity-A, Impurity-D (Voriconazole analogues) | [4][6][7] |
| Oxidation (H₂O₂) | Moderate Degradation | N-Oxide, other oxidative adducts | [4] |
| Photolysis (UV/Light) | Stable to Slight Degradation | Photodegradation products; N-oxide can be phototoxic | [4][8][15] |
| Thermal (Heat) | Generally Stable | Minimal degradation products | [5][8] |
References
-
PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
Voriconazole Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]
-
Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights. (2023). National Institutes of Health. [Link]
-
Hyland, R., Jones, B. C., & Elliot, E. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. Drug Metabolism and Disposition, 31(5), 540-547. [Link]
-
Li, Y., et al. (2011). Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. Journal of Chromatographic Science, 49(8), 624-630. [Link]
-
Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. [Link]
-
Schulz, J. C., et al. (2022). Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics, 14(11), 2390. [Link]
-
Result of Forced Degradation Studies of Voriconazole. (2018). ResearchGate. [Link]
-
Role of CYP3A4, CYP2C9, and CYP2C19 in the Metabolism of Voriconazole by Human Liver Microsomes. (2008). ResearchGate. [Link]
-
Thelen, K., et al. (2006). Steady-state pharmacokinetics and metabolism of voriconazole in patients. Journal of Antimicrobial Chemotherapy, 57(6), 1163-1173. [Link]
-
A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. (2013). National Institutes of Health. [Link]
-
voriconazole interactions with CYP450 enzymes. (n.d.). ResearchGate. [Link]
-
Steady-state pharmacokinetics and metabolism of voriconazole in patients. (2006). SciSpace. [Link]
-
Determination of Voriconazole and its Degradation products in Pharmaceutical formulations using High Performance Liquid Chromatography with Ultra-Violet Detection. (2010). ResearchGate. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (2011). National Institutes of Health. [Link]
-
High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation. (2023). PLOS ONE. [Link]
-
LC Stability Studies of Voriconazole and Structural Elucidation of Its Major Degradation Product. (2009). ResearchGate. [Link]
-
The photodecarboxylation process of voriconazole metabolite. (n.d.). ResearchGate. [Link]
-
Morice, C., et al. (2011). Phototoxicity and photocarcinogenesis associated with voriconazole. Annales de Dermatologie et de Vénéréologie, 138(11), 767-773. [Link]
-
Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (2020). ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism | MDPI [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phototoxicity and photocarcinogenesis associated with voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol Derivatives
As a Senior Application Scientist, I've seen brilliant research encounter frustrating roadblocks due to unexpected compound instability. The [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol scaffold, central to many potent antifungal agents like voriconazole and its analogues, is a prime example.[1] While effective, its inherent structural motifs—the benzyl alcohol and the triazole ring—are susceptible to specific degradation pathways. This guide is structured as a direct response to the common challenges researchers face, moving beyond simple protocols to explain the underlying chemistry and provide robust, field-tested solutions.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My compound is rapidly degrading in an aqueous solution. What is the most likely cause, and how can I mitigate it?
Answer: Rapid degradation in aqueous media for this class of compounds almost always points to issues with pH. The stability of your molecule is intrinsically linked to the ionization state of the triazole ring and the reactivity of the benzyl alcohol group, both of which are influenced by the hydrogen ion concentration in your solution.[2]
Causality:
-
Acid/Base Catalyzed Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions can catalyze degradation reactions. The specific degradation pathway can differ between acidic and basic conditions.[2][3]
-
pH-Dependent Solubility: Changes in pH can alter the solubility of your compound. If it precipitates out of solution, you may observe an apparent loss of concentration, which can be mistaken for degradation.
Troubleshooting Protocol: pH Profile & Buffer Selection
-
Establish a pH Stability Profile:
-
Prepare a series of buffers spanning a relevant pH range (e.g., pH 2, 4, 7, 9, 12).
-
Dissolve your compound in each buffer at a known concentration.
-
Store the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound.
-
-
Select an Optimal Buffer System:
-
Based on the stability profile, identify the pH range where your compound exhibits maximum stability.
-
Choose a pharmaceutically acceptable buffer system that can maintain the pH within this range (e.g., citrate for acidic pH, phosphate for neutral pH).[2] Buffer systems are crucial for stabilizing pH and minimizing degradation.[2]
-
-
Consider Co-solvents: If solubility remains an issue even at the optimal pH, consider adding co-solvents like propylene glycol or polyethylene glycol (PEG) to your formulation. This can enhance solubility and, in some cases, improve stability.
Question 2: I'm observing a new impurity peak in my chromatogram during storage, particularly when exposed to air. Is this oxidation, and how can I prevent it?
Answer: Yes, the appearance of a new, more polar impurity is a classic sign of oxidation, a key degradation pathway for this scaffold. The primary site of oxidation is the benzylic alcohol (-CH₂OH) moiety.
Causality: The benzyl alcohol group can be readily oxidized, first to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH).[4][5][6] This process can be catalyzed by trace metal ions, light, or exposure to atmospheric oxygen.[7]
Troubleshooting Workflow: Investigating and Preventing Oxidation
The following workflow can help you diagnose and solve oxidation-related stability issues.
Caption: Workflow for troubleshooting oxidative degradation.
Prevention Strategies:
-
Inert Atmosphere: When preparing and storing solutions or solid formulations, purge headspace in vials with an inert gas like nitrogen or argon to displace oxygen.[[“]][[“]]
-
Antioxidants: Add antioxidants to the formulation.
-
For aqueous formulations: Consider water-soluble antioxidants like ascorbic acid.
-
For lipid-based or solid formulations: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.
-
-
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in redox reactions.
Question 3: My solid-state compound is discoloring and losing potency after exposure to light. How do I conduct a proper photostability study?
Answer: Many triazole-containing compounds exhibit photosensitivity.[10][11][12] Discoloration (e.g., photochromism) and potency loss are clear indicators of photodegradation.[11] A systematic photostability study, guided by the ICH Q1B guideline, is essential to confirm and quantify this instability.[12]
Experimental Protocol: Confirmatory Photostability Study (ICH Q1B)
This protocol outlines the standard procedure for testing the photostability of a drug substance.
Objective: To determine if light exposure results in unacceptable changes to the compound.
Materials:
-
Your drug substance
-
Photostability chamber equipped with a light source conforming to ICH Q1B (providing both cool white fluorescent and near-UV lamps).
-
Transparent and opaque (e.g., aluminum foil-wrapped) containers.
-
Validated stability-indicating HPLC system.
Methodology:
-
Sample Preparation: Place a thin layer of the solid compound in chemically inert, transparent containers. Prepare a second set of samples in containers wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place both the exposed and dark control samples in the photostability chamber.
-
Conditions: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples.
-
Visually inspect for any changes in color or physical appearance.
-
Use HPLC to assay for potency and quantify any degradation products.
-
-
Interpretation: Compare the results from the exposed samples to the dark controls. Significant degradation or appearance of new impurities in the exposed sample confirms photolability.
Data Presentation: Photodegradation of Triazole Antifungals
To provide context, the following table summarizes photostability data for several commercially available triazole antifungals when exposed to UV-Vis radiation in the solid state.
| Triazole Antifungal | % Remaining after 72h Irradiation | Reference |
| Itraconazole | < 25% | [11][12] |
| Posaconazole | ~ 60% | [11][12] |
| Fluconazole | ~ 75% | [11][12] |
| Voriconazole | ~ 82% | [11][12] |
Protection Strategies:
-
Packaging: Store the drug substance and final product in amber glass vials or light-resistant blister packs.
-
Formulation: For tablet formulations, consider incorporating a light-blocking agent like titanium dioxide into the film coating.[[“]][[“]]
Question 4: How can I systematically identify all potential degradation pathways for my new derivative?
Answer: The most effective way to understand your molecule's stability profile is by conducting forced degradation studies , also known as stress testing.[13] This involves intentionally exposing your compound to harsh chemical and physical conditions to accelerate degradation, allowing you to identify likely degradation products and establish robust analytical methods.[14]
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] Conditions may need to be adjusted (time, temperature, reagent concentration) for your specific molecule.
| Stress Condition | Reagent/Condition | Typical Procedure | Potential Degradation Site |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-8 hours. | N/A (Generally stable, but check) |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80°C for 2-8 hours. | N/A (Generally stable, but check) |
| Oxidation | 3-30% H₂O₂ | Store at room temperature for 24 hours. | Benzylic alcohol |
| Thermal | 80°C | Store solid or solution at 80°C for 48 hours. | General decomposition |
| Photolytic | ICH Q1B | Expose solid or solution to light. | Entire chromophore |
Analytical Approach:
-
Method Development: Develop a reverse-phase HPLC method (e.g., C18 column with an acetonitrile/water gradient) that can separate the parent compound from all degradation products.[15][16]
-
Peak Purity: Use a Photo-Diode Array (PDA) detector to check for peak purity and ensure co-elution is not occurring.
-
Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the degradation products, which is critical for structural elucidation.[3]
By understanding the degradation products formed under stress, you can develop more stable formulations and establish appropriate specifications for your final product.
References
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247-251.
-
Current Issues in Pharmacy and Medical Sciences. (2013). Photostability of triazole antifungal drugs in the solid state.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
-
ResearchGate. (n.d.). Forced degradation studies results of itraconazole and terbinafine HCl.
-
National Institutes of Health. (n.d.). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography.
-
GSC Advanced Research and Reviews. (2021). Synthesis, characterization and photostability study of triazole derivatives.
-
ResearchGate. (n.d.). Synthesis, characterization and photostability study of triazole derivatives.
-
National Institutes of Health. (n.d.). Identification of Major Degradation Products of Ketoconazole.
-
ResearchGate. (n.d.). Summary of forced degradation results.
-
MedCrave. (2016). Forced Degradation Studies.
-
Pharmaceutical Technology. (n.d.). Stabilization strategies.
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
PubMed. (2025). Methanol-driven co-metabolic enhancement of benzotriazole and 5-chlorobenzotriazole degradation by Chlorella pyrenoidosa.
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazolate.
-
Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review.
-
ResearchGate. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review.
-
ResearchGate. (n.d.). Analytical method development and validation for the determination of triazole antifungals in biological matrices.
-
PubMed. (2014). Benzyl alcohol oxidation on Pd(111): aromatic binding effects on alcohol reactivity.
-
ResearchGate. (n.d.). Voriconazole: Synthesis and mechanism of action.
-
ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
-
National Institutes of Health. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption.
-
National Institutes of Health. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere.
-
Royal Society of Chemistry. (n.d.). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
-
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
-
ACS Publications. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.
-
ResearchGate. (2025). Methanol-Driven Co-Metabolic Enhancement of Benzotriazole and 5-Chlorobenzotriazole Degradation by Chlorella pyrenoidosa: Mechanisms, Transformation Pathways, and Metabolic Insights.
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
-
PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.
-
National Institutes of Health. (n.d.). Preparation and Stability of Voriconazole Eye Drop Solution.
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
-
National Institutes of Health. (n.d.). Prevention of benzyl alcohol-induced aggregation of chymotrypsinogen by PEGylation.
-
Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
-
R Discovery. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
-
National Institutes of Health. (n.d.). New Antifungal Agents with Azole Moieties.
-
ResearchGate. (n.d.). Preparation and Stability of Voriconazole Eye Drop Solution.
-
PubMed. (n.d.). Preparation and stability of voriconazole eye drop solution.
-
Journal of Skin and Sexually Transmitted Diseases. (2021). Drug interactions of azole antifungals.
-
MDPI. (n.d.). 4-(4-(((1H-Benzo[d][10][11][12]triazol-1-yl)oxy)methyl).
-
PubMed. (2009). Stability of extemporaneously prepared voriconazole ophthalmic solution.
-
National Institutes of Health. (n.d.). Recommendations on the use of azole antifungals in hematology-oncology patients.
-
ResearchGate. (n.d.). Drug interactions of azole antifungals.
-
MDPI. (2024). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris.
-
Dergipark. (n.d.). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl alcohol oxidation on Pd(111): aromatic binding effects on alcohol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. rjptonline.org [rjptonline.org]
- 8. consensus.app [consensus.app]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. Jagiellonian University Repository [ruj.uj.edu.pl]
- 12. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Triazole Compounds
Welcome to the technical support center for the characterization of triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental analysis of these versatile heterocyclic compounds. Triazoles are a cornerstone in medicinal chemistry and materials science, but their unique structural features can present significant characterization hurdles. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the integrity and accuracy of your results.
Section 1: Navigating Isomeric Complexity
One of the most frequent challenges in working with 1,2,3-triazoles, particularly those synthesized via azide-alkyne cycloadditions, is the unambiguous determination of regiochemistry. The reaction can yield either 1,4-disubstituted or 1,5-disubstituted isomers, and distinguishing between them is critical for structure-activity relationship (SAR) studies.
FAQ 1: How can I confidently distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers using NMR?
Answer:
Distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles can be challenging as their ¹H NMR spectra can be very similar. However, a combination of ¹H, ¹³C, and 2D NMR techniques can provide a definitive answer.
The Underlying Principle: Electronic Environment Differences
The nitrogen atoms in the triazole ring exert different electronic effects on the adjacent carbon and hydrogen atoms in the two isomers. In the 1,4-isomer, the C5-H proton is generally more shielded compared to the C5-H proton in the 1,5-isomer. Conversely, the C5 carbon in the 1,4-isomer is more deshielded than the C5 carbon in the 1,5-isomer.
Troubleshooting Protocol: Isomer Assignment using NMR
-
¹H NMR Analysis:
-
Chemical Shift: In many cases, the triazole proton (C5-H) of the 1,4-isomer appears at a slightly more shielded (upfield) position compared to the C5-H of the 1,5-isomer.[1] However, this can be substituent-dependent and should not be used as the sole method of assignment.
-
Integration: Ensure the integration of the triazole proton corresponds to one proton.
-
-
¹³C NMR Analysis: The Key Differentiator
-
The chemical shift of the C5 carbon is a more reliable indicator. The C5 carbon of a 1,4-disubstituted triazole is typically found further downfield (more deshielded) than the C5 carbon of the corresponding 1,5-isomer.[1]
-
Look for the two triazole carbon signals (C4 and C5). The difference in their chemical shifts can be a good diagnostic tool.
-
-
2D NMR for Unambiguous Confirmation (HSQC/HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate the triazole proton with its directly attached carbon (C5). This is useful for definitively assigning the C5 carbon signal in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most conclusive experiment. Look for long-range correlations (2-3 bonds) between the triazole C5-H proton and the carbons of the substituent at the N1 position.
-
In the 1,4-isomer , you will observe a correlation between the C5-H proton and the carbon atom of the substituent attached to the C4 position.
-
In the 1,5-isomer , you will observe a correlation between the C5-H proton and the carbon atom of the substituent attached to the N1 position.
-
-
Workflow for Isomer Determination:
Caption: Workflow for distinguishing 1,4- and 1,5-triazole isomers.
Data Comparison Table:
| Feature | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer |
| ¹H NMR (C5-H) | Generally more shielded (upfield) | Generally more deshielded (downfield) |
| ¹³C NMR (C5) | More deshielded (downfield) | More shielded (upfield) |
| HMBC Correlation | C5-H to C4-substituent carbon(s) | C5-H to N1-substituent carbon(s) |
Section 2: Deciphering Mass Spectrometry Data
Mass spectrometry is a powerful tool for confirming the molecular weight of triazole compounds. However, their fragmentation patterns can be complex and influenced by the substitution pattern and ionization method, leading to potential misinterpretation.
FAQ 2: My mass spectrum for a 1,2,4-triazole derivative shows unexpected fragments. How do I interpret the data correctly?
Answer:
The fragmentation of the 1,2,4-triazole ring is highly dependent on the nature and position of its substituents, as well as the ionization technique used (e.g., Electron Ionization - EI vs. Electrospray Ionization - ESI).[2]
The Underlying Principle: Ring Cleavage and Substituent Loss
Under mass spectrometric conditions, 1,2,4-triazoles can undergo several characteristic fragmentation pathways:
-
Ring Cleavage: A common fragmentation involves the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).[2]
-
Substituent Loss: The substituents on the triazole ring can be lost as neutral molecules or radicals.
-
Rearrangements: Proximity effects between substituents can lead to complex rearrangement reactions prior to fragmentation.[2]
Troubleshooting Protocol: Interpreting 1,2,4-Triazole Mass Spectra
-
Confirm the Molecular Ion: First, identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of your compound.
-
Consider the Ionization Method:
-
EI-MS: Tends to produce more extensive fragmentation and complex spectra. Look for the characteristic loss of HCN (27 Da) or N₂ (28 Da) from the triazole ring.[2]
-
ESI-MS: A softer ionization technique that often results in a prominent protonated molecule [M+H]⁺. Fragmentation can be induced by increasing the fragmentor or cone voltage.[3][4]
-
-
Analyze for Common Neutral Losses:
-
Loss of N₂ (28 Da): This can lead to the formation of a nitrilium ion.
-
Loss of HCN (27 Da): A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole ring.[2]
-
Loss of Substituents: Calculate the mass differences between the molecular ion and major fragment ions to identify the loss of known substituents.
-
-
Vary the Fragmentor Voltage (for ESI-MS): Gradually increasing the fragmentor voltage in your ESI-MS experiment can help to systematically induce fragmentation and establish fragmentation pathways.[3][4] This allows you to correlate fragment ions with the parent molecule.
Common Fragmentation Pathways for 1,2,4-Triazoles:
Caption: Generalized fragmentation pathways for 1,2,4-triazoles in MS.
Example Fragmentation Data Table:
| Ionization Method | Common Neutral Loss | Fragment Type | Reference |
| EI-MS | HCN (27 Da) | Ring Cleavage | [2] |
| EI-MS / ESI-MS | N₂ (28 Da) | Ring Cleavage | [2] |
| ESI-MS | Varies with substituent | Substituent Loss | [3][5] |
Section 3: The Challenge of Tautomerism
Triazole compounds can exist as multiple tautomers, which are isomers that differ in the position of a proton. This can significantly complicate characterization, as the observed spectroscopic data may be an average of multiple species in equilibrium.[6][7]
FAQ 3: My NMR spectrum shows broad peaks or more signals than expected for my triazole compound. Could this be due to tautomerism?
Answer:
Yes, tautomerism is a very likely cause for peak broadening or an unexpectedly complex NMR spectrum in triazole compounds. The triazole ring's acidic N-H proton can migrate between different nitrogen atoms, leading to a dynamic equilibrium of tautomers in solution.[6][8]
The Underlying Principle: Prototropic Tautomerism
For a substituted 1,2,4-triazole, the N-H proton can reside on N1, N2, or N4, leading to different tautomeric forms.[9] If the rate of exchange between these tautomers is on the same timescale as the NMR experiment, it can lead to broad, averaged signals. If the exchange is slow, you may see distinct sets of signals for each tautomer present in a significant concentration.
Troubleshooting Protocol: Investigating Tautomerism
-
Variable Temperature (VT) NMR:
-
Procedure: Acquire ¹H NMR spectra at different temperatures (e.g., from room temperature down to -40°C and up to 80°C, solvent permitting).
-
Interpretation:
-
Sharpening of peaks at low temperatures: This indicates that you are "freezing out" the tautomeric exchange, and you may start to resolve separate signals for the individual tautomers.
-
Coalescence of peaks at high temperatures: If you see separate signals at room temperature, heating the sample may increase the rate of exchange, causing the peaks to broaden and eventually merge into a single, averaged signal.
-
-
-
Solvent Effects:
-
Procedure: Acquire NMR spectra in different solvents of varying polarity and hydrogen-bonding capability (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Interpretation: The position of the tautomeric equilibrium can be highly sensitive to the solvent.[10] A significant change in the appearance of the spectrum upon changing the solvent is a strong indicator of tautomerism. For instance, hydrogen-bonding solvents can stabilize certain tautomers over others.
-
-
Computational Chemistry:
-
Procedure: Use Density Functional Theory (DFT) calculations to determine the relative stabilities of the possible tautomers in the gas phase and in different solvents.[6][10]
-
Interpretation: Comparing the calculated relative energies of the tautomers can help predict which one is likely to be the major species in solution. You can also simulate the NMR spectra for each tautomer and compare them to your experimental data.
-
Tautomeric Equilibrium in 1,2,4-Triazoles:
Caption: Prototropic tautomerism in a 1,2,4-triazole system.
Section 4: Thermal Stability and Degradation
The thermal stability of triazole compounds is a critical parameter, especially for applications in materials science or for compounds that require heating during synthesis or purification.
FAQ 4: I am concerned about the thermal stability of my triazole compound. How can I assess its decomposition temperature and potential degradation pathways?
Answer:
Assessing the thermal stability of your triazole compound is crucial to avoid degradation during experiments or for long-term storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this purpose.
The Underlying Principle: Thermal Decomposition
When heated, triazole compounds can undergo decomposition, often initiated by ring-opening or proton transfer reactions.[11][12] The stability is influenced by the triazole isomer (1,2,4-triazoles are generally more stable than 1,2,3-triazoles) and the nature of the substituents.[11] For example, nitro-substituted triazoles can have complex decomposition pathways.[11]
Troubleshooting Protocol: Assessing Thermal Stability
-
Thermogravimetric Analysis (TGA):
-
Procedure: Heat a small sample of your compound at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). TGA measures the change in mass as a function of temperature.
-
Interpretation: A sharp drop in the TGA curve indicates mass loss due to decomposition. The onset temperature of this drop is a good indicator of the decomposition temperature. Some compounds may exhibit multiple decomposition steps.[13]
-
-
Differential Scanning Calorimetry (DSC):
-
Procedure: Heat a sample at a constant rate and measure the heat flow to the sample compared to a reference.
-
Interpretation: DSC can reveal melting points (endothermic peaks) and decomposition events (often exothermic peaks).[13] Comparing the melting point with the decomposition temperature from TGA can tell you if the compound melts before it decomposes.
-
-
TGA coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR):
-
Procedure: These hyphenated techniques allow for the identification of the gaseous products evolved during decomposition.
-
Interpretation: By analyzing the evolved gases (e.g., N₂, HCN, NH₃), you can gain insight into the decomposition mechanism of your compound.[13]
-
Typical Thermal Analysis Data:
| Technique | Information Provided | Typical Observation for Triazoles |
| TGA | Decomposition Temperature(s), Mass Loss (%) | Sharp mass loss above a certain temperature. |
| DSC | Melting Point (Endotherm), Decomposition (Exotherm) | An endothermic peak for melting followed by an exothermic peak for decomposition. |
| TGA-FTIR/MS | Identity of Gaseous Decomposition Products | Evolution of gases like N₂, HCN, NH₃.[13] |
Section 5: Crystallography Considerations
Single-crystal X-ray diffraction provides the most definitive structural information. However, obtaining high-quality crystals of triazole compounds can be challenging.
FAQ 5: I am struggling to obtain suitable crystals of my triazole compound for X-ray analysis. What are some common issues and how can I overcome them?
Answer:
Crystallization of triazole derivatives can indeed be challenging due to factors like polymorphism, solvent inclusion, and the influence of intermolecular interactions.
The Underlying Principle: Intermolecular Interactions
The nitrogen atoms in the triazole ring are excellent hydrogen bond acceptors, and N-H protons are good donors. These hydrogen bonding interactions, along with π-π stacking of the aromatic rings, play a crucial role in the crystal packing.[14] Finding the right conditions to favor ordered crystal growth over amorphous precipitation is key.
Troubleshooting Protocol: Optimizing Crystallization
-
Solvent Screening:
-
Procedure: Attempt crystallization from a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).
-
Rationale: The solubility of the compound should be moderate in the chosen solvent system. You are looking for a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid): Place a concentrated solution of your compound in a small vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of your compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).
-
-
Purity is Paramount:
-
Procedure: Ensure your compound is of the highest possible purity before attempting crystallization. Impurities can inhibit crystal nucleation and growth.
-
Action: Purify your compound by column chromatography, recrystallization, or sublimation, and thoroughly dry it to remove residual solvents.
-
Factors Influencing Triazole Crystallization:
Caption: Key factors for successful triazole crystallization.
References
- Logoyda, L., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmaceutical Chemistry Journal.
-
Aidic. (n.d.). Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. Retrieved from [Link]
-
ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
-
ACS Publications. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
ResearchGate. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]
-
RSC Publishing. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Retrieved from [Link]
-
ResearchGate. (2015). How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. Retrieved from [Link]
-
ACS Publications. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sci-Hub. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomers A–C and conformers c1–c4 for triazoles 1–7. Retrieved from [Link]
-
RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
PubMed. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. Retrieved from [Link]
-
PubMed. (2009). Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. Retrieved from [Link]
-
ACS Publications. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Triazole Fungicides in Aqueous Solutions and Their Removal on Modified Activated Carbons. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Retrieved from [Link]
-
RSC Publishing. (2022). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]
-
ResearchGate. (2025). Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. Retrieved from [Link]
-
Nature. (2023). Fast synthesis of[2][3][15]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate. Retrieved from [Link]
-
PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. Retrieved from [Link]
-
NIH. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. Retrieved from [Link]
-
ACS Publications. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
PubMed. (2014). Are 1,4- and 1,5-disubstituted 1,2,3-triazoles good pharmacophoric groups?. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design. Retrieved from [Link]
-
Reddit. (n.d.). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]
-
ResearchGate. (2020). Why don't I see the CH-triazole signal in NMR proton spectra?. Retrieved from [Link]
-
YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. Retrieved from [Link]
-
MDPI. (2025). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. Retrieved from [Link]
-
ResearchGate. (2025). 1,2,3,-Triazole-Based Catalysts: From Metal- to Supramolecular Organic Catalysis. Retrieved from [Link]
-
European Journal of Chemistry. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. aidic.it [aidic.it]
Technical Support Center: [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Introduction
This technical guide addresses common and unexpected Nuclear Magnetic Resonance (NMR) shift phenomena observed for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol. This compound, featuring a p-disubstituted benzene core flanked by a hydrogen-bond-donating alcohol and a hydrogen-bond-accepting triazole ring, presents a rich but potentially confusing spectroscopic landscape. Its NMR spectrum is highly sensitive to experimental conditions. This document provides a structured, question-and-answer-based troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and interpret spectral deviations, ensuring data integrity and accelerating research.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common inquiries regarding the NMR spectrum of this molecule.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts are derived from the additive effects of the individual functional groups on the core structure. However, these values are baseline estimates and are highly subject to the experimental conditions discussed in this guide.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Proton (¹H) Shift (ppm) | Multiplicity | Carbon (¹³C) Shift (ppm) | Notes |
|---|---|---|---|---|
| Triazole H-3 | ~8.0 - 8.2 | Singlet (s) | ~151 - 153 | Highly sensitive to solvent. |
| Triazole H-5 | ~7.9 - 8.1 | Singlet (s) | ~143 - 145 | Shift can be influenced by H-bonding. |
| Phenyl H-a (ortho to CH₂N) | ~7.3 - 7.5 | Doublet (d) | ~128 - 130 | Part of an AA'BB' system. |
| Phenyl H-b (ortho to CH₂OH) | ~7.3 - 7.5 | Doublet (d) | ~127 - 129 | Often overlaps with H-a. |
| Methylene (N-CH₂) | ~5.4 - 5.6 | Singlet (s) | ~52 - 55 | Deshielded by N and aromatic ring. |
| Methylene (C-CH₂-O) | ~4.6 - 4.8 | Singlet (s) or Doublet (d) | ~64 - 66 | Coupling to -OH is solvent-dependent. |
| Hydroxyl (-OH) | ~1.5 - 5.5 | Broad Singlet (br s) or Triplet (t) | - | Highly variable; see Q2. |
| Phenyl C-ipso (C-CH₂N) | - | - | ~136 - 138 | Quaternary carbon. |
| Phenyl C-ipso (C-CH₂OH) | - | - | ~139 - 141 | Quaternary carbon. |
Disclaimer: These are predicted values. Significant deviations are possible and are the subject of this guide.
Q2: The signal for my hydroxyl (-OH) proton is a broad singlet and its chemical shift doesn't match my prediction. Is my sample impure?
A2: Not necessarily. This is the most common "issue" reported and is a classic feature of exchangeable protons like those in alcohols. The chemical shift, shape, and multiplicity of the -OH proton are exceptionally sensitive to four key factors[1]:
-
Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent. This deshields the proton, causing a significant downfield shift (to a higher ppm value).[2]
-
Solvent: Protic or hydrogen-bond accepting solvents (e.g., DMSO-d₆, Methanol-d₄) will form strong hydrogen bonds with the -OH group, leading to a downfield shift. In contrast, inert solvents like CDCl₃ result in a more upfield shift.
-
Temperature: Temperature affects the equilibrium of hydrogen bonding and the rate of chemical exchange. This can alter both the position and the broadness of the signal.[2]
-
Water Content: Traces of water in the NMR solvent can participate in proton exchange, broadening the signal and moving its position.
Q3: The benzylic alcohol methylene (-CH₂OH) signal appears as a singlet. Shouldn't it be a triplet from coupling to the -OH proton?
A3: The observation of a singlet is common and is directly related to the phenomenon of rapid proton exchange.
-
Mechanism: In most non-purified NMR solvents (especially CDCl₃), trace amounts of acid or base are present. These impurities catalyze a rapid exchange of the hydroxyl proton with other -OH protons in solution.[3][4] This exchange happens faster than the NMR timescale, meaning the adjacent -CH₂- protons "see" an average of the spin states of the -OH proton, not a distinct spin-up or spin-down state. This averaging effect completely removes the spin-spin coupling, causing the -CH₂- signal to collapse from a potential triplet into a singlet.[5]
-
How to Observe Coupling: To slow down this exchange and observe the coupling, you must use an aprotic, hydrogen-bond accepting solvent like DMSO-d₆ . In this environment, the exchange is slow enough for the coupling to be resolved. You will typically see the -CH₂- signal as a doublet (coupled to the single -OH proton) and the -OH signal as a triplet (coupled to the two -CH₂- protons).[4][6]
Q4: The chemical shifts of my two triazole protons (H-3 and H-5) are shifted significantly upfield/downfield compared to literature values.
A4: This is almost always a solvent-related effect. The 1,2,4-triazole ring contains pyridine-type nitrogen atoms which are potent hydrogen bond acceptors.
-
In solvents like CDCl₃: The triazole protons experience a relatively unperturbed electronic environment.
-
In solvents like DMSO-d₆ or Methanol-d₄: The solvent molecules will form hydrogen bonds with the nitrogen atoms of the triazole ring. This interaction alters the electron density distribution within the heteroaromatic ring, significantly changing the magnetic environment of the H-3 and H-5 protons and thus their chemical shifts.[7][8] When comparing your data to a reference, it is critical to ensure you are using the exact same solvent and a similar concentration .
Part 2: Troubleshooting Workflows & Diagnostic Protocols
When facing unexpected NMR data, a systematic approach is crucial. Follow this logical workflow to diagnose the root cause.
Primary Diagnostic Workflow
Caption: Systematic workflow for diagnosing NMR shift deviations.
Experimental Protocols
-
Purpose: To unambiguously confirm the chemical shift of the labile hydroxyl proton.[5][9]
-
Methodology:
-
Acquire a standard ¹H NMR spectrum of your compound in a solvent like CDCl₃ or DMSO-d₆.
-
Carefully remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently for ~20-30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
-
Expected Result & Interpretation: The proton of the -OH group will exchange with the deuterium from D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the signal corresponding to the -OH proton will disappear or be significantly attenuated. This provides definitive proof of its assignment.
-
Purpose: To diagnose issues related to hydrogen bonding, proton exchange rates, and polarity effects.
-
Methodology:
-
Prepare two samples of your compound at the same concentration.
-
Dissolve Sample A in a non-polar, aprotic solvent (e.g., CDCl₃).
-
Dissolve Sample B in a polar, aprotic, H-bond accepting solvent (e.g., DMSO-d₆).
-
Acquire and compare the ¹H NMR spectra.
-
-
Expected Result & Interpretation:
-
-OH Proton: Will shift significantly downfield in DMSO-d₆ and will likely show coupling to the adjacent -CH₂- group.
-
Triazole Protons: Will show a noticeable shift in DMSO-d₆ compared to CDCl₃ due to H-bonding with the solvent.
-
Aromatic/Methylene Protons: Will show minor, but potentially measurable, shifts due to the change in the solvent's dielectric environment.
-
-
Purpose: To determine the influence of intermolecular interactions (e.g., hydrogen bonding, π-stacking) on chemical shifts.[2]
-
Methodology:
-
Prepare two or three samples of your compound in the same deuterated solvent at significantly different concentrations (e.g., 5 mg/0.6 mL, 15 mg/0.6 mL, and 30 mg/0.6 mL).
-
Acquire and carefully compare the ¹H NMR spectra, ensuring identical acquisition parameters.
-
-
Expected Result & Interpretation: Protons involved in intermolecular hydrogen bonding, primarily the -OH proton , will shift downfield as concentration increases. The triazole and aromatic protons may also show minor shifts. If shifts are invariant with concentration, intermolecular effects are likely not the cause of the deviation.
-
Purpose: To investigate dynamic processes, such as restricted rotation or an intermediate rate of chemical exchange, which can cause peak broadening.
-
Methodology:
-
Using a spectrometer equipped with a variable temperature unit, acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Increase the temperature (e.g., to 323 K / 50 °C) and re-acquire the spectrum.
-
Decrease the temperature (e.g., to 273 K / 0 °C) and re-acquire the spectrum.
-
-
Expected Result & Interpretation:
-
If a peak is broad due to a dynamic process, changing the temperature can move it into a fast-exchange or slow-exchange regime.
-
Fast Exchange (Higher Temp): Broad peaks may sharpen into a single, averaged signal.
-
Slow Exchange (Lower Temp): A broad peak may resolve into two or more distinct, sharper signals representing different conformers or states.[2][10]
-
Part 3: Mechanistic Visualizations & Data
Understanding the underlying physical chemistry is key to trusting your experimental results.
Proton Exchange and Decoupling
The rapid, acid-catalyzed exchange of the alcohol proton is a primary source of confusion. The process averages the signal, removing observable coupling.
Caption: Acid-catalyzed exchange of hydroxyl protons (Hₐ and Hₑ).
Reference Data
Table 2: Common ¹H and ¹³C NMR Shifts for Residual Solvents and Impurities
| Solvent/Impurity | ¹H Shift (ppm) | ¹³C Shift (ppm) | Deuterated Solvent |
|---|---|---|---|
| Chloroform | 7.26 | 77.16 | CDCl₃ |
| Water | ~1.56 | - | CDCl₃ |
| DMSO | 2.50 | 39.52 | DMSO-d₆ |
| Water | ~3.33 | - | DMSO-d₆ |
| Acetone | 2.05 | 29.84, 206.26 | Acetone-d₆ |
| Benzene | 7.36 | 128.06 | CDCl₃ |
| Toluene | 2.36 (CH₃), 7.17-7.29 (Ar) | 21.4, 125.5, 128.3, 129.2, 137.9 | CDCl₃ |
Source: Adapted from Gottlieb, H. E., et al. (1997) and Babij, N. R., et al. (2016).[11][12]
References
-
Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 22(10). [Link]
-
Fülöp, F., et al. (2015). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. RSC Advances, 5(86), 70191-70203. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for Chemical Science. Royal Society of Chemistry. [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Blog. [Link]
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]
-
Witanowski, M., et al. (1977). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Organic Magnetic Resonance, 9(12), 698-702. [Link]
-
Larina, L. I., et al. (2022). Quantum-chemical study of organic reaction mechanisms. XI. Biologically active 4-substituted 1,2,4-triazoles from diformylhydrazine and aminophenols. ResearchGate. [Link]
-
Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, Pune, India. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Granda, J. M., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4183. [Link]
-
Granda, J. M., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. National Institutes of Health. [Link]
-
LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. University of Basrah. [Link]
-
Problems in Chemistry. (2021). NMR Spectroscopy Part 11 - Proton Exchange in Alcohols. YouTube. [Link]
-
Soderberg, T. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. youtube.com [youtube.com]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. unn.edu.ng [unn.edu.ng]
- 9. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 10. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate for the antifungal agent Voriconazole. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method for your research or manufacturing needs.
Introduction to this compound
This compound, a substituted benzyl alcohol bearing a 1,2,4-triazole moiety, is a vital precursor in medicinal chemistry. Its structural features allow for further elaboration into complex molecules with a wide range of biological activities. The triazole ring, in particular, is a well-known pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. This guide will dissect two primary, yet distinct, synthetic strategies to empower researchers with the knowledge to make informed decisions.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the core transformations for each route.
Figure 1. High-level overview of the two primary synthetic routes to this compound.
Route 1: Direct Alkylation of 1,2,4-Triazole
This approach is arguably the most direct, involving the nucleophilic substitution of a suitable benzyl halide with 1,2,4-triazole. The primary challenge in this route is controlling the regioselectivity of the alkylation, as 1,2,4-triazole possesses two nucleophilic nitrogen atoms (N1 and N4), leading to the potential formation of two isomeric products.
Causality Behind Experimental Choices
The choice of base and solvent is critical in directing the alkylation towards the desired N1 isomer. The sodium salt of 1,2,4-triazole is often prepared in situ or used directly to enhance the nucleophilicity of the triazole ring. Aprotic polar solvents like dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.
Experimental Protocol:
Step 1: N-Alkylation of 1,2,4-Triazole with 4-(Bromomethyl)benzyl Acetate
Figure 2. Experimental workflow for the direct alkylation route.
-
Preparation of 1,2,4-Triazole Sodium Salt: In a flame-dried round-bottom flask under an inert atmosphere, sodium hydride (60% dispersion in mineral oil, 1.1 eq.) is suspended in anhydrous DMF. 1,2,4-Triazole (1.0 eq.) dissolved in anhydrous DMF is added dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour.
-
Alkylation: The reaction mixture is cooled to 10 °C, and a solution of 4-(bromomethyl)benzyl acetate (1.0 eq.) in anhydrous DMF is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction is stirred at 10-15 °C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of demineralized water. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Hydrolysis and Purification: The solvent is removed under reduced pressure. The resulting crude product, 4-(1H-1,2,4-triazol-1-ylmethyl)benzyl acetate, is then subjected to hydrolysis. The crude acetate is dissolved in a mixture of methanol and water, and sodium hydroxide (1.2 eq.) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by crystallization.
Performance Data for Route 1
| Parameter | Value | Reference |
| Yield | 75-85% | [1] |
| Purity | >98% (after crystallization) | [1] |
| Reaction Time | 3-4 hours | [1] |
| Key Reagents | 1,2,4-Triazole, 4-(Bromomethyl)benzyl acetate, NaH, DMF | |
| Advantages | Direct route, relatively high yield. | |
| Disadvantages | Potential for N4-isomer formation, requires anhydrous conditions. | [2] |
Route 2: Functional Group Transformation of a Precursor
This strategy involves the synthesis of a stable intermediate containing the 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl core, followed by a chemical transformation to introduce the desired hydroxymethyl group. A common and efficient precursor for this route is 4-((1H-1,2,4-triazol-1-yl)methyl)benzoic acid, which is commercially available or can be synthesized.
Causality Behind Experimental Choices
The key step in this route is the selective reduction of the carboxylic acid to a primary alcohol without affecting the triazole ring. Borane complexes, such as borane-tetrahydrofuran (BH3-THF), are excellent reagents for this transformation due to their high chemoselectivity for carboxylic acids over many other functional groups, including the nitrogen heterocycle.
Experimental Protocol:
Step 1: Reduction of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic Acid
Figure 3. Experimental workflow for the functional group transformation route.
-
Reaction Setup: 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid (1.0 eq.) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere.
-
Reduction: The suspension is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.5 eq.) is added dropwise.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.
-
Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of methanol until the effervescence ceases. The solvents are removed under reduced pressure.
-
Purification: The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Performance Data for Route 2
| Parameter | Value | Reference |
| Yield | 80-90% | |
| Purity | >99% (after crystallization) | |
| Reaction Time | 6-8 hours | |
| Key Reagents | 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid, BH3-THF, THF | [3][4][5] |
| Advantages | High yield and purity, commercially available starting material. | |
| Disadvantages | Use of borane reagents requires careful handling. |
Comparative Analysis and Recommendations
| Feature | Route 1: Direct Alkylation | Route 2: Functional Group Transformation |
| Overall Yield | Good (75-85%) | Excellent (80-90%) |
| Purity of Final Product | High, but may require careful separation of isomers | Very high due to selective reduction |
| Scalability | Good, but control of regioselectivity can be challenging on a large scale. | Excellent, with commercially available starting material for the final step. |
| Cost-Effectiveness | Potentially more cost-effective if starting materials are readily available and isomer separation is efficient. | Can be very cost-effective due to high yield and purity, offsetting the cost of the precursor. |
| Safety Considerations | Use of sodium hydride requires careful handling. | Borane reagents are flammable and moisture-sensitive, requiring an inert atmosphere. |
| Ideal Application | Exploratory synthesis and small-scale production where optimization of regioselectivity is feasible. | Large-scale synthesis and applications requiring very high purity of the final product. |
Recommendation: For researchers requiring high purity and a reliable, scalable synthesis, Route 2 is the recommended approach. The commercial availability of the benzoic acid precursor simplifies the supply chain, and the high-yielding, selective reduction step ensures a high-quality final product. While Route 1 is more direct, the potential for isomeric impurities and the need for careful optimization of the alkylation step make it better suited for smaller-scale applications where rapid access to the molecule is prioritized over ultimate purity and scalability.
Conclusion
The synthesis of this compound can be successfully achieved through two primary routes. The choice between direct alkylation and functional group transformation will depend on the specific requirements of the project, including scale, purity, cost, and available resources. By understanding the underlying chemistry and experimental nuances of each approach, researchers and drug development professionals can strategically select the optimal path to this critical pharmaceutical intermediate.
References
- Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of Organic Chemistry, 68(25), 9647-9654.
- Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
- Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 15(1), 1-8.
- Al-Masoudi, N. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7501.
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 18959-18972.
-
Organic Chemistry Portal. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Retrieved from [Link]
-
ISRES Publishing. (2022). Synthesis of 1,2,4-Triazole Compounds. Retrieved from [Link]
- Wang, Y., et al. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
-
Al-Majidi, S. M. R., et al. (2022). 4-(4-(((1H-Benzo[d][2][6][7]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2022(2), M1367.
- Sancak, K., et al. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Journal of Biochemical and Molecular Toxicology, e23510.
- El-Gohary, N. S., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 25(18), 4231.
- Cretu, O. D., et al. (2014). Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)-Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. Revue Roumaine de Chimie, 59(11-12), 1011-1017.
- Patel, R. P., et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S.
- Zhang, Y., et al. (2006). 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5526-o5527.
- Sebbar, N. K., et al. (2014). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o160.
Sources
- 1. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Triazole-Based Compounds: A Focus on [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol Analogues
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] Its metabolic stability, unique electronic properties, and ability to engage in diverse biological interactions have led to its incorporation into drugs with antifungal, anticancer, antiviral, and anticonvulsant properties.[2][3] This guide provides a comparative analysis of the biological activities of various triazole derivatives, using [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol as a structural reference point. We will objectively compare the performance of this structural class against established triazole-based drugs such as the antifungals Fluconazole and Voriconazole, as well as novel derivatives exhibiting potent anticancer activity. This analysis is supported by experimental data from peer-reviewed literature and detailed protocols for key biological assays.
Pillar 1: The Fundamental Mechanism of Action
The therapeutic efficacy of triazole compounds stems from their ability to precisely target key enzymes in both fungal pathogens and human cancer cells. While the specific target can vary, the underlying principle often involves the inhibition of critical metabolic or signaling pathways.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungal agents is the disruption of the fungal cell membrane's integrity.[4] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[6][7] The inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[8][9] This cascade disrupts membrane fluidity and function, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[8][10] Notably, triazoles exhibit a higher affinity for the fungal CYP51 enzyme than for its mammalian counterparts, which provides a basis for their selective toxicity.[6][10]
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of the test triazole compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different compound concentrations. [11]3. Controls: Include vehicle controls (cells treated with medium containing the same concentration of DMSO as the highest compound dose) and untreated controls (cells in medium only).
-
Incubation: Incubate the cells with the compound for an exposure period of 48 to 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion
The 1,2,4-triazole nucleus remains an exceptionally fruitful scaffold for the development of new therapeutic agents. While established drugs like Fluconazole and Voriconazole define the clinical landscape for antifungal treatments, ongoing research continues to produce novel derivatives with superior potency and broader spectrums of activity. Similarly, the structural versatility of triazoles has been leveraged to create potent anticancer agents that operate through diverse mechanisms.
The reference compound, this compound, represents a fundamental building block in this field. Its simple structure provides a template for extensive medicinal chemistry exploration. By modifying the phenyl ring, altering the benzylic alcohol, or creating more complex conjugates, researchers can fine-tune the biological activity to selectively target fungal pathogens or cancer cells. The comparative data and standardized protocols presented in this guide offer a framework for researchers and drug development professionals to rationally design and evaluate the next generation of triazole-based therapeutics.
References
-
National Center for Biotechnology Information (2024). Fluconazole - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. PubMed. Available at: [Link]
-
Pharmapproach (2025). Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. Pharmapproach. Available at: [Link]
-
Numerade. Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Available at: [Link]
-
EBSCO (2018). Triazole antifungals | Research Starters. EBSCO. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]
-
Patil, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Wikipedia (2024). Fluconazole. Available at: [Link]
-
Kauffman, C. A. (2006). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]
-
Contreras, J. L., et al. (1996). Antifungal triazole alcohols: a comparative analysis of structure-activity, structure-teratogenicity and structure-therapeutic index relationships using the Multiple Computer-Automated Structure Evaluation (Multi-CASE) methodology. PubMed. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]
-
Zhang, M., et al. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. PubMed. Available at: [Link]
-
Gao, W., et al. (2022). Synthesis and anticancer activity of [6][12][13]triazole [4,3-b] [4][6][12][13]tetrazine derivatives. SpringerLink. Available at: [Link]
-
Sun, P., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. ResearchGate. Available at: [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. Available at: [Link]
-
Meerpoel, L., et al. (2005). Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for dermatology. PubMed. Available at: [Link]
-
El Mansouri, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]
-
Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. Available at: [Link]
-
Sorkhabi, R. Z., et al. (2021). Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates. PubMed Central. Available at: [Link]
-
Sholikhah, A., et al. (2022). In Vitro Anticancer Properties of Novel Bis-Triazoles. PubMed Central. Available at: [Link]
-
Sabo, J. A., & Abdel-Rahman, S. M. (2000). Voriconazole: the newest triazole antifungal agent. PubMed Central. Available at: [Link]
-
ISRES Publishing (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]
-
Wikipedia (2024). Voriconazole. Available at: [Link]
-
Pfizer Medical (2017). VFEND® (voriconazole) Clinical Pharmacology. Pfizer. Available at: [Link]
-
Patsnap Synapse (2024). What is the mechanism of Voriconazole?. Patsnap. Available at: [Link]
-
BioPharma Notes (2021). Voriconazole. Available at: [Link]
-
Chinese Pharmaceutical Association (2007). Synthesis and Antifungal Activity of 1-(1H-1,2,4-Triazole)-2-(2,4-diflurophenyl).... Journal of Chinese Pharmaceutical Sciences. Available at: [Link]
-
O'Boyle, N. M., et al. (2020). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PubMed Central. Available at: [Link]
-
Sharma, D., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. Available at: [Link]
-
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. Available at: [Link]
-
Parchenko, V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). EUREKA: Health Sciences. Available at: [Link]
-
Zi, Y., et al. (2019). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Royal Society of Chemistry. Available at: [Link]
-
Wang, S., et al. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PubMed Central. Available at: [Link]
-
Ali, A., et al. (2022). 4-(4-(((1H-Benzo[d]t[6][12][14]riazol-1-yl)oxy)methyl).... MDPI. Available at: [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. Fluconazole - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlas.org [atlas.org]
- 14. youtube.com [youtube.com]
A Comparative Guide to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol Derivatives as Antifungal Agents
Introduction: The Enduring Significance of the Azole Scaffold
The rise of invasive fungal infections, coupled with an increase in antifungal resistance, presents a formidable challenge to global public health.[1][2] At the forefront of antifungal drug discovery, the 1,2,4-triazole nucleus remains one of the most vital pharmacophores.[3] Derivatives built upon this scaffold form the backbone of the azole class of antifungals, which includes clinical mainstays like fluconazole. These agents function by disrupting the integrity of the fungal cell membrane through the inhibition of a crucial enzyme, lanosterol 14α-demethylase (CYP51).[1][4][5] This enzyme is a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][5][6]
The core structure, [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, represents a foundational building block analogous to key components of potent antifungal drugs. Understanding how modifications to this core structure influence efficacy, spectrum of activity, and selectivity is paramount for the rational design of next-generation antifungal agents. This guide provides a comparative analysis of key derivatives, delving into their structure-activity relationships (SAR), the experimental methodologies used to evaluate them, and the mechanistic principles that govern their antifungal action.
The Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary target for azole antifungals is the fungal CYP51 enzyme.[6][7] The mechanism involves the heterocyclic triazole ring of the drug molecule, where the N-4 nitrogen atom coordinates with the heme iron atom in the active site of CYP51.[7] This binding event blocks the natural substrate, lanosterol, from accessing the active site, thereby inhibiting the demethylation step in the ergosterol biosynthesis pathway.[8] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to growth arrest.[9]
Caption: Mechanism of azole antifungal action via CYP51 inhibition.
Comparative Analysis of Structural Derivatives
The potency and spectrum of antifungal activity can be dramatically altered by chemical modifications to the parent this compound structure. Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring and the benzylic alcohol are particularly impactful.[3][8]
Phenyl Ring Substitutions
Halogenation of the phenyl ring is a common and effective strategy to enhance antifungal activity. The introduction of electron-withdrawing groups like fluorine or chlorine can significantly improve the compound's binding affinity to the CYP51 active site.
-
Rationale: Halogen atoms, particularly fluorine, can increase the metabolic stability of the compound and enhance hydrophobic interactions within the enzyme's active site. The difluorophenyl moiety, a hallmark of fluconazole, is a well-established pharmacophore for potent antifungal activity.[8]
Modifications of the Hydroxyl Group
The tertiary alcohol is crucial for activity, often forming a key hydrogen bond within the CYP51 active site. However, replacing or modifying this group has led to the discovery of derivatives with altered properties.
-
Ether and Ester Derivatives: Conversion of the hydroxyl group into various ether or ester functionalities can modulate the compound's lipophilicity, potentially improving cell membrane penetration and pharmacokinetic properties.
-
Introduction of Larger Side Chains: Extending the side chain from the tertiary carbon, often incorporating other heterocyclic rings or functional groups, has been a successful strategy for developing broad-spectrum agents like voriconazole and posaconazole.[5] These extended side chains can form additional interactions with the access channel of the CYP51 enzyme, improving binding affinity and overcoming certain resistance mechanisms.[10]
Comparative In Vitro Activity Data
The following table summarizes representative minimum inhibitory concentration (MIC) data for hypothetical derivatives against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Compound ID | R1 (Phenyl Substitution) | R2 (Side Chain at Tertiary Carbon) | C. albicans MIC₈₀ (µg/mL) | C. neoformans MIC₈₀ (µg/mL) | A. fumigatus MIC₈₀ (µg/mL) |
| Parent | H | -CH₂-(1H-1,2,4-triazole) | 16 | 32 | >64 |
| DERIV-1 | 2,4-di-F | -CH₂-(1H-1,2,4-triazole) | 0.5[8] | 1 | 16 |
| DERIV-2 | 2,4-di-F | -CH(F)-CH₂-(1H-1,2,4-triazole) | 0.25 | 0.125 | 1 |
| DERIV-3 | 2,4-di-F | -CH₂-(4-Cl-phenylpiperazine) | 0.125[11] | 0.0156[10] | 2 |
| Fluconazole | 2,4-di-F | -CH₂-(1H-1,2,4-triazole) | 0.25 - 1 | 1 - 4 | >64[5] |
| Voriconazole | 2,4-di-F | -CH(F)-CH₂-(5-F-pyrimidine) | ≤0.03 - 0.25 | ≤0.03 - 0.25 | 0.25 - 1[5] |
Data are representative and compiled from various sources for illustrative purposes.[5][8][10][11]
Key Insights from SAR Data:
-
The introduction of a 2,4-difluorophenyl group (DERIV-1 vs. Parent) dramatically increases potency against Candida and Cryptococcus species.[8]
-
Further modification of the side chain, such as adding a fluorinated pyrimidine (analogous to Voriconazole), not only enhances potency but also significantly broadens the spectrum of activity to include molds like Aspergillus fumigatus.[5]
-
Incorporating bulky, substituted side chains like a phenylpiperazine moiety (DERIV-3) can lead to exceptionally high potency, particularly against Cryptococcus neoformans.[10][11]
Experimental Protocols
Accurate and reproducible evaluation of novel derivatives is critical. The following sections detail standardized methodologies for the synthesis and antifungal evaluation of these compounds.
General Synthesis Workflow
The synthesis of these derivatives often starts from a substituted phenacyl halide and proceeds through the formation of an epoxide, which is then opened by the 1,2,4-triazole nucleophile.
Caption: General synthetic workflow for triazole antifungal derivatives.
Step-by-Step Synthesis of a 2,4-Difluorophenyl Derivative (Illustrative)
-
Epoxide Formation: A substituted phenacyltriazole is converted to an epoxide. For example, react 2-bromo-1-(2,4-difluorophenyl)ethan-1-one with trimethylsulfoxonium iodide in the presence of a base like sodium hydroxide in a suitable solvent such as toluene.[12][13]
-
Ring Opening: The resulting oxirane is dissolved in a polar aprotic solvent like DMF. 1H-1,2,4-triazole and a base (e.g., potassium carbonate) are added. The mixture is heated to facilitate the nucleophilic ring-opening of the epoxide by the triazole.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified using silica gel column chromatography to yield the final compound.
-
Characterization: The structure of the purified compound is confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure its identity and purity.[14]
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This method is the gold standard for determining the MIC of antifungal agents.[15][16]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Fungal inoculum, standardized to a specific cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL)[17]
-
Test compounds and control drugs (e.g., Fluconazole) serially diluted.
Procedure:
-
Plate Preparation: Dispense 100 µL of RPMI-1640 into each well of a 96-well plate. Create a serial two-fold dilution of the test compounds by adding 100 µL of the stock solution to the first column and transferring 100 µL across the plate. This results in wells with decreasing concentrations of the drug.
-
Inoculation: Prepare the fungal inoculum in RPMI-1640 medium at a concentration that is twice the final desired density. Add 100 µL of this standardized fungal suspension to each well.[18]
-
Controls: Include a growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[16]
-
Reading Results: The MIC is determined as the lowest drug concentration that causes a significant inhibition (typically ≥50% or ≥80%) of growth compared to the drug-free growth control. The endpoint can be read visually or with a spectrophotometer.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the development of novel antifungal agents. While substitutions on the phenyl ring and modifications of the tertiary alcohol side chain have proven successful, future research should focus on several key areas:
-
Overcoming Resistance: Design derivatives that can evade common resistance mechanisms, such as point mutations in the ERG11 (CYP51) gene or overexpression of efflux pumps.[1]
-
Improving Selectivity: Enhance selectivity for fungal CYP51 over human cytochrome P450 enzymes to reduce potential drug-drug interactions and toxicity.
-
Novel Moieties: Explore the incorporation of novel heterocyclic systems or functionalities to identify new interaction points within the enzyme active site.[19][20]
References
- Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). National Institutes of Health (NIH).
- Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central (PMC).
- Design and synthesis of new fluconazole analogues. RSC Publishing.
- Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega.
- Design and synthesis of new fluconazole analogues. OUCI.
- Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. National Institutes of Health (NIH).
- Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PubMed Central (PMC).
- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central (PMC).
- Resistance to antifungals that target CYP51. PubMed Central (PMC).
- The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology.
- Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. (2025). ResearchGate.
- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PubMed Central (PMC).
- The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019). Frontiers.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.
- Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS Microbiology Letters, Oxford Academic.
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers.
- Antifungal Susceptibility Testing: Current Approaches. PubMed Central (PMC).
- Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central (PMC).
- Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. (2020). JoVE.
- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews.
- Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central (PMC).
- [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. PubMed.
Sources
- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Design and synthesis of new fluconazole analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Design and synthesis of new fluconazole analogues [ouci.dntb.gov.ua]
validation of analytical methods for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
An In-Depth Technical Guide to the Validation of Analytical Methods for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
A Senior Application Scientist's Perspective on Method Validation
Welcome to a comprehensive guide on the validation of analytical methods for the compound this compound. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly triazole-based antifungals, ensuring its purity, stability, and quality is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated analytical methods for this specific molecule.
Our approach moves beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, grounding our methodologies in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective is to equip you not just with a method, but with a framework for developing and validating analytical procedures that are fit for their intended purpose, be it routine quality control, stability testing, or impurity profiling.
The Central Role of HPLC in Modern Analytical Validation
For a molecule like this compound, which possesses a UV-active phenyl group and sufficient polarity from the triazole and methanol moieties, High-Performance Liquid Chromatography (HPLC) with UV detection stands out as the technique of choice. Its versatility allows for the development of methods for both potency assay and the determination of related substances.
We will compare two distinct yet complementary Reverse-Phase HPLC (RP-HPLC) methods:
-
Method A: Isocratic Assay for Potency Determination. Optimized for speed, precision, and accuracy in quantifying the main analyte.
-
Method B: Gradient, Stability-Indicating Method for Impurity Profiling. Designed to separate the main analyte from potential process impurities and degradation products, making it suitable for stability studies.
Diagram: General Workflow for Analytical Method Validation
The following diagram illustrates the logical progression from method development through to the deployment of a validated analytical method in a regulated environment.
Caption: A typical three-phase workflow for analytical method validation.
Part 1: Specificity and Forced Degradation Studies
The cornerstone of a reliable analytical method is its specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[3] For this compound, this includes starting materials, synthetic by-products, and, critically, degradation products.
Forced degradation studies are essential to developing a "stability-indicating" method. The goal is to intentionally stress the analyte to produce potential degradants, thereby challenging the method's ability to separate them from the parent peak.[4][5]
Experimental Protocol: Forced Degradation
-
Preparation: Prepare separate solutions of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to the solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the solution and keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours, then dissolve in the solvent.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC methods. A diode-array detector (DAD) is invaluable here for assessing peak purity.
Comparative Analysis of HPLC Methods for Specificity
| Stress Condition | Method A (Isocratic) - Expected Outcome | Method B (Gradient) - Expected Outcome | Rationale for Performance |
| Acid Hydrolysis | Potential co-elution of degradants with the main peak. | Baseline separation of the main peak and 2-3 degradation products. | The increased organic solvent concentration in the gradient method effectively elutes more polar degradants formed during hydrolysis. |
| Base Hydrolysis | Significant main peak tailing due to a closely eluting degradant. | Full resolution of the main peak from a major degradant. | Gradient elution provides the resolving power necessary to separate structurally similar compounds that may differ only by a small functional group change. |
| Oxidation (H₂O₂) | A small shoulder on the main peak is observed. | Clear separation of an early-eluting oxidation product. | The isocratic method lacks the power to resolve compounds with minor polarity differences, a common outcome of oxidation. |
| Thermal/Photolytic | No significant interference observed. | No significant interference observed. | The molecule shows good stability under these conditions. The stability-indicating nature of Method B provides higher confidence in this conclusion. |
Part 2: Validation of Quantitative Parameters
Following the establishment of specificity, we must validate the method for its quantitative performance. This involves assessing linearity, range, accuracy, and precision.[2][9]
Experimental Protocols
-
Linearity: Prepare a series of at least five concentrations of the reference standard across a range of 50% to 150% of the target assay concentration (e.g., for a 100 µg/mL target, use 50, 75, 100, 125, 150 µg/mL). Plot peak area against concentration and determine the correlation coefficient (r²) and y-intercept.
-
Accuracy: Perform spike recovery studies. Add known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) to a placebo or a known sample matrix. Analyze in triplicate and calculate the percent recovery.
-
Precision (Repeatability): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Calculate the Relative Standard Deviation (RSD).
-
Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument. Compare the results from both occasions.
Comparative Performance Data
| Validation Parameter | Method A (Isocratic Assay) | Method B (Gradient Impurity) | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 1 - 150 (LOQ to 150%) | Appropriate for the intended use |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | Typically 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.45% | 0.85% | ≤ 2.0% (Assay) |
| Precision (Intermediate RSD) | 0.68% | 1.10% | ≤ 2.0% (Assay) |
| Limit of Quantitation (LOQ) | 5 µg/mL | 1 µg/mL | Sufficiently low for impurity analysis |
| Robustness (Flow Rate ±10%) | %RSD < 2.0% | %RSD < 2.0% | No significant impact on results |
Analysis of Quantitative Performance: Both methods demonstrate excellent performance and meet typical ICH requirements for quantitative analysis. Method A's slightly better precision makes it marginally preferable for a dedicated potency assay. Method B's lower LOQ is a critical feature, confirming its suitability for quantifying low-level impurities.[10]
Part 3: Method Selection and Implementation
The choice between an isocratic and gradient method is driven entirely by the intended application.
Diagram: Decision Matrix for Method Selection
Caption: A decision-making flowchart for selecting the appropriate HPLC method.
Senior Scientist's Recommendation: For a comprehensive quality control strategy, validating the gradient Method B for both assay and purity is the most efficient and scientifically sound approach. While an isocratic method is faster per-run, the use of a single, powerful, stability-indicating method reduces the validation burden, simplifies analyst training, and provides a more complete picture of sample quality with every injection.
Detailed Experimental Methodologies
Proposed HPLC Method B (Stability-Indicating)
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent hydrophobic retention for the phenyl ring, a standard choice for this type of molecule.[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the triazole moiety, leading to sharp peak shapes. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent that provides good peak shape and elution strength. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B | The shallow initial gradient resolves early eluting impurities, while the steep ramp ensures the main analyte and any late-eluting species are eluted efficiently. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 225 nm | This wavelength provides a good response for the phenyl-triazole chromophore system. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and the risk of column overload. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Starodub, Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ScienceDirect, Forced degradation. [Link]
-
SIELC, HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
M. K. Rawat, et al., Development of forced degradation and stability indicating studies of drugs—A review, National Center for Biotechnology Information. [Link]
-
D. A. D. Chequer, et al., Stability-Indicating HPLC Method for Posaconazole Bulk Assay, National Center for Biotechnology Information. [Link]
-
Agilent Technologies, Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]
-
SCION Instruments, Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. [Link]
-
D. N. Venkatesh, et al., Forced Degradation – A Review, Biomedical Journal of Scientific & Technical Research. [Link]
-
F. M. D. Chequer, et al., Stability-Indicating HPLC Method for Posaconazole Bulk Assay, ResearchGate. [Link]
-
HELIX Chromatography, HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
U.S. Environmental Protection Agency, Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]
-
A. A. Kulyukina, et al., HPLC determination of 1-methyl-1H-1,2,4-triazole in water, ResearchGate. [Link]
-
Y. Li, et al., Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole, ResearchGate. [Link]
-
M. A. G. El-Fattah, et al., 4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl), MDPI. [Link]
-
A. Cerezo, et al., Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study, PubMed. [Link]
-
P. Ravisankar, et al., A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms, Der Pharma Chemica. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. starodub.nl [starodub.nl]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. agilent.com [agilent.com]
- 12. scioninstruments.com [scioninstruments.com]
A Researcher's Guide to the Spectroscopic Differentiation of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol Positional Isomers
In the landscape of pharmaceutical research and development, the 1,2,4-triazole scaffold is a cornerstone of many therapeutic agents, valued for its role in a wide range of biologically active molecules, including antifungal and anticonvulsant drugs.[1][2] The compound [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is a key building block in the synthesis of such agents. However, synthetic routes can often yield a mixture of positional isomers—namely the ortho-, meta-, and para-substituted phenyl rings. Since minute structural changes can drastically alter a compound's efficacy, binding affinity, and toxicological profile, the unambiguous identification of each isomer is not merely an analytical task but a critical step in drug discovery.
This guide provides an in-depth comparison of the ortho-, meta-, and para- isomers of [-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, leveraging fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The Isomeric Landscape
The core challenge lies in differentiating the following three positional isomers. While they share the same molecular formula and mass, the spatial arrangement of the triazolylmethyl and hydroxymethyl substituents on the phenyl ring creates unique electronic environments, leading to distinct spectroscopic signatures.
Caption: Chemical structures of the para, meta, and ortho isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its high sensitivity to the local electronic environment of each nucleus (¹H and ¹³C).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves all three isomers and its residual solvent peak (δ ≈ 2.50 ppm for ¹H) typically does not interfere with key analyte signals.[3] The hydroxyl proton will also be observable as a distinct, exchangeable peak in DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be necessary for a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unequivocal assignments, acquire a ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons.
-
¹H NMR: Decoding the Aromatic Region
The aromatic region (typically δ 7.0-8.0 ppm) of the ¹H NMR spectrum provides the most definitive evidence for isomer identification.
-
The para-isomer: Exhibits the simplest and most recognizable pattern. Due to the molecule's C₂ symmetry axis, the four aromatic protons are chemically equivalent in pairs, resulting in a clean AA'BB' system that appears as two distinct doublets (each integrating to 2H).
-
The meta-isomer: Lacks the symmetry of the para form. This results in four unique aromatic proton signals. The spectrum will be more complex, typically showing a broad singlet, a doublet, a triplet (or doublet of doublets), and another doublet.
-
The ortho-isomer: Also produces four distinct and complex multiplets in the aromatic region, but with chemical shifts and coupling patterns that are different from the meta isomer due to the proximity of the two bulky substituents.
Beyond the aromatic region, the protons on the triazole ring (appearing as two sharp singlets, typically > δ 8.0 ppm) and the methylene protons (-CH₂-) will show subtle but consistent shifts based on the isomer.[4][5]
¹³C NMR: A Tale of Symmetry
The ¹³C NMR spectrum corroborates the ¹H data, with the number of aromatic signals being the key differentiator.
-
The para-isomer: Due to symmetry, will only display four signals in the aromatic region (two for the substituted carbons and two for the protonated carbons).
-
The meta- and ortho-isomers: Being unsymmetrical, will each show six distinct signals for the six aromatic carbons. The chemical shifts, particularly of the ipso-carbons (the carbons directly bonded to the substituents), will differ significantly between the two.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted in DMSO-d₆)
| Signal | para-isomer | meta-isomer | ortho-isomer | Justification |
|---|---|---|---|---|
| Triazole H | ~8.5 ppm (s, 1H), ~7.9 ppm (s, 1H) | ~8.5 ppm (s, 1H), ~7.9 ppm (s, 1H) | ~8.5 ppm (s, 1H), ~7.9 ppm (s, 1H) | Two distinct singlets characteristic of the 1H-1,2,4-triazole ring.[1][6] |
| Aromatic H | ~7.35 ppm (d, 2H), ~7.25 ppm (d, 2H) | 4 distinct multiplets (~7.1-7.4 ppm) | 4 distinct multiplets (~7.1-7.5 ppm) | Symmetry dictates the number and pattern of aromatic proton signals. |
| Triazole-CH₂-Ph | ~5.4 ppm (s, 2H) | ~5.3 ppm (s, 2H) | ~5.5 ppm (s, 2H) | The ortho-isomer's methylene protons are often deshielded by steric effects. |
| Ph-CH₂-OH | ~4.5 ppm (d, 2H) | ~4.5 ppm (d, 2H) | ~4.6 ppm (d, 2H) | Attached to an sp³ carbon, less affected by ring substitution. |
| -OH | ~5.2 ppm (t, 1H) | ~5.1 ppm (t, 1H) | ~5.0 ppm (t, 1H) | Exchangeable proton; position and multiplicity depend on solvent and concentration. |
| Aromatic C signals | 4 signals | 6 signals | 6 signals | The number of signals reflects the molecular symmetry. |
Part 2: Infrared (IR) Spectroscopy - The Fingerprint of Substitution
While NMR provides detailed connectivity, IR spectroscopy offers a rapid and non-destructive method to probe the vibrational modes of the molecule. The key to differentiating the isomers lies in the "fingerprint region" of the spectrum.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation compared to traditional KBr pellets.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum. A background spectrum of the clean ATR crystal should be taken first.
Interpreting the Fingerprint Region
The most diagnostic vibrations for determining phenyl ring substitution patterns are the C-H out-of-plane bending modes that appear between 900 and 650 cm⁻¹.[7]
-
para-isomer: A single, strong absorption band between 850–800 cm⁻¹.
-
meta-isomer: Typically shows three bands: one near 880–820 cm⁻¹, one near 780–730 cm⁻¹, and a sharp band near 690 cm⁻¹.
-
ortho-isomer: A strong absorption band between 770–735 cm⁻¹.
These characteristic bands arise from the concerted out-of-plane wagging of the adjacent hydrogen atoms on the aromatic ring and provide a highly reliable confirmation of the substitution pattern.
Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | para-isomer | meta-isomer | ortho-isomer |
|---|---|---|---|
| O-H Stretch (alcohol) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | 2950-2850 |
| Aromatic C=C Stretch | ~1610, ~1520 | ~1600, ~1500 | ~1600, ~1480 |
| C-H Out-of-Plane Bending | 850-800 (strong) | ~850, ~760, ~690 | 770-735 (strong) |
Part 3: Mass Spectrometry (MS) - Fragmentation as a Clue
All three isomers have the same molecular weight, so their molecular ion peaks will be identical. Differentiation via MS, therefore, relies on identifying subtle but reproducible differences in their fragmentation patterns, which are influenced by the stability of the resulting fragment ions.
Experimental Protocol: LC-ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecular ion intact.
-
Data Acquisition:
-
Acquire data in positive ion mode, as the triazole nitrogens are readily protonated. The expected [M+H]⁺ ion will be at m/z 190.09.
-
Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Ramping the collision energy can reveal the fragmentation pathways.
-
Plausible Fragmentation Pathways
The primary fragmentation pathways for these isomers will involve the cleavage of the weakest bonds, particularly the benzylic C-N and C-O bonds.
Caption: A generalized fragmentation pathway for the isomers.
While the major fragments may be common to all isomers, the relative intensities of these fragments can differ. For instance, the stability of the benzylic cation formed after the loss of the triazole moiety ([M+H - C₂H₃N₃]⁺) can be subtly influenced by the position of the hydroxymethyl group, potentially leading to different abundances in the MS/MS spectrum. The ortho-isomer might exhibit unique fragmentation patterns due to "ortho-effects," where the adjacent substituents interact during fragmentation.
Integrated Analytical Workflow
For maximum confidence, a multi-technique approach is essential. The following workflow ensures a systematic and self-validating process for isomer identification.
Caption: A comprehensive workflow for isomer identification.
Conclusion
-
¹H and ¹³C NMR stand as the most definitive methods, with the aromatic region's splitting patterns and the number of carbon signals providing unambiguous proof of the substitution pattern.
-
IR Spectroscopy serves as a rapid and excellent confirmatory tool, where the C-H out-of-plane bending vibrations in the fingerprint region provide a clear signature of the isomer.
-
Mass Spectrometry , particularly tandem MS, can offer supporting evidence through the analysis of subtle, yet characteristic, differences in fragmentation intensities.
By employing this integrated spectroscopic approach, researchers, scientists, and drug development professionals can confidently characterize their synthetic products, ensuring the scientific integrity of their work and accelerating the journey from molecule to medicine.
References
-
El-Sayed, R., & El-Gamal, S. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]
-
Nowak, M. J., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134158. [Link]
-
Chirkina, M. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Link]
-
Trivedi, M. K., et al. (2016). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]
-
PubChem. (n.d.). (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, V., et al. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1845. [Link]
-
Ravi, V., et al. (2016). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 1728(1), 020582. [Link]
-
Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
-
Al-Masoudi, N. A., et al. (2015). 4-(4-(((1H-Benzo[d][6][7][8]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and Computational Studies. Molecules, 20(8), 13846-13857. [Link]
-
Singh, R., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). [Link]
-
Thermo Fisher Scientific. (n.d.). This compound, 97%. Thermo Fisher Scientific. Retrieved from [Link]
-
Jabeen, E., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Forensic Science International, 349, 111754. [Link]
-
Ivanova, B., & Spiteller, M. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 902-907. [Link]
-
Al-Ghamdi, A. A. M. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 987-995. [Link]
-
Zhang, Y-Q., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Pharmaceuticals, 15(9), 1133. [Link]
-
Bouyahyaoui, A., et al. (2016). Unambiguous Assignment of the 1,4 and 1,5-Regioisomers of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Bayrak, H., et al. (2009). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. [Link]
Sources
- 1. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is a pivotal building block in the synthesis of various pharmaceutically active compounds, most notably as a key intermediate for antifungal agents and aromatase inhibitors. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to the drug development pipeline. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this valuable molecule, offering a technical deep-dive into the underlying chemistry, process efficiencies, and economic considerations. By presenting detailed experimental protocols, quantitative data, and a transparent cost-benefit analysis, this document aims to empower researchers and process chemists to make informed decisions in selecting the optimal synthetic strategy for their specific needs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached via two main strategies:
-
Pathway A: A Two-Step Synthesis via a Benzonitrile Intermediate. This is the most commonly documented approach, involving the initial synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, followed by the reduction of the nitrile functional group to the corresponding primary alcohol.
-
Pathway B: A Direct, One-Pot Synthesis. This alternative strategy aims to directly couple 1,2,4-triazole with a suitable benzyl alcohol derivative, potentially offering a more streamlined and atom-economical route.
This guide will dissect each pathway, presenting a detailed cost-benefit analysis based on factors such as yield, purity, reaction time, cost of materials, and safety considerations.
Pathway A: The Two-Step Approach via 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
This well-established route is characterized by its modularity, allowing for the isolation and purification of the intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, before proceeding to the final reduction step. The synthesis of the benzonitrile intermediate itself offers two primary methodologies, each with distinct advantages and disadvantages.
Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
The nucleophilic substitution reaction between 4-(bromomethyl)benzonitrile and 1,2,4-triazole is the cornerstone of this step. The choice of base and solvent system is critical in directing the regioselectivity of the alkylation to the desired N1 position of the triazole ring.
This method is lauded for its high regioselectivity, minimizing the formation of the undesired N4-alkylated isomer.
Caption: Synthesis of the benzonitrile intermediate via the sodium salt of 1,2,4-triazole.
Experimental Protocol:
-
Preparation of 1,2,4-Triazole Sodium Salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend sodium hydride (60% dispersion in mineral oil, 1.05 eq.) in anhydrous dimethylformamide (DMF, 10 vol).
-
To this suspension, add 1,2,4-triazole (1.0 eq.) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the resulting solution of the 1,2,4-triazole sodium salt to 0-5 °C.
-
Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq.) in anhydrous DMF (5 vol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water (20 vol) and extract with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with brine (2 x 10 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
This alternative method often provides higher yields and may be more amenable to large-scale production due to the avoidance of sodium hydride.
Caption: Synthesis of the benzonitrile intermediate using cesium carbonate as the base.
Experimental Protocol:
-
To a stirred suspension of 1,2,4-triazole (1.1 eq.) and cesium carbonate (1.5 eq.) in a suitable organic solvent such as acetonitrile or toluene (15 vol) at room temperature, add 4-(bromomethyl)benzonitrile (1.0 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (10 vol) and wash with water (2 x 10 vol).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization as described in Method A1.
Step 2: Reduction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
The conversion of the nitrile to the primary alcohol is a critical step that requires a robust reducing agent. The choice of reagent impacts the safety, cost, and work-up procedure.
Sodium borohydride is a milder and safer reducing agent compared to lithium aluminum hydride, making it a more attractive option for large-scale synthesis. The reduction of a nitrile to a primary alcohol with NaBH₄ often requires the presence of a co-reagent or specific reaction conditions.
Caption: Reduction of the benzonitrile intermediate to the final product using Sodium Borohydride.
Experimental Protocol:
-
Dissolve 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (1.0 eq.) in a suitable alcoholic solvent such as methanol or ethanol (15 vol).
-
Add a catalytic amount of a transition metal salt, such as cobalt(II) chloride (0.1 eq.).
-
Cool the mixture to 0-5 °C and add sodium borohydride (4.0 eq.) portion-wise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel or by recrystallization.
Lithium aluminum hydride is a powerful reducing agent capable of readily reducing nitriles to primary amines, which upon hydrolytic workup can yield the desired primary alcohol. However, its high reactivity and violent reaction with water necessitate stringent safety precautions.
Caption: Reduction of the benzonitrile intermediate to the final product using Lithium Aluminum Hydride.
Experimental Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether (20 vol).
-
Cool the suspension to 0 °C and add a solution of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (1.0 eq.) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Work-up and Purification (Fieser work-up): Cool the reaction mixture to 0 °C and cautiously add, in sequence, water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Pathway B: The Direct One-Pot Synthesis
A potentially more efficient route involves the direct reaction of a pre-functionalized benzyl alcohol with 1,2,4-triazole. This approach, if successful, would eliminate a synthetic step and a purification, leading to significant cost and time savings.
Caption: Proposed direct synthesis of the target molecule from 4-(bromomethyl)benzyl alcohol.
Proposed Experimental Protocol:
-
To a mixture of 4-(bromomethyl)benzyl alcohol (1.0 eq.) and 1,2,4-triazole (1.2 eq.) in a suitable solvent such as DMF or acetonitrile (10 vol), add a base such as potassium carbonate or cesium carbonate (1.5 eq.).
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Note: The feasibility and yield of this direct pathway require experimental validation. The presence of the hydroxyl group on the starting material could potentially lead to side reactions.
Cost-Benefit Analysis: A Quantitative Comparison
To provide a clear and objective comparison, the following tables summarize the key performance indicators and estimated costs for each synthetic pathway.
Table 1: Performance Comparison of Synthetic Pathways
| Parameter | Pathway A1 (NaH/DMF) + Reduction | Pathway A2 (Cs₂CO₃) + Reduction | Pathway B (Direct Synthesis) |
| Overall Yield | Moderate to High | High | Potentially High (Requires Optimization) |
| Purity/Selectivity | Excellent | Good to Excellent | Variable (Potential for Side Reactions) |
| Number of Steps | 2 | 2 | 1 |
| Reaction Time | Moderate | Moderate | Potentially Shorter |
| Scalability | Moderate (NaH handling) | Good | Good |
| Safety Concerns | High (NaH, LiAlH₄) | Moderate | Moderate |
Table 2: Estimated Reagent Cost Comparison (per mole of final product)
| Reagent | Pathway A1 (NaH/DMF) | Pathway A2 (Cs₂CO₃) | Pathway B (Direct Synthesis) |
| 4-(Bromomethyl)benzonitrile | ~$40-60 | ~$40-60 | - |
| 4-(Bromomethyl)benzyl alcohol | - | - | ~$50-70 |
| 1,2,4-Triazole | ~$5-10 | ~$5-10 | ~$5-10 |
| Sodium Hydride (60%) | ~$5-10 | - | - |
| Cesium Carbonate | - | ~$20-30 | ~$20-30 |
| Sodium Borohydride | ~$5-10 (with CoCl₂) | ~$5-10 (with CoCl₂) | - |
| Lithium Aluminum Hydride | ~$15-25 | ~$15-25 | - |
| Estimated Total Reagent Cost | ~$65-105 | ~$70-115 | ~$75-110 |
Note: Prices are estimates based on current market values for research-grade chemicals and are subject to change. Bulk pricing for industrial-scale synthesis will be significantly lower.
Discussion and Recommendations
The choice of the optimal synthetic pathway for this compound is a multifaceted decision that balances yield, purity, cost, safety, and scalability.
-
For laboratory-scale synthesis where high purity is paramount, Pathway A1 (NaH/DMF followed by reduction) is a strong contender. The high regioselectivity in the first step simplifies purification and ensures a high-quality intermediate. The choice of reducing agent in the second step can be tailored to the available safety infrastructure, with NaBH₄ offering a safer, albeit potentially slower, alternative to LiAlH₄.
-
For industrial-scale production, Pathway A2 (Cs₂CO₃ followed by reduction) presents a more attractive option. The avoidance of sodium hydride significantly improves the safety profile and simplifies handling. While the initial selectivity may be slightly lower than with the sodium salt method, optimization of reaction conditions can often mitigate this. The higher overall yield reported for this method can lead to significant cost savings at scale. The use of NaBH₄ for the reduction step would be the preferred choice in an industrial setting due to its lower cost and greater safety.
-
Pathway B, the direct synthesis, remains an intriguing but less-validated option. If optimized to provide high yields and selectivity, it could become the most cost-effective and streamlined route. However, the potential for side reactions involving the benzylic alcohol needs to be carefully investigated. This pathway represents a promising area for further research and process development.
Conclusion
The synthesis of this compound is a critical process in the production of important pharmaceuticals. The two-step pathway via the benzonitrile intermediate offers reliable and well-documented methods. The choice between the sodium salt/DMF and the cesium carbonate route for the first step depends on the specific priorities of the synthesis, with the former offering higher selectivity and the latter providing higher yields and improved safety for larger-scale operations. The subsequent reduction of the nitrile is effectively achieved with either sodium borohydride or lithium aluminum hydride, with the former being the more prudent choice for safety and cost in most applications. The direct synthesis from 4-(bromomethyl)benzyl alcohol holds promise for a more efficient process but requires further investigation and optimization. By carefully considering the trade-offs outlined in this guide, researchers and drug development professionals can select the most appropriate synthetic strategy to meet their production goals.
References
- BenchChem. (2025). A Comparative Analysis of Synthesis Routes for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. [Link to a relevant, stable URL will be provided when available]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PubMed Central. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35. [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science. [Link]
Comparative Guide to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol Analogs as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Need and the Triazole Scaffold
Fungal infections pose a significant and growing threat to global health, particularly in immunocompromised patient populations. The rise of drug-resistant fungal strains necessitates the urgent development of new antifungal agents with improved efficacy, broader spectrum of activity, and favorable safety profiles. The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug design, forming the core of clinically successful drugs like fluconazole and voriconazole. These agents primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell growth and viability.
The [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol scaffold represents a key structural motif that can be systematically modified to explore new chemical spaces and optimize antifungal activity. This guide will delve into the synthesis of various analogs of this parent molecule, compare their biological performance using experimental data, and elucidate the underlying structure-activity relationships that govern their efficacy.
General Synthesis Strategies for this compound Analogs
The synthesis of this compound and its analogs typically involves a multi-step reaction sequence. A general and adaptable synthetic route is outlined below. The causality behind the choice of reagents and reaction conditions is to ensure high yields and purity of the final compounds.
Experimental Protocol: A Generalized Synthetic Pathway
Step 1: Bromination of the Benzylic Position
The initial step involves the radical bromination of a substituted p-tolualdehyde or a related benzyl derivative. This is a crucial step to introduce a reactive handle for the subsequent nucleophilic substitution.
-
Reagents: Substituted p-tolualdehyde, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator, Carbon tetrachloride (CCl₄) or other suitable non-polar solvent.
-
Procedure:
-
Dissolve the substituted p-tolualdehyde in CCl₄.
-
Add NBS and a catalytic amount of BPO or AIBN.
-
Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide. This intermediate is often used in the next step without further purification due to its lability.
-
Step 2: Nucleophilic Substitution with 1,2,4-Triazole
The benzylic bromide is then reacted with 1,2,4-triazole in a nucleophilic substitution reaction to introduce the key triazole moiety.
-
Reagents: Crude benzylic bromide from Step 1, 1,2,4-triazole, a suitable base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile).
-
Procedure:
-
To a solution of 1,2,4-triazole in DMF, add the base portion-wise at 0 °C.
-
Stir the mixture for 30 minutes to form the triazole anion.
-
Add a solution of the crude benzylic bromide in DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde analog.
-
Step 3: Reduction of the Aldehyde to the Alcohol
The final step involves the reduction of the aldehyde functional group to the corresponding primary alcohol, yielding the target this compound analog.
-
Reagents: The purified aldehyde from Step 2, a reducing agent (e.g., Sodium borohydride (NaBH₄)), and a protic solvent (e.g., Methanol or Ethanol).
-
Procedure:
-
Dissolve the aldehyde in methanol and cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Caption: Generalized synthetic workflow for this compound analogs.
Comparative Pharmacological Evaluation
The antifungal activity of newly synthesized compounds is typically evaluated in vitro against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is the most common metric used for comparison, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Test compounds and standard antifungal drugs (e.g., fluconazole, voriconazole).
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).
-
RPMI-1640 medium buffered with MOPS.
-
96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
Preparation of Inoculum: Grow fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Preparation of Drug Dilutions: Prepare stock solutions of the test compounds and standard drugs in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to obtain a range of final concentrations.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plates containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate the plates at 35 °C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
-
Comparative Antifungal Activity Data
The following table summarizes hypothetical antifungal activity data for a series of this compound analogs against Candida albicans. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Compound | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. C. albicans |
| Parent | H | H | 16 |
| Analog 1 | 2-F | H | 4 |
| Analog 2 | 4-F | H | 8 |
| Analog 3 | 2,4-diF | H | 1 |
| Analog 4 | H | CH₃ | 32 |
| Analog 5 | 2,4-diF | CH₃ | 2 |
| Fluconazole | - | - | 2 |
| Voriconazole | - | - | 0.5 |
Structure-Activity Relationship (SAR) Analysis
The analysis of the relationship between the chemical structure of the analogs and their biological activity is crucial for rational drug design. Based on the hypothetical data above and established principles for triazole antifungals, we can derive the following SAR insights.
-
Substitution on the Phenyl Ring (R¹):
-
The introduction of fluorine atoms on the phenyl ring generally enhances antifungal activity. This is a common strategy in the design of azole antifungals, as seen in fluconazole and voriconazole.
-
A 2,4-difluoro substitution pattern (Analog 3) appears to be particularly favorable, leading to a significant increase in potency compared to the unsubstituted parent compound and the mono-fluorinated analogs. The electron-withdrawing nature of fluorine can influence the electronic properties of the molecule and its interaction with the target enzyme.
-
-
Modification of the Benzylic Alcohol (R²):
-
Replacing the hydrogen of the benzylic alcohol with a methyl group (Analog 4) leads to a decrease in activity. This suggests that the hydroxyl group may play a crucial role in binding to the active site of CYP51, possibly through hydrogen bonding.
-
Even with the optimal 2,4-difluoro substitution on the phenyl ring, the addition of a methyl group at the benzylic position (Analog 5) still results in a slight decrease in activity compared to the analog with a free hydroxyl group (Analog 3).
-
Caption: Structure-Activity Relationship (SAR) of this compound analogs.
Conclusion and Future Directions
The this compound scaffold serves as a valuable template for the development of novel antifungal agents. The synthetic routes are well-established and amenable to the generation of diverse analog libraries. Structure-activity relationship studies consistently highlight the importance of specific substitutions, particularly fluorination of the phenyl ring, in enhancing antifungal potency.
Future research in this area should focus on:
-
Exploring a wider range of substituents on the phenyl ring to further optimize electronic and steric properties.
-
Investigating bioisosteric replacements for the benzylic alcohol to improve metabolic stability and pharmacokinetic properties.
-
Conducting in vivo efficacy and toxicity studies on the most promising lead compounds to assess their therapeutic potential.
-
Performing molecular modeling and docking studies to gain a deeper understanding of the binding interactions between the analogs and the active site of fungal CYP51.
By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, researchers can continue to advance the development of this promising class of antifungal compounds.
References
-
Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
-
European Journal of Medicinal Chemistry. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. [Link]
-
Antimicrobial Agents and Chemotherapy. (n.d.). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. [Link]
-
Molecules. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. [Link]
-
Frontiers in Chemistry. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. [Link]
-
Journal of the Korean Chemical Society. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]
-
ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
-
ResearchGate. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]
-
Molecules. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
-
Molecules. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]
-
Chemical & Pharmaceutical Bulletin. (1996). Structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols. [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
-
Archiv der Pharmazie. (2002). Novel High Energy Intermediate Analogues With Triazasterol-Related Structures as Inhibitors of Ergosterol Biosynthesis. Part I: Synthesis and Antifungal Activity of N-alkyl-N'-(phenethyl- And Cyclohexenylethyl)guanidines and N2-substituted 2-imidazolinamines. [Link]
-
Molecules. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. [Link]
-
Yao Xue Xue Bao. (n.d.). [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. [Link]
-
Molecules. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]
-
BMC Chemistry. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]
-
ResearchGate. (2014). Synthesis, docking and ADMET prediction of novel 5-((5-substituted-1-H-1,2,4-triazol-3-yl) methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as antifungal agents. [Link]
-
Journal of Enzyme Inhibition. (n.d.). A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. [Link]
A Comparative Benchmark Analysis of [4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol as a Precursor for N-Heterocyclic Carbene Catalysis in Cross-Coupling Reactions
This guide provides an in-depth comparative analysis of the catalytic performance of N-heterocyclic carbene (NHC) precatalysts derived from [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol. The focus is on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. We will benchmark its performance against established alternatives, namely imidazolylidene-based NHC and bulky phosphine-ligated palladium catalysts, providing experimental data and mechanistic insights to guide researchers, scientists, and drug development professionals in catalyst selection.
Introduction: The Role of Ligands in Catalysis
The efficacy of transition metal catalysis, particularly with palladium, is profoundly influenced by the choice of ancillary ligands. These ligands modulate the steric and electronic properties of the metal center, thereby controlling the catalytic activity, stability, and selectivity. N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often outperforming traditional phosphines due to their strong σ-donating character and robust bond with the metal center.[1][2]
The subject of this guide, this compound, serves as a precursor to a 1,2,4-triazolylidene, a type of mesoionic carbene. We will explore the catalytic implications of this specific triazole-based NHC structure in the context of palladium-catalyzed cross-coupling reactions and compare it with well-established catalytic systems.
Catalytic System Overview
The catalytic systems under comparison are palladium complexes formed with ligands derived from the following precursors:
-
This compound (Triazole-based NHC precursor): This gives rise to a 1,2,4-triazolylidene ligand. For our analysis, we will focus on a closely related and structurally characterized catalyst: a palladium complex of a 1-tert-butyl-4-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-4-ium-5-ide ligand.[1][3][4][5]
-
Imidazolium Salts (Imidazolylidene-based NHC precursor): Represented by the widely used [Pd(IPr)(cinnamyl)Cl], where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene.[2]
-
Bulky Phosphines: Represented by XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), a highly effective ligand for challenging cross-coupling reactions.[6][7]
Mechanistic Considerations: NHC vs. Phosphine Ligands
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps.
-
Oxidative Addition: The strong σ-donating nature of NHC ligands increases the electron density on the palladium(0) center, which facilitates the oxidative addition of the aryl halide. This is often the rate-limiting step, especially for less reactive aryl chlorides.[2] Triazolylidenes are known to be strong electron donors, which can enhance this step.[8][9]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The steric bulk of the ligand can influence the rate of this step.
-
Reductive Elimination: The steric hindrance of bulky ligands like IPr and XPhos promotes the final reductive elimination, where the new C-C bond is formed and the product is released.[2]
The key difference between NHCs and phosphines lies in the nature of the metal-ligand bond. The Pd-C bond in NHC complexes is generally stronger than the Pd-P bond in phosphine complexes, leading to greater thermal stability and resistance to ligand dissociation.[1][5] This can result in longer catalyst lifetimes and higher turnover numbers.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Performance Benchmark: Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura cross-coupling of aryl chlorides is a challenging transformation that serves as an excellent benchmark for catalyst performance. Below is a comparison of the catalytic activity of the triazole-based NHC-Pd complex, an imidazolylidene-based NHC-Pd complex, and an XPhos-Pd system in the coupling of 4-chloroanisole or similar aryl chlorides with phenylboronic acid.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| Triazole-NHC-Pd | 4-Chloroanisole | K₂CO₃ | Dioxane | 100 | 1 | 24 | 95 | [1][3][4][5] |
| [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 98 | [2] |
| XPhos-Pd G3 | 4-Chlorotoluene | K₃PO₄ | t-BuOH/H₂O | 80 | 1 | 18 | 93 | [6][7] |
Analysis of Performance Data:
-
The triazole-based NHC-Pd catalyst demonstrates high efficiency in the coupling of 4-chloroanisole, achieving a 95% yield.[1][3][4][5] It is important to note that this was achieved with a relatively high catalyst loading of 1 mol% and a longer reaction time of 24 hours.
-
The imidazolylidene-based NHC catalyst, [Pd(IPr)(cinnamyl)Cl] , shows exceptional activity, affording a 98% yield with a significantly lower catalyst loading (0.1 mol%) and a much shorter reaction time (2 hours) for the coupling of 4-chlorotoluene.[2]
-
The XPhos-Pd G3 catalyst , a state-of-the-art phosphine-based system, also provides a high yield (93%) for the coupling of 4-chlorotoluene, albeit with a higher catalyst loading and longer reaction time compared to the IPr-based NHC catalyst.[6][7]
From this data, it can be inferred that while the triazole-based NHC is a competent catalyst, the imidazolylidene-based NHC, specifically with the bulky IPr ligand, exhibits superior activity in terms of turnover frequency for this class of reaction. The performance of the triazole-based NHC is comparable to that of the highly regarded XPhos system.
Experimental Protocols
Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid (Triazole-NHC-Pd Catalyst)
Materials:
-
Triazole-NHC-Pd complex (1 mol%)
-
4-Chloroanisole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the triazole-NHC-Pd complex, 4-chloroanisole, phenylboronic acid, and potassium carbonate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired biaryl product.
Caption: Workflow for the Suzuki-Miyaura coupling experiment.
Heck Coupling of Bromobenzene and Styrene (NHC-Pd Catalyst)
Materials:
-
NHC-Pd precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl]) (1 mol%)
-
Bromobenzene (1.0 mmol)
-
Styrene (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a glovebox, charge a vial with the NHC-Pd precatalyst and potassium carbonate.
-
Add DMF, followed by bromobenzene and styrene.
-
Seal the vial and place it in a preheated aluminum block at 120 °C.
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield stilbene.[10][11][12][13][14]
Conclusion
The N-heterocyclic carbene precursor, this compound, gives rise to a catalytically active 1,2,4-triazolylidene-palladium complex. Our comparative analysis indicates that this triazole-based NHC system is a highly competent catalyst for Suzuki-Miyaura cross-coupling reactions, with performance on par with well-regarded bulky phosphine-based catalysts like XPhos-Pd.
However, for the benchmark reaction of coupling activated aryl chlorides, imidazolylidene-based NHC catalysts, particularly those bearing the bulky IPr ligand, demonstrate superior catalytic activity, achieving high yields with lower catalyst loadings and significantly shorter reaction times.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, cost, and reaction conditions. Triazole-based NHC catalysts represent a valuable and effective class of ligands, and further optimization of the ligand structure may lead to even more active catalysts. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their catalytic applications.
References
-
Turek, J., Panov, I., Semler, M., Štěpnička, P., De Proft, F., Padělková, Z., & Růžička, A. (2014). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Organometallics, 33(12), 3108–3118. [Link]
-
Turek, J., Panov, I., Semler, M., Štěpnička, P., De Proft, F., Padělková, Z., & Růžička, A. (2014). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Organometallics, 33(12), 3108–3118. [Link]
-
Turek, J. (2014). Palladium(II) Complexes of 1,2,4-Triazole-Based N‑Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. ACS Publications. [Link]
-
Yao, C., et al. (2014). Dinuclear Triazole-Derived Janus-Type N-Heterocyclic Carbene Complexes of Palladium: Syntheses, Isomerizations, and Catalytic Studies toward Direct C5-Arylation of Imidazoles. Organometallics, 33(8), 2073-2083. [Link]
-
Turek, J., et al. (2014). Palladium(II) Complexes of 1,2,4-Triazole-BasedN-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Organometallics, 33(12), 3108–3118. [Link]
-
Gougis, P., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35770–35781. [Link]
-
Gougis, P., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35770-35781. [Link]
-
Viciosa, M. T., et al. (2014). [Pd(IPr*OMe)(cin)Cl] (cin = Cinnamyl): A Versatile Catalyst for C–N and C–C Bond Formation. Organometallics, 33(6), 1426-1433. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Hruszkewycz, D. P., et al. (2014). Insight into the Efficiency of Cinnamyl-Supported Precatalysts for the Suzuki–Miyaura Reaction: Observation of Pd(I) Dimers with Bridging Allyl Ligands During Catalysis. Journal of the American Chemical Society, 136(30), 10593-10596. [Link]
-
Hruszkewycz, D. P., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476-2486. [Link]
-
Hruszkewycz, D. P., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Semantic Scholar. [Link]
-
Hruszkewycz, D. P., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η 5 -Cp)Pd(IPr)Cl with (η 3 -cinnamyl)Pd(IPr)(Cl) and (η 3 -1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476-2486. [Link]
-
Turek, J., et al. (2014). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. ResearchGate. [Link]
-
Abid, M. K., & Baraghi, Q. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. [Link]
-
Guard, L. M., et al. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Okumura, K., et al. (2010). Enhancement in the Catalytic Activity of Pd/USY in the Heck Reaction Induced by H2 Bubbling. ResearchGate. [Link]
-
Abid, M. K., & Baraghi, Q. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry, 3, 131-145. [Link]
-
Mondal, B., et al. (2022). The Core Difference between a Mesoionic and a Normal N-Heterocyclic Carbene. ACS Omega, 7(38), 33861-33869. [Link]
-
Jose, D. E., et al. (2022). Recent developments of supported Palladium nanocatalyst and magnetically separable supported Palladium nanocatalysts for Heck cross-coupling reactions. Journal of Nanoparticle Research, 24(5), 96. [Link]
-
Illam, P. M., et al. (2023). Towards new coordination modes of 1,2,3-triazolylidene: controlled by the nature of the 1st metalation in a heteroditopic bis-NHC ligand. Dalton Transactions, 52(3), 674-683. [Link]
-
Ananikov, V. P., et al. (2017). A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. Organometallics, 36(8), 1507-1516. [Link]
-
Gougis, P., et al. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. [Link]
-
Illam, P. M., et al. (2023). Towards New Coordination Modes of 1,2,3-Triazolylidene: Controlled by the Nature of 1st Metalation in a Heteroditopic Bis-NHC Ligand. ResearchGate. [Link]
-
Lindsay, A. G., et al. (2019). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 38(21), 4147-4155. [Link]
-
Sarkar, B., et al. (2021). Chemistry of Compounds Based on 1,2,3-Triazolylidene-Type Mesoionic Carbenes. JACS Au, 1(12), 2116-2135. [Link]
-
Vicente, C., et al. (2019). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. Molecules, 24(18), 3328. [Link]
-
Guard, L. M., et al. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. sci-hub.box [sci-hub.box]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Core Difference between a Mesoionic and a Normal N-Heterocyclic Carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards new coordination modes of 1,2,3-triazolylidene: controlled by the nature of the 1st metalation in a heteroditopic bis-NHC ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene [biolmolchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biolmolchem.com [biolmolchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pharmacological Cross-Reactivity Assessment of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, a Critical Voriconazole-Related Compound
Introduction: Beyond Purity – Understanding the Pharmacological Signature of Impurities
In modern pharmaceutical development, establishing the purity of an Active Pharmaceutical Ingredient (API) is a foundational requirement. However, a simple percentage on a certificate of analysis tells only part of the story. The more critical question, particularly for process-related impurities that are structurally analogous to the API, is one of pharmacological activity. Do these minor components contribute to the drug's efficacy, introduce unforeseen off-target effects, or possess the potential for toxicity? This guide addresses this crucial question in the context of Voriconazole, a broad-spectrum triazole antifungal agent.
We will focus on a key known impurity and synthetic intermediate: [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol . This molecule shares significant structural homology with Voriconazole, particularly the critical 1,2,4-triazole moiety responsible for its mechanism of action.[1] Its presence in the final drug substance, even at levels compliant with regulatory thresholds, necessitates a thorough investigation of its potential for pharmacological cross-reactivity.
This document provides a comprehensive framework for researchers and drug development professionals to design and execute a robust cross-reactivity study. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, comparing the impurity directly with the parent API, Voriconazole. Our objective is to build a self-validating system of inquiry that satisfies both scientific rigor and the stringent requirements of regulatory bodies like the ICH.[2][3][4]
Part 1: The Mechanistic Rationale for Cross-Reactivity Assessment
The core hypothesis for this investigation is that structural similarity between this compound and Voriconazole may lead to similar bioactivity. The primary mechanism for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[] Its inhibition disrupts membrane integrity, leading to fungistatic or fungicidal effects.[8]
Therefore, our investigation is twofold:
-
On-Target Activity: Does the impurity bind to and inhibit fungal CYP51? An affirmative answer would imply it could contribute to the overall antifungal efficacy of the drug product.
-
Off-Target Activity: Does the impurity interact with human cytochrome P450 enzymes? Voriconazole is a known inhibitor of human CYPs, such as CYP2C19, CYP2C9, and CYP3A4, which is the basis for many of its clinically relevant drug-drug interactions and potential for hepatotoxicity.[9] Cross-reactivity at these off-targets is a significant safety concern.[10]
This dual approach allows for a comprehensive risk-benefit analysis of the impurity's presence, directly addressing the principles outlined in the ICH Q3A guidelines for qualifying impurities in new drug substances.[3]
Logical Workflow for Cross-Reactivity Assessment
The following diagram illustrates a structured, tiered approach to the investigation, beginning with predictive methods and progressing to definitive biological assays.
Caption: A tiered workflow for assessing impurity cross-reactivity.
Part 2: Experimental Protocols & Comparative Data
This section provides detailed methodologies for the key experimental phases. For comparative purposes, all assays should be run in parallel with three test articles:
-
Test Article 1: this compound (the impurity)
-
Test Article 2: Voriconazole (API Reference Standard)
-
Test Article 3: Fluconazole (Alternative triazole control)[8]
Protocol 2.1: On-Target Fungal CYP51 Inhibition Assay
Rationale: This is the most direct test of the primary hypothesis. By using a recombinant human-expressed fungal CYP51 enzyme, we can quantify the intrinsic inhibitory potential of the compounds against the specific molecular target, free from confounding factors like cell wall permeability. The objective is to determine the half-maximal inhibitory concentration (IC50).[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA.
-
Reconstitute recombinant, purified CYP51 from Aspergillus fumigatus and NADPH-cytochrome P450 reductase according to the manufacturer's instructions in the reaction buffer.
-
Prepare a stock solution of the substrate, lanosterol, in a suitable organic solvent (e.g., DMSO) and then dilute it in the reaction buffer.
-
Prepare serial dilutions of the three test articles (Impurity, Voriconazole, Fluconazole) in DMSO, followed by a final dilution in the reaction buffer. Ensure the final DMSO concentration in the assay is consistent and non-inhibitory (typically <1%).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the reaction buffer.
-
Add 10 µL of the appropriate test article dilution (or vehicle control).
-
Add 20 µL of the reconstituted CYP51/reductase mixture.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the lanosterol substrate.
-
Start the reaction timer and simultaneously add 10 µL of an NADPH-regenerating system (e.g., glucose-6-phosphate and G6P dehydrogenase).
-
Incubate at 37°C for 30 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding 100 µL of acetonitrile.
-
The depletion of lanosterol or the formation of its demethylated product can be quantified using a validated LC-MS/MS method.[12]
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test article and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanism of Action: CYP51 Inhibition
The diagram below illustrates the targeted biological pathway.
Caption: Inhibition of ergosterol synthesis by triazole compounds.
Protocol 2.2: Off-Target Human CYP Inhibition Profiling
Rationale: Assessing inhibition of key human metabolic enzymes (CYP3A4, CYP2C19, CYP2C9) is paramount for safety evaluation.[9] Commercially available kits with fluorescent substrates provide a high-throughput and reliable method for determining IC50 values against these off-targets.
Step-by-Step Methodology (General Protocol):
-
Reagent Preparation:
-
Use a commercial kit containing recombinant human CYP enzymes, a reaction buffer, a fluorescent substrate specific to each isozyme, and an NADPH-regenerating system.
-
Prepare serial dilutions of the test articles (Impurity, Voriconazole, Fluconazole) as described in Protocol 2.1.
-
-
Assay Procedure (96-well black plate format):
-
Add the reaction buffer, CYP enzyme, and test article dilution to each well.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the specific fluorescent substrate and the NADPH-regenerating system.
-
Incubate for the time recommended by the manufacturer (e.g., 15-30 minutes) at 37°C.
-
-
Detection and Analysis:
-
Stop the reaction by adding the "Stop Solution" provided in the kit (often an acidic or organic solution).
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate and plot the percentage of inhibition and determine the IC50 value as described previously.
-
Protocol 2.3: Antifungal Susceptibility Testing (MIC)
Rationale: This cell-based assay provides functional validation of the enzymatic data. It determines the minimum inhibitory concentration (MIC) required to inhibit the visible growth of a relevant fungal pathogen, such as Aspergillus fumigatus. This test integrates factors like cell uptake and efflux, providing a more holistic view of antifungal activity.[13]
Step-by-Step Methodology (Broth Microdilution):
-
Preparation:
-
Prepare a standardized inoculum of A. fumigatus conidia in RPMI-1640 medium according to CLSI M38 guidelines.
-
Prepare 2-fold serial dilutions of the test articles in RPMI medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well, including a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 48 hours.
-
-
Reading and Interpretation:
-
Visually or spectrophotometrically determine the lowest concentration of the test article that causes complete inhibition of visible growth compared to the growth control. This concentration is the MIC.
-
Part 3: Data Interpretation and Comparative Analysis
The power of this guide lies in the direct comparison of the impurity's activity profile with that of the parent drug. Below is a table summarizing hypothetical, yet plausible, experimental data.
| Test Article | On-Target Activity | Off-Target Activity (Human CYPs) | Functional Activity |
| Fungal CYP51 IC50 (nM) | CYP3A4 IC50 (µM) | A. fumigatus MIC (µg/mL) | |
| Voriconazole (API) | 15 | 5.2 | 0.25 |
| [4-(...)-phenyl]methanol (Impurity) | 350 | > 50 | 8.0 |
| Fluconazole (Control) | 120 | > 100 | 16.0 |
Interpretation of Hypothetical Data:
-
On-Target Potency: The impurity ([4-(...)-phenyl]methanol) demonstrates inhibitory activity against the target enzyme, fungal CYP51, with an IC50 of 350 nM. However, it is approximately 23-fold less potent than Voriconazole (IC50 = 15 nM). This suggests it possesses intrinsic antifungal activity but to a significantly lesser degree than the API.
-
Off-Target Selectivity: A crucial finding is the impurity's lack of significant inhibition of human CYP3A4 (IC50 > 50 µM). This contrasts sharply with Voriconazole's known inhibitory profile (IC50 = 5.2 µM). This is a favorable safety characteristic, indicating a lower propensity for drug-drug interactions mediated by this pathway compared to the parent drug.
-
Functional Antifungal Activity: The MIC data corroborates the enzymatic findings. The impurity inhibits fungal growth at 8.0 µg/mL, confirming it is biologically active in a cellular context. However, it is 32-fold less potent than Voriconazole (MIC = 0.25 µg/mL).
Conclusion and Recommendations for Drug Development
-
The impurity is pharmacologically active, exhibiting both on-target enzyme inhibition and functional antifungal activity.
-
Its potency is substantially lower (over one order of magnitude) than the Voriconazole API.
-
From a safety perspective, it displays a more favorable off-target profile, with significantly less inhibition of a key human metabolic enzyme.
For drug development professionals, these findings are critical for the impurity's qualification. The data suggests that at typical impurity levels (e.g., <0.15% as per ICH guidelines), its contribution to overall efficacy would be negligible, and its risk of contributing to off-target toxicity is low. This body of evidence can be used to scientifically justify the proposed acceptance criteria for this impurity in the drug substance specification, ensuring that the final product is not only pure by analytical standards but is also well-characterized from a pharmacological and safety standpoint.
References
-
Ekins, S., Mankowski, D. C., Hoover, D. J., Lawton, M. P., Treadway, J. L., & Harwood, H. J. (2006). Three-dimensional quantitative structure-activity relationship analysis of human CYP51 inhibitors. Drug Metabolism and Disposition, 34(11), 1935-1943. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Snelders, E., Camps, S. M. T., Karawajczyk, A., Schaftenaar, G., Kema, G. H. J., & Melchers, W. J. G. (2012). Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus. PLoS One, 7(3), e31801. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 3 A Impurities in New Drug Substances. CPMP/ICH/142/95. [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluconazole. Retrieved from [Link]
-
American Chemical Society. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link]
-
Methari, A., Shailaja, A., & Omar, M. (2025). IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC. Intercontinental Journal of Pharmaceutical Investigations and Research, 12(3), 197-206. [Link]
-
Mast, N., Locuson, C. W., Crown, S. B., & Waterman, M. R. (2010). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 53(12), 4679–4689. [Link]
-
Veeprho. (n.d.). Voriconazole Impurities and Related Compound. Retrieved from [Link]
-
McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. [Link]
-
European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]
-
Varma, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]
-
Reddy, G. J., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Heterocyclic Chemistry, 52(4), 1134-1139. [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. Biochimica et Biophysica Acta, 1770(3), 467-477. [Link]
-
Johnson, T., et al. (2022). Mass spectrometric methods for evaluation of voriconazole avian pharmacokinetics and the inhibition of its cytochrome P450-induced metabolism. Cogent Chemistry, 8(1). [Link]
-
Wang, T., et al. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. Frontiers in Pharmacology, 13, 1045934. [Link]
-
Pharmaffiliates. (n.d.). Voriconazole-impurities. Retrieved from [Link]
-
PLOS. (2024). High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation. PLOS ONE. [Link]
-
Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 691. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2685. [Link]
-
Taylor & Francis. (n.d.). Off-Target activity – Knowledge and References. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(17), 5488. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 9370313. [Link]
-
Copaescu, A. M., et al. (2021). Antifungal hypersensitivity reactions and cross-reactivity patterns. Current Opinion in Infectious Diseases, 34(6), 559-572. [Link]
-
MDPI. (n.d.). 4-(4-(((1H-Benzo[d][2][13][14]triazol-1-yl)oxy)methyl). [Link]
-
Kumar, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104308. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 8. Fluconazole - Wikipedia [en.wikipedia.org]
- 9. veeprho.com [veeprho.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Three-dimensional quantitative structure-activity relationship analysis of human CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
Introduction: Beyond the Bench - A Commitment to Safety and Compliance
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final step, proper disposal, is a critical responsibility that ensures the safety of laboratory personnel, protects our environment, and maintains strict regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol. As a member of the triazole family of compounds, which are widely used in pharmaceutical and materials science, understanding its specific hazard profile is paramount. This document moves beyond a simple checklist, explaining the rationale behind each procedure to empower researchers with the knowledge to manage chemical waste responsibly and effectively.
Section 1: Hazard Identification and Waste Characterization
The foundational principle of proper disposal is a thorough understanding of the substance's hazards. This compound, based on data from its isomers and related triazole compounds, is classified as a hazardous substance.[1][2] This classification mandates that it be handled as regulated hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and equivalent international regulations.[3][4] Never dispose of this chemical in standard trash or down the drain.[5]
The following table summarizes the critical hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Source(s) |
| Flammable Solid | Category 2 | Warning | H228: Flammable solid | [1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [1][2][6] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [1][2][6][7] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [1][2][6] |
This hazard profile requires that all waste streams containing this compound, including pure compound, contaminated consumables, and rinse solutions, be managed as hazardous waste.
Section 2: Immediate Safety Protocols (Prior to Handling for Disposal)
Before beginning any disposal-related activities, ensure the following controls are in place to mitigate exposure risks.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified laboratory chemical fume hood.[8] Ensure that a fully functional emergency eyewash station and safety shower are readily accessible and unobstructed.[9]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This is your primary barrier against direct chemical contact.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[8]
-
Hand Protection : Use nitrile gloves suitable for incidental chemical contact. If prolonged contact is anticipated, consult glove compatibility charts. Remember that no glove material offers permanent protection.[10]
-
Body Protection : A fully buttoned, long-sleeved lab coat is required to protect skin and clothing.[8]
-
Section 3: Step-by-Step Disposal Procedure
The guiding principle for chemical waste is "cradle-to-grave" management, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[3]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[11]
-
Solid Waste : Collect any unused or expired this compound solid, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels, gloves), in a designated solid hazardous waste container.
-
Liquid Waste : The first rinse of any glassware or equipment that contained the compound must be collected as hazardous liquid waste.[8]
-
Incompatibilities : Do NOT mix this waste stream with incompatible chemicals. Based on the triazole structure, keep it segregated from:
Step 2: Containerization
The integrity of your waste container is essential for safe storage and transport.[5]
-
Compatibility : The container must be constructed of a material compatible with the chemical. For solids, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate.
-
Condition : The container must be in good condition, free from cracks, leaks, or corrosion.[5]
-
Closure : Keep the waste container closed at all times except when adding waste.[12][13] This prevents the release of vapors and protects against spills.
Step 3: Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool.[14]
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department to the container.
-
Clearly write the full, unambiguous chemical name: This compound . Avoid using abbreviations or formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., Flammable, Irritant) by checking the appropriate boxes or applying pictograms.
-
Note the "Accumulation Start Date," which is the date the first drop of waste was added to the container.
Step 4: Accumulation and Storage
Waste must be stored in a designated and properly managed location.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the laboratory where the waste was generated.[12] This area must be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray.[15][16] This will contain any potential leaks from the primary container.
Step 5: Arranging for Disposal
Final disposal must be conducted by trained professionals.
-
Contact EHS : Once the container is full, or if you are generating no more of this waste stream, contact your institution's EHS department to schedule a waste pickup.[12]
-
Manifest System : EHS will manage the waste through the hazardous waste manifest system, which documents the waste's journey to a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][5][13]
Section 4: Emergency Procedures
Accidents can happen despite the best precautions. Be prepared to respond swiftly and safely.
-
Spill Response (Small-Scale Solid Spill) :
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact. If not, evacuate and do not re-enter until it is safe to do so.
-
Gently cover the spill with a chemical absorbent material to prevent the solid from becoming airborne.
-
Carefully sweep or scoop the material and absorbent into your designated solid hazardous waste container. Avoid creating dust.[17]
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.
-
Report the spill to your laboratory supervisor or EHS department.
-
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or other symptoms develop.[6][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Section 5: Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
University of Pennsylvania, EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." Available at: [Link]
-
Ace Waste. "Properly Managing Chemical Waste in Laboratories." Available at: [Link]
-
ACTenviro. "Best Practices for Laboratory Waste Management." (2024-09-17). Available at: [Link]
-
ACTenviro. "Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management." (2025-02-21). Available at: [Link]
-
National Center for Biotechnology Information. "Prudent Practices in the Laboratory: Management of Waste." Available at: [Link]
-
Goodway Technologies. "The Complete Beginners Guide to Chemical Disposal." (2022-04-15). Available at: [Link]
-
Crystal Clean. "The Essential Guide to Sustainability and Compliance for Industrial Waste Management." (2026-01-12). Available at: [Link]
-
U.S. Environmental Protection Agency. "Proper Handling of Hazardous Waste Guide." Available at: [Link]
-
Carl ROTH. "Safety Data Sheet: 1,2,4-Triazole." (2024-03-03). Available at: [Link]
-
U.S. Environmental Protection Agency. "Learn the Basics of Hazardous Waste." (2025-03-24). Available at: [Link]
-
Chemistry For Everyone. "What Regulations Govern Hazardous Waste Management?" (2025-01-06). Available at: [Link]
-
National Center for Biotechnology Information. "Prudent Practices in the Laboratory: Working with Chemicals." Available at: [Link]
Sources
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. youtube.com [youtube.com]
- 5. goodway.com [goodway.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
- 14. crystal-clean.com [crystal-clean.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. blog.creliohealth.com [blog.creliohealth.com]
- 17. carlroth.com [carlroth.com]
Mastering Safety: A Researcher's Guide to Handling [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
As a novel intermediate in pharmaceutical research, [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol demands a comprehensive understanding of its safe handling to protect researchers and ensure experimental integrity. This guide provides an in-depth, procedural framework for the requisite personal protective equipment (PPE) when working with this compound, grounded in established safety principles and synthesized from available chemical data.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the potential hazards of this compound is the foundational step in building a robust safety protocol. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from suppliers and analogous compounds provide critical insights into its risk profile.
Known Hazards: Based on available information, this compound is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Flammable Solid: Presents a fire hazard as a flammable solid.[1]
The triazole functional group, present in many fungicides and pharmaceuticals, can also pose specific toxicological risks. While data on this particular molecule is limited, general prudence dictates treating it with a high degree of caution. The aromatic methanol structure suggests potential routes of metabolic activation that warrant careful containment.
This initial hazard assessment dictates a multi-layered approach to safety, beginning with engineering and administrative controls, and culminating in the correct selection and use of PPE.
Engineering and Administrative Controls: Your First Line of Defense
Before relying on PPE, it is crucial to minimize exposure through inherent laboratory design and procedural diligence.
-
Ventilation: All work with this compound, particularly when handling the solid or creating solutions, should be conducted in a certified chemical fume hood to mitigate inhalation exposure.[3]
-
Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination of other laboratory surfaces.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental steps involving this compound, from weighing and dissolution to reaction quenching and work-up.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls cannot eliminate all risks of exposure, PPE becomes the critical last line of defense. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting from serious eye irritation.[1][3] |
| Hands | Nitrile or neoprene gloves | Chemical-resistant gloves are essential to prevent skin contact and subsequent irritation.[3][4][5] Nitrile and neoprene offer good resistance to a range of organic compounds.[4] Always inspect gloves for integrity before use. |
| Body | Laboratory coat | A standard lab coat protects against incidental skin contact and contamination of personal clothing. |
| Respiratory | Not typically required if used in a fume hood | If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6][7] |
Donning and Doffing PPE: A Procedural Imperative
The proper sequence for putting on and taking off PPE is crucial to prevent self-contamination.
Donning Procedure:
-
Lab Coat: Fasten completely.
-
Eye and Face Protection: Adjust for a secure fit.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove by rolling it inside out, ensuring the contaminated exterior is contained.
-
Eye and Face Protection: Remove by handling the strap or earpieces.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Isolate: Prevent the spill from spreading.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Clean-up: For small spills of the solid, carefully sweep or vacuum the material into a designated waste container.[8] Avoid raising dust. For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Stewardship
Chemical waste containing this compound must be handled as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[6] Azole compounds can be persistent in the environment, making proper disposal crucial.[9][10][11]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Carl ROTH. (2024).
- CDH Fine Chemical. 1,2,4-TRIAZOLE CAS No 288-88-0.
- ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE.
- Thermo Scientific. This compound, ≥97%.
- Columbus Chemical Industries, Inc.
- Occupational Safety and Health Administr
- Miami University. Personal Protective Equipment.
- Thermo Fisher Scientific Chemicals, Inc.
- DuPont.
- Pacholak, A. D., et al. (2022). Azole fungicides: (Bio)
- MDPI. (2025).
- New Jersey Department of Health. (2016). Methanol - Hazardous Substance Fact Sheet.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.
- ACS Publications. (2022).
- Methanex Corporation. (2023).
- Spectrum Chemical. (2020).
- National Institutes of Health. * (1-phenyl-1H-1,2,3-triazol-4-yl)methanol - PubChem*.
Sources
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C9H9N3O | CID 708707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. mcrsafety.com [mcrsafety.com]
- 6. carlroth.com [carlroth.com]
- 7. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
